2-Ethoxy-5-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFZMCLUPHXUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979419 | |
| Record name | 2-Ethoxy-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50979419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-70-0 | |
| Record name | 2-Ethoxy-5-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6331-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-5-methylaniline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-5-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethoxy-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50979419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-5-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"2-Ethoxy-5-methylaniline" CAS number and structure
An In-Depth Technical Guide to 2-Ethoxy-5-methylaniline
This guide provides a comprehensive technical overview of this compound, a key aromatic amine intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and applications. This document moves beyond a simple data sheet to offer insights into the practical considerations and scientific rationale that underpin its use in a laboratory and industrial setting.
Core Identification and Chemical Identity
This compound, a substituted aniline, is a versatile chemical building block. Its unique substitution pattern—an ethoxy group ortho to the amine and a methyl group meta to it—imparts specific reactivity and physical properties that are leveraged in various synthetic applications.
CAS Number: 6331-70-0[1][2][3][4][5]
Molecular Formula: C₉H₁₃NO[1][2][3]
Structure:
The structure consists of a benzene ring substituted with an amino group (-NH₂), an ethoxy group (-OCH₂CH₃) at position 2, and a methyl group (-CH₃) at position 5.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
Understanding the physical properties of a compound is critical for its handling, storage, and application in reactions. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Weight | 151.21 g/mol | [1][2][3] |
| Appearance | Not specified, but aniline derivatives are typically liquids or low-melting solids, often colorless to yellow or brown. | |
| Boiling Point | 240 °C | |
| Flash Point | 39 °C | |
| SMILES | CCOC1=C(C=C(C=C1)C)N | |
| InChI Key | GYFZMCLUPHXUDV-UHFFFAOYSA-N | [1][5] |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the amine protons (a broad singlet). The aromatic protons will exhibit splitting patterns influenced by their positions relative to the three different substituents.
-
¹³C NMR: The carbon NMR will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be characteristic of aromatic carbons, the aliphatic carbons of the ethoxy group, and the methyl carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). C-H stretches for the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Strong C-O stretching for the ether linkage will be present around 1200-1260 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 151. Fragmentation patterns would likely involve the loss of the ethyl group from the ethoxy moiety or other characteristic cleavages.
Synthesis Strategy: A Mechanistic Approach
The synthesis of this compound is not commonly detailed in the literature, but a logical and efficient pathway can be designed based on established organic chemistry principles. A common strategy for preparing substituted anilines is the reduction of the corresponding nitro compound.[6]
The proposed synthesis workflow starts from the readily available precursor, 2-nitro-4-methylphenol.
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"2-Ethoxy-5-methylaniline" molecular weight and formula
An In-Depth Technical Guide to 2-Ethoxy-5-methylaniline: Synthesis, Properties, and Potential Applications in Drug Discovery
Introduction
This compound is a substituted aniline derivative that serves as a versatile chemical building block. While not as extensively documented in peer-reviewed literature as some common reagents, its structural motifs—an aniline core, an activating ethoxy group, and a methyl substituent—position it as a potentially valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible and detailed synthetic pathway, an analysis of its chemical reactivity, and a discussion of its potential applications in the field of drug development, drawing insights from structurally related compounds. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this compound for research and development purposes.
Core Molecular Properties
The fundamental characteristics of this compound define its identity and behavior in chemical systems. These properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 6-Ethoxy-m-toluidine, 5-Methyl-o-phenetidine | [3] |
| CAS Number | 6331-70-0 | [1][3] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Boiling Point | 240 °C | |
| Flash Point | 39 °C |
Proposed Synthesis Pathway
The overall proposed transformation is the conversion of 4-chloro-2-nitrotoluene to this compound.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-Ethoxy-4-methyl-2-nitrobenzene
The initial step involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.
-
Causality of Experimental Choice: 4-Chloro-2-nitrotoluene is an ideal starting material. The chlorine atom is a good leaving group, and its position ortho to the electron-withdrawing nitro group makes it highly susceptible to displacement by a nucleophile like ethoxide. Ethanol serves as both the solvent and the precursor to the sodium ethoxide nucleophile.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
Once the sodium has completely reacted, add 4-chloro-2-nitrotoluene (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude 1-Ethoxy-4-methyl-2-nitrobenzene by column chromatography or recrystallization.
Step 2: Reduction to this compound
The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation is often the cleanest method, yielding high-purity products.
-
Causality of Experimental Choice: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. The reaction proceeds under mild conditions with high yield and selectivity. An alternative, classical method is the use of a metal in acidic solution, such as iron powder in acetic or hydrochloric acid (Béchamp reduction), which is cost-effective for large-scale synthesis.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 1-Ethoxy-4-methyl-2-nitrobenzene (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-5 mol%).
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) or bubble hydrogen through the solution using a balloon.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its three key functional groups: the primary aromatic amine, the electron-donating ethoxy group, and the weakly electron-donating methyl group.
Caption: Key reactivity pathways for this compound.
-
Amine Group Reactions: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic and basic. It readily reacts with acylating agents (e.g., acetyl chloride) to form amides and with alkylating agents. A critical reaction for synthetic utility is diazotization , where the amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of functional groups (–OH, –CN, –X, –H) via Sandmeyer or related reactions.
-
Electrophilic Aromatic Substitution: The amine and ethoxy groups are strong activating, ortho-, para-directing groups. The methyl group is a weaker activating group. The positions open for substitution are C3, C4, and C6. The powerful activating nature of the -NH₂ and -OEt groups means that reactions like halogenation often proceed rapidly without a catalyst and can be difficult to control, sometimes leading to polysubstitution. The major substitution products will be dictated by a combination of electronic and steric effects, with the position para to the strong activating amine group (C4) and the position ortho to the amine (C3) being most favored.
Applications in Drug Development: A Contextual Analysis
While specific examples of marketed drugs derived directly from this compound are not prominent in public literature, its structure is analogous to intermediates used in the synthesis of important pharmacophores. Its utility lies in its role as a scaffold to which further complexity can be added.
-
Analogy to Antimalarial Drug Precursors: Structurally related dialkoxy-nitroanilines are key intermediates in the synthesis of primaquine analogs, a class of antimalarial drugs.[4][5] These compounds leverage the substituted aniline core to build more complex heterocyclic systems. This compound could similarly serve as a precursor for novel quinoline-based therapeutics.
-
Scaffold for Bioactive Heterocycles: Substituted anilines are fundamental starting materials for a vast array of nitrogen-containing heterocyclic compounds. For example, condensation reactions between anilines and 1,2-dicarbonyl compounds are a classic method for synthesizing quinoxalines . Quinoxaline derivatives are known to possess a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.
-
Building Block for Enzyme Inhibitors: The aniline moiety is a common feature in many enzyme inhibitors, where it can act as a hydrogen bond donor or be modified to interact with specific residues in an enzyme's active site. For instance, salicylanilide-based compounds have been investigated for their antimicrobial activities.[6] The specific substitution pattern of this compound offers a unique electronic and steric profile that medicinal chemists can exploit to achieve target-specific binding and desired ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Safety, Handling, and Toxicology
As a research chemical, this compound must be handled with appropriate precautions.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Inhalation may cause respiratory irritation.[4] The toxicological properties have not been thoroughly investigated.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can lead to vigorous or exothermic reactions with the amine group.[4]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a fine chemical intermediate with clear potential as a building block in synthetic and medicinal chemistry. While its direct application in marketed pharmaceuticals is not widely documented, its structural features and reactivity profile place it firmly within a class of compounds used to generate diverse and biologically active molecules. The proposed synthetic route provides a reliable pathway for its preparation in a laboratory setting. For drug development professionals, this compound represents an opportunity to explore novel chemical space, particularly in the synthesis of heterocyclic scaffolds for enzyme inhibitors and receptor modulators.
References
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Capot Chemical. (n.d.). 6331-70-0 | this compound. Retrieved January 11, 2026, from [Link]
- Grolik, J., Ręka, P., Gorczyca, M., et al. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters, 99, 153830.
- MSDS of this compound. (n.d.).
- MDPI. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Molecules, 27(15), 4983.
- MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
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Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 2-Ethoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a detailed exploration into the solubility characteristics of 2-Ethoxy-5-methylaniline (CAS No. 6331-70-0), a key aromatic amine intermediate in various synthetic pathways. In the absence of extensive published quantitative solubility data, this document provides a robust framework for understanding and predicting its behavior in common organic solvents. By examining the molecule's physicochemical properties and the principles of intermolecular forces, this guide equips researchers with the foundational knowledge to make informed solvent selections. Furthermore, it presents a comprehensive, field-proven experimental protocol for the precise determination of solubility, ensuring methodological rigor in laboratory settings. This guide is designed to be an essential resource for professionals in chemical synthesis, purification, and formulation, where a nuanced understanding of solubility is paramount for process optimization and success.
Introduction: The Significance of Solubility in Process Chemistry
The solubility of a compound is a critical physicochemical parameter that dictates its utility and processability in a multitude of applications, from reaction kinetics and purification strategies to formulation and bioavailability in drug development. For a substituted aromatic amine like this compound, understanding its solubility profile in various organic solvents is fundamental to its effective use. This guide delves into the theoretical underpinnings and practical methodologies for assessing the solubility of this compound, providing a comprehensive resource for scientists and researchers.
Physicochemical Profile of this compound
A foundational understanding of the molecular and physical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 6331-70-0 | |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Boiling Point | 240 °C | [1] |
| Flash Point | 39 °C | [1] |
| Appearance | Yellow to brown solid |
The structure of this compound, featuring a polar amine group (-NH₂), a moderately polar ether group (-OC₂H₅), and a non-polar aromatic ring with a methyl substituent, suggests a nuanced solubility profile. The interplay of these functional groups dictates the nature and strength of its interactions with different solvent molecules. Aromatic amines are generally soluble in organic solvents like alcohol, benzene, and ether.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound in a given organic solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.
-
Hydrogen Bonding: The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol), are expected to be effective at solvating this compound.
-
Dipole-Dipole Interactions: The ether linkage and the overall polarity of the molecule contribute to dipole-dipole interactions. Polar aprotic solvents like acetone and ethyl acetate should exhibit good solvating power.
-
Van der Waals Forces (London Dispersion Forces): The aromatic ring and the alkyl groups (ethoxy and methyl) are non-polar and will interact with solvents through van der Waals forces. This suggests that non-polar aromatic solvents like toluene and benzene will also be effective solvents.
The lone pair of electrons on the nitrogen atom of aromatic amines is delocalized into the benzene ring, which can slightly diminish their ability to engage in hydrogen bonding compared to aliphatic amines. However, they retain their solubility in a range of organic solvents.
Caption: Intermolecular forces governing solubility.
Predicted Solubility Profile
Based on the theoretical principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. It is crucial to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | Strong hydrogen bonding and dipole-dipole interactions. |
| Ketones | Acetone | High | Strong dipole-dipole interactions. |
| Esters | Ethyl Acetate | Moderate to High | Dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | Van der Waals forces due to the aromatic ring. |
| Chlorinated Solvents | Dichloromethane | Moderate | Dipole-dipole and van der Waals interactions. |
| Ethers | Diethyl Ether | Moderate | Dipole-dipole and van der Waals interactions. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Mismatch in polarity; weak solute-solvent interactions. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the scarcity of quantitative data, experimental determination is paramount. The isothermal equilibrium (shake-flask) method is a robust and widely accepted technique for accurately measuring the solubility of a solid compound in a liquid solvent.
Objective
To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Apparatus
-
This compound (solid)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. At equilibrium, the rate of dissolution equals the rate of crystallization.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, dry vial to remove all undissolved solids.
-
-
Dilution:
-
Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Predictive Models for Solubility
In the absence of experimental data, computational models can provide estimations of solubility.
-
Group Contribution Methods (e.g., UNIFAC): These models estimate the activity coefficients of the solute in the solvent based on the functional groups present in the molecules. The solubility can then be calculated using thermodynamic relationships. These models are useful for providing initial estimates but may have limitations in accuracy for complex molecules.
-
Machine Learning Models: With the increasing availability of large datasets of experimental solubility data, machine learning models are being developed to predict solubility with greater accuracy. These models learn the complex relationships between molecular descriptors and solubility.
While powerful, it is important to note that the accuracy of these predictive models is dependent on the quality and scope of the data they were trained on. Experimental verification remains the gold standard.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, a strong understanding of its physicochemical properties and the principles of intermolecular forces allows for reliable qualitative predictions. For applications requiring precise solubility values, the detailed isothermal equilibrium method provided in this guide offers a robust and accurate approach. The continued generation of high-quality experimental solubility data for compounds like this compound will be invaluable to the chemical and pharmaceutical research communities, enhancing the efficiency of process development and formulation design.
References
-
Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved January 11, 2026, from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved January 11, 2026, from [Link]
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Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved January 11, 2026, from [Link]
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Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Retrieved January 11, 2026, from [Link]
-
Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved January 11, 2026, from [Link]
- Fornari, T., Ibanez, E., Reglero, G., & Stateva, R. P. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal, 5, 59-69.
- Duarte, C. M. M., & Lazzaroni, M. J. (Eds.). (2015). Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives. In Amine-Based Systems for CO2 Capture. IntechOpen.
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An In-depth Technical Guide to the Physical Properties of 2-Ethoxy-5-methylaniline: Melting and Boiling Point Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-5-methylaniline, a substituted aniline derivative, presents a significant scaffold in medicinal chemistry and materials science. Its structural features, comprising an aniline core modified with ethoxy and methyl groups, give rise to a unique combination of physicochemical properties that are pivotal for its application in drug design and synthesis. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a critical first step in its characterization and subsequent utilization in research and development. This guide provides a comprehensive overview of these properties, the underlying intermolecular forces, and detailed protocols for their experimental determination.
Physicochemical Profile of this compound
The physical state and phase transition temperatures of a compound are dictated by the nature and strength of its intermolecular forces. In this compound, these interactions are a composite of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6331-70-0 | [1] |
| Molecular Formula | C9H13NO | |
| Molecular Weight | 151.21 g/mol | |
| Appearance | Yellow to brown solid | [2] |
| Boiling Point | 240 °C | |
| Melting Point | Not explicitly available in literature; inferred to be above room temperature. |
Boiling Point Analysis
The boiling point of this compound is recorded at 240 °C. This relatively high boiling point can be attributed to several factors:
-
Hydrogen Bonding: The primary amine group (-NH2) is capable of forming strong intermolecular hydrogen bonds. The hydrogen atoms attached to the nitrogen have a partial positive charge and are attracted to the lone pair of electrons on the nitrogen atom of a neighboring molecule. This strong interaction requires significant thermal energy to overcome, leading to a high boiling point.
-
Dipole-Dipole Interactions: The presence of the electronegative nitrogen and oxygen atoms creates a significant dipole moment in the molecule. These permanent dipoles lead to electrostatic attractions between adjacent molecules, further contributing to the elevated boiling point.
-
Van der Waals Forces: As a molecule with a reasonably large surface area, London dispersion forces also play a role in the intermolecular attractions.
Melting Point Considerations
Although a specific melting point is not documented in the available resources, the description of this compound as a "Yellow to brown Solid" confirms its solid state at ambient temperatures[2]. The factors contributing to its melting point are similar to those affecting its boiling point, with the additional consideration of crystal lattice energy. For a substance to melt, sufficient energy must be supplied to overcome the forces holding the molecules in a fixed, ordered crystalline structure. The combination of hydrogen bonding and dipole-dipole interactions suggests a well-ordered crystal lattice, which would require a significant amount of energy to disrupt.
For comparison, the closely related compound, 2-Methoxy-5-methylaniline, is a solid with a melting point of 50-52 °C and a boiling point of 235 °C[3][4][5][6]. The substitution of the methoxy group with a slightly larger ethoxy group in this compound would be expected to have a minor influence on the melting and boiling points. The increase in molecular weight and surface area from the additional methylene group in the ethoxy substituent likely contributes to the slightly higher boiling point observed.
Experimental Determination of Melting and Boiling Points
Accurate experimental determination of melting and boiling points is crucial for compound identification, purity assessment, and the establishment of handling and storage protocols.
Melting Point Determination Protocol
The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.
Causality Behind Experimental Choices:
-
Fine Powdering: Ensures uniform heat distribution throughout the sample.
-
Small Sample Size: Allows for rapid and even heating.
-
Slow Heating Rate: Prevents temperature overshoot and allows for accurate determination of the melting point range. A sharp melting point range (typically < 1 °C) is indicative of a pure compound.
Boiling Point Determination Protocol
The distillation method is a common and accurate way to determine the boiling point of a liquid at atmospheric pressure. Since this compound is a solid at room temperature, it would first need to be melted.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.
-
Sample and Boiling Chips: A small amount of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated.
-
Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Boiling Point: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point.
Causality Behind Experimental Choices:
-
Boiling Chips: Prevent bumping and ensure a controlled, even boil.
-
Thermometer Placement: Crucial for measuring the true boiling point of the substance, not the temperature of the heating source or superheated vapor.
-
Steady Condensate: Indicates that the entire apparatus has reached thermal equilibrium and the vapor composition is stable.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental determination of the melting and boiling points of this compound.
Caption: Workflow for the experimental determination of melting and boiling points.
Conclusion
References
-
ChemBK. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. 6331-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-Methoxy-5-methylaniline 99 120-71-8 [sigmaaldrich.com]
- 5. 2-Methoxy-5-methylaniline | 120-71-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-methoxy-5-methylaniline | 120-71-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Foreword: The Imperative of Spectroscopic Analysis in Chemical Synthesis
An in-depth technical guide to the spectroscopic characterization of 2-Ethoxy-5-methylaniline, designed for researchers, scientists, and professionals in drug development.
In the realm of chemical research and pharmaceutical development, the unambiguous identification and characterization of a molecule are paramount. Spectroscopic techniques serve as the cornerstone of this process, providing a detailed "fingerprint" of a compound's molecular structure. This guide offers a comprehensive analysis of this compound, a key aromatic amine intermediate. While publicly accessible, fully assigned experimental spectra for this specific molecule are not abundant, this document, written from the perspective of a Senior Application Scientist, will provide a detailed, predictive analysis based on fundamental spectroscopic principles. We will explain the causality behind expected spectral features, thereby offering a robust framework for researchers to interpret their own experimental data.
The structural integrity of molecules like this compound is critical, and the methodologies described herein represent the gold standard for its verification.
Caption: Molecular structure of this compound (C₉H₁₃NO).
Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is an indispensable tool for elucidating the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity, and integration of each signal provide a detailed map of the proton framework.
Anticipated ¹H NMR Spectrum: A Predictive Analysis
The structure of this compound suggests a distinct set of signals in its ¹H NMR spectrum. The aromatic region will feature three signals corresponding to the protons on the benzene ring. The aliphatic region will display signals for the ethoxy and methyl groups, while the amine protons will likely appear as a broad singlet.
-
Aromatic Protons (δ 6.5-7.0 ppm) : The three protons on the substituted benzene ring are in unique chemical environments.
-
The proton at C-6 is ortho to the electron-donating -NH₂ group and meta to the -OCH₂CH₃ group, expecting it to be the most shielded. It will likely appear as a doublet.
-
The proton at C-4 is ortho to the -CH₃ group and meta to the -NH₂ group. It should appear as a doublet of doublets.
-
The proton at C-3 is ortho to both the -OCH₂CH₃ and -CH₃ groups, making it the most deshielded of the aromatic protons and will likely be a singlet or a very narrow doublet.
-
-
Amine Protons (-NH₂, δ ~3.5-4.5 ppm) : The two protons of the primary amine group are expected to produce a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration due to hydrogen bonding.
-
Ethoxy Protons (-OCH₂CH₃) :
-
The methylene protons (-OCH₂-) are adjacent to an oxygen atom, causing a significant downfield shift (δ ~3.9-4.1 ppm). They will appear as a quartet due to coupling with the neighboring methyl protons.
-
The methyl protons (-CH₃) of the ethoxy group are expected around δ ~1.3-1.5 ppm and will appear as a triplet, coupled to the methylene protons.
-
-
Methyl Proton (-CH₃, δ ~2.2-2.4 ppm) : The methyl group attached to the aromatic ring is relatively shielded and should appear as a singlet as it has no adjacent protons to couple with.
Predicted ¹H NMR Data Summary
| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | 3H |
| Ar-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (s) | 2H |
| -OCH₂CH₃ | 3.9 - 4.1 | Quartet (q) | 2H |
| Ar-H | 6.5 - 7.0 | Multiplet (m) | 3H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation : Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to TMS.
Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different electronic environment gives a distinct signal.
Anticipated ¹³C NMR Spectrum: A Predictive Analysis
With nine carbon atoms in unique environments, the proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals.
-
Aromatic Carbons (δ 110-150 ppm) : The six aromatic carbons will have varied chemical shifts based on their substituents.
-
The carbons bonded to the electronegative oxygen (C-2) and nitrogen (C-1) atoms will be the most deshielded in the aromatic region.
-
The carbon bearing the methyl group (C-5) and the unsubstituted aromatic carbons (C-3, C-4, C-6) will appear at intermediate shifts.
-
-
Aliphatic Carbons (δ 10-70 ppm) :
-
The methylene carbon of the ethoxy group (-OCH₂-) is directly attached to oxygen and will be found in the δ 60-70 ppm range.
-
The ring-attached methyl carbon (Ar-CH₃) will be in the δ 20-25 ppm range.
-
The terminal methyl carbon of the ethoxy group (-CH₃) will be the most shielded signal, appearing around δ 14-16 ppm.
-
Predicted ¹³C NMR Data Summary
| Assignment | Predicted δ (ppm) |
| -OCH₂CH₃ | 14 - 16 |
| Ar-CH₃ | 20 - 25 |
| -OCH₂CH₃ | 60 - 70 |
| Ar-C (C-H) | 110 - 125 |
| Ar-C (C-Subst.) | 125 - 150 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Instrumentation : Use a 5 mm NMR tube and a spectrometer with a broadband probe.
-
Data Acquisition : Acquire a proton-decoupled spectrum to produce singlets for all carbon signals. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing : Process the data similarly to ¹H NMR, with Fourier transformation and phase/baseline corrections.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Anticipated IR Spectrum: A Predictive Analysis
The IR spectrum of this compound will be characterized by several key absorption bands that confirm its primary amine, aromatic, ether, and alkyl functionalities.
-
N-H Stretching (3300-3500 cm⁻¹) : As a primary amine, two distinct, sharp to medium bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1]
-
C-H Stretching (2850-3100 cm⁻¹) :
-
Aromatic C-H stretching will appear as a series of weaker bands just above 3000 cm⁻¹.
-
Aliphatic C-H stretching from the ethoxy and methyl groups will result in strong bands just below 3000 cm⁻¹.
-
-
C=C Aromatic Stretching (1500-1600 cm⁻¹) : One to two sharp, medium-intensity bands in this region are characteristic of the carbon-carbon double bonds within the benzene ring.
-
C-O Stretching (1200-1260 cm⁻¹) : A strong, prominent band is expected in this region, corresponding to the asymmetric C-O-C stretch of the aryl alkyl ether (ethoxy group).
-
C-N Stretching (1250-1350 cm⁻¹) : The stretching vibration of the aromatic carbon to nitrogen bond will appear in this region.
Predicted IR Data Summary
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| C=C Aromatic Stretch | 1500 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
| C-O Stretch | 1200 - 1260 | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation :
-
Solid (KBr Pellet) : Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Liquid/Melt (Neat) : If the sample is a low-melting solid or liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation : Place the sample in the beam path of an FTIR spectrometer.
-
Data Acquisition : Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of air (or the salt plates) should be recorded and subtracted from the sample spectrum.
Part 4: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.
Anticipated Mass Spectrum: A Predictive Analysis
The mass spectrum of this compound (molecular weight: 151.21 g/mol ) will provide key information for confirming its identity.
-
Molecular Ion Peak (M⁺) : The molecular ion peak is expected at m/z = 151 . This corresponds to the intact molecule with one electron removed. The intensity of this peak will depend on its stability.
-
Key Fragmentation Patterns : The structure suggests several predictable fragmentation pathways under electron ionization (EI). The most favorable cleavages often lead to the formation of stable carbocations or radicals.
-
Loss of an Ethyl Radical (M-29) : Cleavage of the O-CH₂ bond followed by loss of an ethyl radical (•CH₂CH₃) would result in a fragment at m/z = 122 . This is often a favorable pathway for ethoxy-substituted aromatics.
-
Loss of an Ethylene Molecule (M-28) : A common fragmentation for ethyl ethers is a McLafferty-type rearrangement resulting in the loss of ethylene (C₂H₄), leading to a fragment at m/z = 123 .
-
Loss of an Ethoxy Radical (M-45) : Cleavage of the Ar-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z = 106 .
-
Caption: Predicted major fragmentation pathways for this compound.
Predicted Mass Spectrometry Data
| m/z | Assignment |
| 151 | [M]⁺˙ |
| 123 | [M - C₂H₄]⁺˙ |
| 122 | [M - C₂H₅]⁺ |
| 106 | [M - OC₂H₅]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile samples.
-
Ionization : Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV, which is standard for generating reproducible fragmentation patterns.
-
Mass Analysis : Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link][2]
-
NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][3]
Sources
An In-Depth Technical Guide to 2-Ethoxy-5-methylaniline: Synthesis, Applications, and Future Research Directions
This guide provides a comprehensive technical overview of 2-ethoxy-5-methylaniline, a versatile aromatic amine with significant potential in various research and development sectors. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the core aspects of its synthesis, explores its application as a crucial building block in the creation of azo dyes and functional polymers, and critically evaluates its potential and challenges in the realm of drug discovery.
Core Synthesis and Physicochemical Properties
This compound, also known by its CAS number 6331-70-0, is a substituted aniline featuring both an ethoxy and a methyl group on the benzene ring. These substitutions are critical as they modulate the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6331-70-0 | |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| Boiling Point | 240 °C | |
| Flash Point | 39 °C |
Synthesis Protocol: A Two-Step Approach
A common and effective method for the synthesis of this compound involves a two-step process starting from 4-methyl-2-nitrophenol. This process includes an initial etherification followed by the reduction of the nitro group.
Step 1: Etherification of 4-methyl-2-nitrophenol to 1-ethoxy-4-methyl-2-nitrobenzene
The first step is a Williamson ether synthesis, where the phenolic hydroxyl group of 4-methyl-2-nitrophenol is converted to an ethoxy group.
-
Reaction: 4-methyl-2-nitrophenol reacts with a suitable ethylating agent, such as diethyl sulfate or ethyl iodide, in the presence of a base like potassium carbonate.
-
Rationale: The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic ethyl group of the ethylating agent.
Step 2: Reduction of 1-ethoxy-4-methyl-2-nitrobenzene to this compound
The nitro group of the intermediate is then reduced to a primary amine.
-
Reaction: The nitro compound is treated with a reducing agent. Common choices include catalytic hydrogenation (e.g., using a palladium on carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin and hydrochloric acid).
-
Rationale: These methods are well-established for the efficient reduction of aromatic nitro groups to anilines.
Caption: Synthetic pathway for this compound.
Applications in Azo Dye Synthesis
A primary application of this compound is in the synthesis of azo dyes. These dyes are characterized by the presence of an azo group (-N=N-) that links two aromatic rings, forming an extended conjugated system responsible for their color.[1] The synthesis is a classic two-step process involving diazotization followed by azo coupling.
Experimental Protocol: Synthesis of an Azo Dye with 2-Naphthol
This protocol outlines the synthesis of a vibrant azo dye using this compound and 2-naphthol as the coupling component.
Part A: Diazotization of this compound
-
In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.[2]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, while maintaining the temperature below 5 °C.[2] This in-situ generation of nitrous acid converts the primary amine to a diazonium salt.
Part B: Azo Coupling with 2-Naphthol
-
In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution and cool it to 0-5 °C in an ice bath.[3]
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.[1]
-
A brightly colored precipitate of the azo dye should form immediately.[1]
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[1]
Part C: Isolation and Purification
-
Isolate the crude azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the purified dye.[2]
Caption: Workflow for the synthesis of an azo dye.
Potential in Materials Science: Functional Polymers
Substituted anilines are valuable monomers for the synthesis of conducting polymers. Poly(2-ethoxyaniline) (POEA) has been investigated for its conductive properties.[4] The presence of the ethoxy group can enhance the solubility and processability of the resulting polymer compared to the parent polyaniline.[5]
Polymerization of this compound
The chemical oxidative polymerization of this compound can be achieved using an oxidizing agent such as ammonium persulfate in an acidic medium.
Experimental Protocol: Synthesis of Poly(this compound)
-
Disperse this compound in an aqueous acidic solution (e.g., 1M HCl).
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of ammonium persulfate to initiate the polymerization.
-
Allow the reaction to proceed for several hours at a low temperature.
-
The resulting polymer precipitate can be collected by filtration, washed with the acidic solution and then with a solvent like methanol to remove unreacted monomer and oligomers, and finally dried.
The properties of the resulting polymer, such as its conductivity and molecular weight, will be influenced by the reaction conditions, including the molar ratio of oxidant to monomer, temperature, and reaction time.[4]
Applications and Challenges in Drug Discovery
The aniline scaffold is a common feature in many pharmaceutical compounds.[6] However, it is also considered a "structural alert" due to its propensity for metabolic bioactivation into reactive metabolites, which can lead to idiosyncratic adverse drug reactions.[6][7]
The Role of Substituents
The ethoxy and methyl groups on this compound can influence its potential as a drug scaffold in several ways:
-
Metabolic Stability: The ethoxy group, particularly at the ortho position to the amine, may sterically hinder the metabolic oxidation of the amine, potentially reducing the formation of toxic reactive metabolites.[7] The methoxy group, a close analog, is known to be prevalent in many approved drugs and can favorably impact ligand-target binding and physicochemical properties.[8]
-
Physicochemical Properties: The ethoxy and methyl groups increase the lipophilicity of the molecule compared to aniline, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Interactions: These substituents provide additional points of interaction within a biological target's binding pocket, potentially enhancing potency and selectivity.
Metabolic Considerations and Toxicity
The primary toxic effect of many anilines is methemoglobinemia, caused by the oxidation of hemoglobin.[9] This is often mediated by N-hydroxylated metabolites. The metabolic fate of this compound is likely to involve N-acetylation and ring hydroxylation.[10] The presence of the ethoxy and methyl groups will influence the specific metabolic pathways and the rate of formation of potentially reactive intermediates.[11][12] Further toxicological studies are needed to fully characterize the safety profile of this compound.
Caption: General metabolic pathway leading to aniline toxicity.
Future Research Directions
This compound presents several promising avenues for future research:
-
Heterocyclic Synthesis: As a substituted o-phenylenediamine analog, it can serve as a precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are important pharmacophores.[13][14][15]
-
Advanced Materials: Further investigation into the properties of poly(this compound) and its copolymers could lead to the development of novel conductive materials with tailored properties.
-
Medicinal Chemistry: A more detailed evaluation of its metabolic profile and toxicological properties is warranted to assess its viability as a scaffold in drug discovery, potentially as a safer alternative to other anilines. The strategic placement of the ethoxy and methyl groups could be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates.[16]
References
- The Synthesis of Azo Dyes. (n.d.).
- Preparation of 2-Naphthol Aniline Dye. (n.d.).
- Application Notes and Protocols: Synthesis of Azo Dyes Utilizing Heptyl-2-naphthol. (n.d.). Benchchem.
- This compound | 6331-70-0 | GAA33170. (n.d.). Biosynth.
- Zok, S., Görge, G., Kalsch, W., & Nagel, R. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment, 109–110, 411–421.
- Preparation of 2-Naphthol Aniline Dye. (n.d.). BYJU'S.
- Staveness, D., Lindhardt, R. J., & Stephenson, C. R. J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 272–276.
- Stepan, A. F., Walker, D. P., Bauman, J., Price, D. A., Baillie, T. A., Kalgutkar, A. S., & Aleo, M. D. (2011). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Journal of Medicinal Chemistry, 54(22), 7773–7784.
- Showing metabocard for 2-Methoxy-5-methylaniline (HMDB0245200). (2021).
- Aniline replacement in drug-like compounds. (2024). Cresset Group.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. (2025). Reddit.
- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025).
- Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2015). Modeling the Bioactivation and Subsequent Reactivity of Drugs.
- Synthesis, characterization, and properties of poly(N-alkylanilines). (n.d.).
- Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021). MDPI.
- Al-Ost, H. F., & Al-Otaibi, T. M. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103491.
- The role of the methoxy group in approved drugs. (n.d.).
- Kalgutkar, A. S., Gardner, I., Obach, R. S., Shaffer, C. L., Callegari, E., Henne, K. R., ... & Baillie, T. A. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current drug metabolism, 6(3), 161–225.
- Pal, P., & Ghosh, A. (2003). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
- Reiter, M., & Leusser, K. (1952). [Effects of the substitution of aniline by the methyl group on the formation of hemoglobin (methemoglobin) and the general toxicity of the compound]. Naunyn-Schmiedebergs Archiv fur experimentelle Pathologie und Pharmakologie, 214(2), 158–164.
- Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (n.d.). Bentham Science.
- Guchhait, S. K., & Madaan, S. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35057–35081.
- Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. (n.d.). PMC.
- Anakli, D., Çetinkaya, S., & Karakişla, M. (2019). Synthesis of Conductive Poly(O-Ethoxyaniline)/Talc Composite and Investigation of its Properties. Middle East International Conference on Multidisciplinary Studies.
- 2-Methoxy-5-methylaniline 99 120-71-8. (n.d.). Sigma-Aldrich.
- 2- methyl-5-nitro phenol production process. (n.d.).
- Abthagir, P. S., & Saraswathi, R. (2002). Rectifying properties of poly(N-methylaniline). Materials Chemistry and Physics, 73(1), 81–85.
- 4-Methyl-2-nitroaniline synthesis. (n.d.). ChemicalBook.
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An In-depth Guide to the Nomenclature of 2-Ethoxy-5-methylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the synonyms, alternative names, and critical identifiers for the chemical compound 2-Ethoxy-5-methylaniline. Understanding the varied nomenclature of a compound is fundamental for accurate literature reviews, unambiguous patent filings, precise regulatory submissions, and effective procurement. This guide moves beyond a simple list to explain the context and origin of different naming conventions, ensuring clarity for the scientific professional.
Core Chemical Identity
At its foundation, the identity of a chemical is locked in its structure. All names and numbers refer back to the specific arrangement of atoms: an aniline ring substituted with an ethoxy group at position 2 and a methyl group at position 5.
Molecular Formula: C₉H₁₃NO[1][2]
Key Identifiers:
The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service and is one of the most reliable methods for identifying a substance, cutting through the ambiguity of common or historical names. The IUPAC (International Union of Pure and Applied Chemistry) name is the systematic name, constructed according to formal rules that describe the molecule's structure.
Systematic and Trivial Names: A Closer Look
While the IUPAC name provides structural clarity, several other names are frequently encountered in literature, databases, and supplier catalogs.
-
Systematic Variants: These names, while not the preferred IUPAC designation, still follow chemical nomenclature rules.
-
Common & Semi-Systematic Names: These names often derive from the parent structures, toluene and phenetidine.
-
6-Ethoxy-m-toluidine[1] or 6-Ethoxy-3-methylaniline[1]: These names consider the molecule as a derivative of m-toluidine (3-methylaniline).
-
5-Methyl-o-phenetidine[1]: This name treats the compound as a derivative of o-phenetidine (2-ethoxyaniline).
-
o-Amino-p-toluene ethyl ether[1]: This older naming convention describes the constituent parts of the molecule.
-
It is crucial for researchers to recognize these variations, as different databases and older publications may use them preferentially.
Data Summary: Identifiers and Physicochemical Properties
For ease of reference, the following table consolidates the primary identifiers and key properties of this compound.
| Identifier Type | Value | Source(s) |
| CAS Registry Number | 6331-70-0 | [1][2][3] |
| Preferred IUPAC Name | This compound | [2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Synonym | 2-ethoxy-5-methylbenzenamine | [1] |
| Synonym | 6-Ethoxy-m-toluidine | [1] |
| Synonym | 5-Methyl-o-phenetidine | [1] |
| InChI Key | GYFZMCLUPHXUDV-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD00035775 | |
| Appearance | Yellow to brown Solid | [1] |
| Boiling Point | 240 °C |
Methodology for Chemical Identification: A Practical Protocol
To ensure the unambiguous identification of a chemical and its associated data, a systematic approach is essential. The following protocol outlines a best-practice workflow for researchers.
Objective: To definitively identify this compound and retrieve all relevant synonyms, properties, and safety data.
Methodology:
-
Start with a Known Identifier: Begin with the most precise identifier available, preferably the CAS Registry Number (6331-70-0).
-
Primary Database Search:
-
Query a comprehensive chemical database such as PubChem or the ECHA CHEM database.
-
Rationale: These databases are authoritative and aggregate information from numerous sources, including regulatory bodies, suppliers, and scientific literature.
-
-
Cross-Verification:
-
Use the CAS number to search across multiple platforms, including supplier websites (e.g., Sigma-Aldrich, TCI) and other databases (e.g., ChemicalBook).
-
Rationale: Cross-verification ensures the consistency of information and can reveal additional synonyms or supplier-specific identifiers.
-
-
Structure-Based Verification:
-
Utilize the structural information (e.g., SMILES, InChIKey) found in the initial search to perform a structure-based search in a different database.
-
SMILES: CCOC1=C(C=C(C=C1)C)N
-
InChIKey: GYFZMCLUPHXUDV-UHFFFAOYSA-N[2]
-
Rationale: This step confirms that the various names and numbers indeed refer to the same molecular structure, eliminating potential errors from typos in names or numbers.
-
-
Consolidate Nomenclature: Compile a list of all retrieved names (IUPAC, common, trade) and identifiers (CAS, EC, MDL) into a single reference document for your project.
Visualization of Chemical Identity Relationships
The following diagram illustrates the relationship between the core chemical structure and its primary identifiers. This visual representation clarifies how different pieces of information link back to the same unique molecule.
Caption: Relationship between the core structure and its key identifiers.
References
Sources
- 1. 6331-70-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | CAS: 6331-70-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. aceschem.com [aceschem.com]
An In-depth Technical Guide to the Stability and Storage of 2-Ethoxy-5-methylaniline
This guide provides a comprehensive overview of the critical aspects concerning the stability and proper storage of 2-Ethoxy-5-methylaniline (CAS No. 6331-70-0), a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. Adherence to these guidelines is paramount for ensuring the compound's integrity, minimizing degradation, and safeguarding experimental and manufacturing outcomes.
Physicochemical Properties and Inherent Stability
This compound, also known as 4-amino-2-ethoxy-1-methylbenzene, is an aromatic amine. Its stability is intrinsically linked to its chemical structure, which features an electron-rich aromatic ring and a primary amino group. These functional groups are susceptible to various degradation pathways, primarily oxidative in nature.[1][2]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 6331-70-0 | [3] |
| Molecular Formula | C9H13NO | [3][4] |
| Molecular Weight | 151.21 g/mol | [3][4] |
| Boiling Point | 240 °C | |
| Flash Point | 39 °C | |
| Appearance | Not specified, but related compounds are crystalline solids | [5][6] |
| Solubility | Sparingly soluble in water | [5][6] |
Key Factors Influencing the Stability of this compound
The long-term stability of this compound is contingent on controlling several environmental factors. The primary degradation pathways for aromatic amines are oxidation and reactions with incompatible substances.[7][8][9]
Sensitivity to Atmospheric Oxygen
Aromatic amines are notoriously susceptible to oxidation by atmospheric oxygen.[1] This process is often autocatalytic and can be accelerated by the presence of light and trace metal impurities. The initial step in the oxidation of anilines typically involves the formation of radical cations, which can then undergo a series of complex reactions to form colored polymeric products. This oxidative degradation is a primary reason for the discoloration of aniline derivatives upon storage.
Effect of Light
Exposure to light, particularly in the UV spectrum, can provide the activation energy required to initiate and propagate oxidative degradation reactions. For many aromatic amines, photosensitivity is a significant concern, leading to the formation of colored impurities and a decrease in purity over time. While the specific photosensitivity of this compound is not extensively documented, it is a prudent practice to protect it from light.[10]
Impact of Moisture
The presence of moisture should be avoided during the storage of this compound.[4] While not directly reactive with water under ambient conditions, moisture can facilitate certain degradation pathways and may also lead to clumping of solid material, making it difficult to handle. Furthermore, in the presence of acidic gases (like CO2 from the air), moisture can lead to the formation of carbonate salts.
Thermal Stability
While this compound has a relatively high boiling point, prolonged exposure to elevated temperatures can accelerate the rate of degradation. As with most chemical reactions, the rate of oxidative degradation increases with temperature. Therefore, storage at elevated temperatures should be avoided to ensure long-term stability.
Chemical Incompatibility
This compound is incompatible with a range of chemical substances.[4] Contact with these materials can lead to vigorous and potentially hazardous reactions, as well as degradation of the compound.
-
Strong Oxidizing Agents: These will readily oxidize the amino group, leading to a loss of product and the formation of potentially hazardous byproducts.
-
Acids, Acid Chlorides, and Acid Anhydrides: As a basic compound, this compound will react exothermically with acids to form salts. Reactions with acid chlorides and anhydrides will lead to the formation of amides. These reactions are often vigorous and should be avoided during storage.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed, light-resistant containers (e.g., amber glass bottles). | To prevent exposure to air and light, which can accelerate oxidative degradation.[11] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[12][13][14] | To minimize contact with atmospheric oxygen and moisture.[4] |
| Temperature | Store in a cool, dry, and well-ventilated area.[11][13] Refrigerated storage is advisable for long-term stability. | To slow down the rate of potential degradation reactions. |
| Light Exposure | Protect from direct sunlight and other sources of UV radiation.[10][15] | To prevent photo-initiated degradation. |
| Incompatible Materials | Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][16] | To avoid chemical reactions that can lead to degradation and potentially hazardous situations.[4] |
Stability Testing Protocol
A systematic approach to stability testing is crucial for determining the shelf-life and optimal storage conditions for this compound. The following workflow outlines a comprehensive stability study.
Caption: Workflow for a comprehensive stability study of this compound.
Experimental Protocol: Accelerated Stability Study
Objective: To assess the stability of this compound under accelerated conditions to predict its long-term stability.
Methodology:
-
Initial Analysis (T=0):
-
Perform a quantitative purity assay of the initial batch of this compound using a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.
-
Record the initial appearance (color and physical state) of the material.
-
Determine the initial moisture content using Karl Fischer titration.
-
-
Sample Preparation and Storage:
-
Aliquot the material into amber glass vials.
-
For each stress condition, prepare a set of vials.
-
Place the vials in stability chambers under the following conditions:
-
Thermal Stress: 40°C / 75% Relative Humidity (RH)
-
Photostability: In a photostability chamber according to ICH Q1B guidelines.
-
Control: 25°C / 60% RH
-
-
-
Time-Point Testing:
-
At specified time points (e.g., 1, 3, and 6 months), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform the following analyses:
-
Purity Assay (HPLC/GC): Quantify the amount of this compound remaining.
-
Degradation Product Profiling: Use a suitable method (e.g., LC-MS or GC-MS) to identify and quantify any degradation products.
-
Appearance: Record any changes in color or physical state.
-
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for each condition.
-
Identify and track the formation of any significant degradation products.
-
Use the data from the accelerated conditions to model the degradation kinetics and estimate the shelf-life under the recommended storage conditions.
-
Conclusion
The stability of this compound is critically dependent on proper storage and handling. As an aromatic amine, it is susceptible to oxidative and photo-induced degradation. By adhering to the guidelines outlined in this document—namely, storage in tightly sealed, light-resistant containers under an inert atmosphere in a cool, dry place, and away from incompatible materials—the integrity and purity of this valuable chemical intermediate can be maintained for an extended period. A systematic stability testing program is essential for establishing a definitive shelf-life and ensuring the quality of the material for its intended applications in research and development.
References
- MSDS of this compound. (n.d.). Capot Chemical Co., Ltd.
- Aniline degradation by electrocatalytic oxidation. (2007). PubMed.
- Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI.
- Aniline degradation by electrocatalytic oxidation. (2007). ResearchGate.
- SAFETY DATA SHEET - N-Methylaniline. (2010). Thermo Fisher Scientific.
- Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2018). ResearchGate.
- p-Cresidine. (n.d.). ChemBK.
- Aromatic Amines. (n.d.). SUNDARBAN MAHAVIDYALAYA.
- Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temperature. (2016). ResearchGate.
- Safety Data Sheet - 2-Iodo-5-methoxy-N-methylaniline. (n.d.). Angene Chemical.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - 4,4'-Methylenebis(2-ethyl-6-methylaniline). (n.d.). TCI Chemicals.
- SAFETY DATA SHEET - 2-Ethyl-6-methylaniline. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - p-Cresidine. (2025). Sigma-Aldrich.
- 120-71-8 | CAS DataBase. (n.d.). ChemicalBook.
- 2-Methoxy-5-Methylaniline. (n.d.). PubChem.
- Persulfate oxidation for the aniline degradation in aqueous systems. (2011). IWA Publishing.
- SAFETY DATA SHEET - 2-Methoxy-5-methylaniline. (2025). Fisher Scientific.
- P-CRESIDINE. (n.d.). CAMEO Chemicals - NOAA.
- Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2020). ResearchGate.
- Physical and Chemical Properties of Aromatic Amines. (n.d.). Whamine.
- 2-Methoxy-5-methylaniline CAS#: 120-71-8. (n.d.). ChemicalBook.
- 23.1: Properties of amines. (2024). Chemistry LibreTexts.
- 6331-70-0(this compound) Product Description. (n.d.). ChemicalBook.
- This compound | 6331-70-0 | GAA33170. (n.d.). Biosynth.
- Safety Data Sheet - 4-Ethoxy-2-methylaniline. (2024). CymitQuimica.
- Showing metabocard for 2-Methoxy-5-methylaniline (HMDB0245200). (2021). Human Metabolome Database.
- 2-Methoxy-5-methylaniline, ≥98.0%(GC), 120-71-8. (n.d.). CookeChem.
- SAFETY DATA SHEET - 2-Ethyl-6-methylaniline. (2009). Fisher Scientific.
- Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. (2015). PMC - NIH.
- This compound | CAS: 6331-70-0 | Chemical Product. (n.d.). finetech industry limited.
- 2-Methoxy-5-methylaniline. (n.d.). ESSLAB.
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A Researcher's Guide to 2-Ethoxy-5-methylaniline: Sourcing, Specifications, and Synthetic Applications
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Emerging Significance of 2-Ethoxy-5-methylaniline in Medicinal Chemistry
This compound, a substituted aniline derivative with the CAS number 6331-70-0, is a chemical intermediate of increasing interest within the pharmaceutical and life sciences sectors. Its unique structural combination of an ethoxy and a methyl group on the aniline ring provides a versatile scaffold for the synthesis of complex bioactive molecules. This guide offers a comprehensive overview of the commercial availability, quality control standards, and key applications of this compound, designed to empower researchers in their drug discovery and development endeavors. While structurally similar to its methoxy analog, 2-Methoxy-5-methylaniline (CAS 120-71-8), it is crucial for researchers to distinguish between these two distinct chemical entities to ensure the accuracy and reproducibility of their synthetic work.
Commercial Availability and Sourcing
Acquiring high-quality starting materials is a foundational aspect of successful research. This compound is available from a range of specialized chemical suppliers. When sourcing this compound, it is imperative to verify the CAS number (6331-70-0) to avoid inadvertent procurement of the incorrect methoxy analog.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity Specifications (Typical) | Available Documentation | Notes |
| Biosynth | Research Grade | Certificate of Analysis (CoA) on request, MSDS | Offers the compound for pharmaceutical testing and as a high-quality reference standard. |
| Finetech Industry Limited[1] | Custom purity available | MSDS, CoA documentation[1] | Provides the compound in various pack sizes and offers custom synthesis and bulk quantities.[1] |
| Aceschem[2] | ≥ 97% | NMR, MSDS, HPLC, CoA available[2] | Provides key analytical documentation for verification of identity and purity.[2] |
| SynQuest Laboratories[3] | Not specified | Not specified | Lists the compound under the synonym 6-Ethoxy-m-toluidine.[3] |
| Capot Chemical[4] | Product specifications available | Not specified | Lists the compound with its basic chemical properties.[4] |
Note: The availability and specifications are subject to change. Researchers should always contact the suppliers directly for the most current information.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is paramount for its application in sensitive synthetic protocols. A combination of analytical techniques should be employed for comprehensive quality assessment.
Certificate of Analysis (CoA)
A Certificate of Analysis is a critical document that provides lot-specific information on the purity and physical properties of the compound. While a generic CoA for this compound is not publicly available, researchers should always request a lot-specific CoA from the supplier. Key parameters to scrutinize on a CoA include:
-
Appearance: Typically a yellow to brown solid.
-
Identity: Confirmation by techniques such as ¹H NMR and Mass Spectrometry.
-
Purity: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analysis by GC.
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of this compound. The expected chemical shifts and coupling patterns provide a definitive fingerprint of the compound.
Applications in Drug Discovery and Development
Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceutical agents.[5] The structural motifs present in this compound make it a valuable precursor for various classes of bioactive molecules, including kinase inhibitors and other targeted therapeutics.
While specific, publicly documented examples of blockbuster drugs synthesized directly from this compound are not prevalent, its utility can be inferred from the importance of related aniline derivatives in medicinal chemistry. For instance, substituted anilines are key components in the synthesis of numerous kinase inhibitors, which function by blocking the action of protein kinases involved in cell signaling pathways.[5]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nitration of an appropriate precursor followed by reduction of the nitro group. One potential, though not formally published, synthetic strategy discussed among chemists involves the nitration of a substituted ethoxybenzene, followed by reduction to the corresponding aniline.[6] The regioselectivity of the nitration step is a critical consideration in such a synthesis.
A generalized laboratory-scale synthesis protocol, based on common organic chemistry transformations, is outlined below. Note: This is an illustrative protocol and requires optimization and adherence to all laboratory safety procedures.
Step 1: Nitration of a Suitable Precursor (Illustrative)
A detailed protocol for the nitration of a similar compound, 2-methylaniline, is available and can be adapted with careful consideration of the different directing effects of the ethoxy group.[7]
Step 2: Reduction of the Nitro Group
A general procedure for the reduction of a nitro group to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation would be the subsequent step.
Safety, Handling, and Storage
As with all chemical reagents, proper handling and storage of this compound are essential for laboratory safety.
-
Hazards: Researchers should consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed information on potential hazards, including toxicity, flammability, and reactivity.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for a researcher utilizing this compound in a drug discovery project.
Caption: A typical workflow for researchers from procurement to application of this compound.
Conclusion
This compound represents a valuable building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with rigorous quality control, enables its effective use in the synthesis of novel therapeutic agents. This guide provides a foundational understanding of the key technical aspects related to this compound, empowering researchers to confidently incorporate it into their synthetic strategies. As with any chemical research, a thorough review of the relevant literature and strict adherence to safety protocols are essential for successful and safe experimentation.
References
Please note that while I have compiled this guide based on the information available, direct links to some documents like specific Certificates of Analysis are not publicly accessible and must be requested from the suppliers. The provided URLs will lead to the supplier's page for the compound or related safety information.
Sources
- 1. This compound | CAS: 6331-70-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. aceschem.com [aceschem.com]
- 3. CAS 6331-70-0 | 4756-1-0V | MDL MFCD00035775 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. capotchem.com [capotchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: A Strategic Approach to the Synthesis of 2-Ethoxy-5-methylaniline
Abstract: This document provides a comprehensive guide for the synthesis of 2-Ethoxy-5-methylaniline, a key intermediate in the development of various dyes and pharmaceutical compounds. The protocol herein details a robust and efficient three-step synthetic pathway commencing from the readily available starting material, p-cresol. The outlined strategy emphasizes high regioselectivity, yield, and purity, addressing common challenges in aromatic substitution reactions. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and safety considerations, designed for researchers, chemists, and professionals in drug development and chemical manufacturing.
Introduction and Synthetic Strategy
This compound, also known as p-Cresidine ethyl ether, is a substituted aniline derivative of significant interest in organic synthesis. Its structure is a valuable scaffold for building more complex molecules, particularly in the production of azo dyes and as a precursor in the pharmaceutical industry. The strategic synthesis of this compound requires careful control over regioselectivity to ensure the correct placement of the ethoxy and amino groups on the p-cresol starting framework.
The synthetic approach detailed in this guide follows a logical three-step sequence:
-
Regioselective Nitration: Introduction of a nitro group ortho to the hydroxyl group of p-cresol. This step is critical as the nitro group serves as a precursor to the target amine.
-
Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group to form the corresponding ethoxy ether.
-
Nitro Group Reduction: Conversion of the nitro group to the final primary amine, yielding this compound.
This pathway is selected for its reliability, use of accessible reagents, and the high purity of the intermediates and the final product.
Overall Synthetic Pathway
The transformation from p-cresol to this compound is accomplished through the sequential formation of two key intermediates: 4-Methyl-2-nitrophenol and 1-Ethoxy-4-methyl-2-nitrobenzene.
Caption: High-level overview of the three-step synthesis of this compound from p-cresol.
Detailed Protocols and Methodologies
Step 1: Synthesis of 4-Methyl-2-nitrophenol
Background & Rationale: The initial step involves the nitration of p-cresol. Direct nitration of phenols can often lead to a mixture of ortho and para isomers, as well as potential over-nitration and oxidation by-products. To achieve high regioselectivity for the desired ortho-nitro product, a milder and more selective nitrating agent is preferred over the traditional mixed acid (HNO₃/H₂SO₄) method. Cerium (IV) Ammonium Nitrate (CAN) in acetonitrile offers an excellent alternative, providing high yield and selectivity for the ortho-nitration of phenols under mild conditions.[1] The hydroxyl group of p-cresol directs the incoming electrophile primarily to the ortho position, and the methyl group at the para position blocks substitution there.
Comparative Synthesis Methods:
| Method | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Method 1 (Recommended) | p-Cresol, Cerium (IV) Ammonium Nitrate (CAN), Acetonitrile | 30 minutes | ~95% | High | High regioselectivity, rapid reaction, high yield.[1] | CAN is a relatively expensive reagent. |
| Method 2 (Alternative) | p-Cresol, Nitric Acid, Sulfuric Acid | Several hours | Moderate-High | Variable | Inexpensive reagents, well-established method. | Formation of isomeric byproducts, potential for over-nitration, safety concerns with mixed acids.[1] |
Experimental Protocol (Method 1: CAN Nitration):
Caption: Experimental workflow for the regioselective nitration of p-cresol using CAN.
-
Reagent Preparation: In a round-bottom flask, dissolve p-cresol (1 equivalent) in acetonitrile.
-
Reaction Execution: To this solution, add Cerium (IV) Ammonium Nitrate (2 equivalents) in portions over 10 minutes while stirring at room temperature.[1]
-
Monitoring: Continue stirring for an additional 20 minutes. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by adding deionized water.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Purification: Remove the solvent under reduced pressure to yield 4-Methyl-2-nitrophenol as a yellow solid, which is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of 1-Ethoxy-4-methyl-2-nitrobenzene
Background & Rationale: This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic proton of 4-Methyl-2-nitrophenol is acidic and can be readily removed by a base, such as sodium hydroxide (NaOH), to form a sodium phenoxide salt.[2] This phenoxide is a potent nucleophile that subsequently displaces a halide from an ethylating agent (e.g., ethyl iodide) in an SN2 reaction to form the desired ether, 1-Ethoxy-4-methyl-2-nitrobenzene.[3]
Experimental Protocol:
-
Phenoxide Formation: In a suitable reaction vessel, dissolve 4-Methyl-2-nitrophenol (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in ethanol. Stir the mixture until a clear solution of the sodium salt is formed.
-
Ethylation: To the resulting solution, add ethyl iodide (1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Gently heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction's progress via TLC.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water. The product, 1-Ethoxy-4-methyl-2-nitrobenzene, will often precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry. If the product is an oil, extract it with a suitable organic solvent like dichloromethane, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified further by recrystallization from ethanol if necessary.
Step 3: Synthesis of this compound
Background & Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. This is one of the most fundamental transformations in organic synthesis. While various methods exist, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a clean and highly efficient method. Alternatively, chemical reduction using metals in acidic media, such as tin (II) chloride (SnCl₂) in hydrochloric acid, is also very effective and avoids the need for specialized high-pressure hydrogenation equipment.[4][5] The choice of method may depend on available laboratory resources.
Experimental Protocol (Chemical Reduction with SnCl₂):
-
Reagent Preparation: In a round-bottom flask, suspend 1-Ethoxy-4-methyl-2-nitrobenzene (1 equivalent) in ethanol.
-
Reaction Execution: Add a solution of tin (II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (70-80 °C) with vigorous stirring for 1-3 hours. The yellow color of the nitro compound should fade, indicating the progress of the reduction. Monitor by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10). This will precipitate tin salts.
-
Extraction and Isolation: Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).[6]
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography to yield the final product as a liquid or low-melting solid.
Safety and Handling Precautions
-
Nitration: Nitric acid and sulfuric acid are highly corrosive. Cerium (IV) Ammonium Nitrate is a strong oxidizing agent. All nitration procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
Ethylation: Ethyl iodide is a lachrymator and should be handled in a fume hood. Organic solvents are flammable.
-
Reduction: Concentrated hydrochloric acid is highly corrosive. The neutralization step with NaOH is highly exothermic and should be performed slowly and with cooling. Hydrogen gas (if used for catalytic hydrogenation) is extremely flammable.
-
Nitro Compounds: Aromatic nitro compounds can be toxic and may be explosive under certain conditions.[7] Handle with care and avoid excessive heating.
References
-
ACS Organic & Inorganic Au. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2004). 1-Ethoxy-4-nitrobenzene. ResearchGate. Retrieved from [Link]
-
Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. Retrieved from [Link]
- Google Patents. (1925). Production of m-amino-p-cresol-methyl-ether. Google Patents.
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- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-methyl-2-nitro-phenol | 12167-20-3 [chemicalbook.com]
Application Note: A Detailed Protocol for the Synthesis of 2-Ethoxy-5-methylaniline
Abstract: This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-Ethoxy-5-methylaniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and specialty chemicals. The synthesis commences with the etherification of 4-methyl-2-nitrophenol via a Williamson ether synthesis, followed by the catalytic hydrogenation of the resulting nitroaromatic intermediate. This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, safety protocols, and methods for characterization to ensure a reliable and reproducible outcome.
Introduction and Synthetic Strategy
This compound is an aromatic amine whose structural motif is of interest in medicinal chemistry and material science. Its synthesis requires the strategic installation of three distinct substituents—ethoxy, methyl, and amino groups—onto a benzene ring in a specific 1,2,5-substitution pattern.
The protocol outlined herein employs a robust and logical two-step sequence that leverages commercially available starting materials. The chosen strategy is as follows:
-
Step 1: Williamson Ether Synthesis. The synthesis begins with 4-methyl-2-nitrophenol. The phenolic hydroxyl group is significantly more acidic than an aliphatic alcohol, allowing for easy deprotonation with a moderately strong base. The resulting phenoxide acts as a potent nucleophile in an Sɴ2 reaction with an ethylating agent to form the ether linkage, yielding the intermediate 2-ethoxy-5-methyl-1-nitrobenzene. This classic method is highly reliable for forming aryl ethers.[1][2]
-
Step 2: Catalytic Hydrogenation. The nitro group of the ether intermediate is then selectively reduced to a primary amine. The reduction of nitroarenes is a fundamental transformation in organic chemistry.[3][4] We will focus on catalytic hydrogenation using palladium on carbon (Pd/C), a method renowned for its high efficiency, clean reaction profile, and mild conditions, which helps preserve the sensitive ether linkage.[5][6] This approach avoids the use of stoichiometric heavy metal reductants, aligning with principles of green chemistry.
This guide provides the detailed methodology for each of these steps, including reagent quantities, reaction conditions, purification procedures, and analytical characterization.
Overall Synthesis Scheme
The two-step synthesis from 4-methyl-2-nitrophenol to this compound is depicted below.
Figure 1: Overall reaction scheme for the synthesis of this compound.
Part 1: Synthesis of 2-Ethoxy-5-methyl-1-nitrobenzene
Reaction Principle and Causality
This step is a classic Williamson ether synthesis. The reaction proceeds via an Sɴ2 mechanism.[1][2] The base, potassium carbonate (K₂CO₃), is a mild, non-nucleophilic base sufficient to deprotonate the acidic phenol (pKa ≈ 7-8), forming the potassium 4-methyl-2-nitrophenoxide salt in situ. This phenoxide is an excellent nucleophile. It attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group and forming the desired ether product. Acetonitrile is chosen as the solvent because it is polar and aprotic, which effectively solvates the potassium cation without hindering the nucleophilicity of the phenoxide anion, thereby accelerating the Sɴ2 reaction. The reaction is heated to reflux to provide the necessary activation energy and ensure a reasonable reaction rate.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Methyl-2-nitrophenol | 153.14 | 5.00 g | 32.6 | Starting material |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 6.77 g | 49.0 | 1.5 equivalents; acts as the base |
| Ethyl Iodide (C₂H₅I) | 155.97 | 3.4 mL (6.65 g) | 42.7 | 1.3 equivalents; ethylating agent |
| Acetonitrile (CH₃CN), anhydrous | 41.05 | 100 mL | - | Reaction solvent |
| Diethyl Ether (Et₂O) | 74.12 | ~150 mL | - | For extraction |
| 1 M Sodium Hydroxide (NaOH) | 40.00 | ~50 mL | - | For washing (removes unreacted phenol) |
| Brine (Saturated NaCl solution) | - | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-2-nitrophenol (5.00 g, 32.6 mmol) and anhydrous potassium carbonate (6.77 g, 49.0 mmol).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Begin vigorous stirring to create a suspension. Using a syringe, add ethyl iodide (3.4 mL, 42.7 mmol) to the stirring mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle. Maintain the reflux with continuous stirring for 6-8 hours.
-
Causality: Heating is necessary to overcome the activation energy of the Sɴ2 reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), observing the consumption of the starting material.
-
-
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the solid potassium carbonate and potassium iodide byproduct. Wash the solids with a small amount of diethyl ether (~20 mL) to recover any adsorbed product.
-
Solvent Removal: Combine the filtrates and remove the acetonitrile and diethyl ether under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting crude oil in diethyl ether (~100 mL). Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer with 1 M NaOH solution (2 x 25 mL). This step is crucial to remove any unreacted acidic 4-methyl-2-nitrophenol.
-
Wash the organic layer with brine (1 x 50 mL) to remove residual water and base.
-
-
Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product, 2-ethoxy-5-methyl-1-nitrobenzene, typically as a yellow oil or low-melting solid.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel. However, for the subsequent reduction step, the crude product is often of sufficient purity.
Safety Precautions
-
Ethyl Iodide: is a lachrymator and a potential alkylating agent. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetonitrile: is flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl Ether: is extremely flammable. Ensure there are no open flames or spark sources nearby.
Part 2: Synthesis of this compound
Reaction Principle and Causality
This transformation is a catalytic hydrogenation, a type of heterogeneous catalysis.[7] The reaction occurs on the surface of the palladium catalyst. Gaseous hydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface. The reduction proceeds through a series of steps, likely involving nitroso and hydroxylamine intermediates, where the adsorbed hydrogen atoms are sequentially transferred to the nitrogen atom, ultimately cleaving the N-O bonds and forming the amine and water.[3] Ethanol is an excellent solvent as it readily dissolves the starting material and does not interfere with the catalysis. The reaction is typically run at or slightly above atmospheric pressure of hydrogen.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Ethoxy-5-methyl-1-nitrobenzene | 181.19 | 4.00 g | 22.1 | Intermediate from Part 1 |
| 10% Palladium on Carbon (Pd/C) | - | 0.20 g | - | 5 wt% catalyst loading; handle with care (can be pyrophoric)[7] |
| Ethanol (EtOH), absolute | 46.07 | 80 mL | - | Reaction solvent |
| Hydrogen Gas (H₂) | 2.02 | Excess | - | Supplied via balloon or from a cylinder |
| Celite® (Diatomaceous earth) | - | ~2 g | - | Filtration aid |
| Dichloromethane (DCM) or Ethyl Acetate | - | ~50 mL | - | For rinsing during filtration |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL heavy-walled flask (e.g., a Parr shaker flask or a thick-walled round-bottom flask) equipped with a magnetic stir bar, add 2-ethoxy-5-methyl-1-nitrobenzene (4.00 g, 22.1 mmol) and 80 mL of absolute ethanol.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 10% Pd/C catalyst (0.20 g).
-
Causality & Safety: The inert atmosphere prevents the dry catalyst from coming into contact with air, which can cause it to ignite. It is often safer to add the catalyst first and then the solvent, or to wet the catalyst with a small amount of solvent before adding it to the main solution.
-
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.
-
Reaction Execution: Pressurize the vessel with hydrogen (a hydrogen-filled balloon is sufficient for atmospheric pressure) and stir the suspension vigorously at room temperature.
-
Causality: Vigorous stirring is essential to ensure good contact between the substrate, the gaseous hydrogen, and the solid catalyst surface. The reaction is typically exothermic.
-
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen (if using a pressurized system) or by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
CRITICAL SAFETY STEP: The Pd/C catalyst is now saturated with hydrogen and is highly pyrophoric. It MUST NOT be exposed to air while dry.
-
-
Filtration: Filter the reaction mixture through a pad of Celite® in a Büchner funnel. Wet the Celite® pad with ethanol before filtration. Rinse the flask and the filter cake thoroughly with ethanol or another suitable solvent like dichloromethane to ensure all the product is collected.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound, often as an oil or solid that may darken upon exposure to air.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if required.
Alternative Reduction Method: Iron in Acidic Media
For laboratories not equipped for catalytic hydrogenation, reduction with activated iron powder is a robust alternative.[8] Briefly, the nitro compound is heated in a mixture of ethanol, water, and an acid like hydrochloric acid or ammonium chloride, with iron powder acting as the reducing agent. The workup involves filtering the hot solution, neutralizing the filtrate, and extracting the aniline product. This method is effective but generally requires a more involved purification process.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: Colorless to pale yellow oil or solid.
-
Boiling Point: Approximately 240 °C.
-
¹H NMR (CDCl₃): Expect signals corresponding to the ethoxy group (triplet and quartet), the methyl group (singlet), the aromatic protons (three distinct signals in the aromatic region), and the amine protons (broad singlet).
-
¹³C NMR (CDCl₃): Expect signals for the nine distinct carbon atoms in the molecule.[9]
-
Mass Spectrometry (EI): Molecular ion (M⁺) peak at m/z = 151.
Experimental Workflow Summary
Figure 2: Step-by-step experimental workflow for the synthesis.
References
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Organic Chemistry Portal. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]
-
Journal of Chemical Education. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Reduction of nitroarenes to anilines in basic alcoholic media. [Link]
-
University of Massachusetts Boston. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
- Google Patents. Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
- Google Patents. PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
-
Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene?. [Link]
-
RSC Publishing. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]
-
Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]
-
ChemRxiv. Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. [Link]
-
Organic Syntheses. m-NITROPHENOL. [Link]
-
University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]
-
Finetech Industry Limited. This compound | CAS: 6331-70-0. [Link]
-
Finetech Industry Limited. This compound | CAS: 6331-70-0. [Link]
- Google P
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
PrepChem.com. Synthesis of 2-methyl-5-nitrophenol. [Link]
-
ESSLAB. 2-Methoxy-5-methylaniline. [Link]
-
College of Saint Benedict & Saint John's University. Oxidative Addition in Action: Catalytic Hydrogenation. [Link]
- Google Patents. 2- methyl-5-nitro phenol production process.
-
University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation Part 2. [Link]
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Application Note: High-Purity Isolation of 2-Ethoxy-5-methylaniline for Advanced Research and Pharmaceutical Development
Introduction: The Critical Role of Purity
2-Ethoxy-5-methylaniline is a substituted aniline derivative that serves as a versatile building block in the synthesis of various high-value organic molecules, including active pharmaceutical ingredients (APIs) and specialized dyes.[1] The presence of impurities, even in trace amounts, can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions and final products. Therefore, robust and reproducible purification methods are paramount.
This application note provides a detailed guide for researchers and drug development professionals on two primary methods for purifying crude this compound: recrystallization and flash column chromatography . The choice between these methods depends on the nature and quantity of impurities, the required scale, and the desired final purity. We will explore the fundamental principles behind each technique and provide step-by-step protocols grounded in the physicochemical properties of the target compound.
Compound Profile and Safety Mandates
A thorough understanding of the compound's properties is essential for designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6331-70-0 | |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| Boiling Point | 240 °C | |
| Appearance (Crude) | Light brown to reddish oil or low-melting solid | General observation for aromatic amines |
| Solubility Profile | Soluble in common organic solvents (alcohols, ethyl acetate, THF); low solubility in non-polar solvents (hexanes); slightly soluble in hot water. | Inferred from related structures[2][3][4] |
Safety First: Aromatic amines are classified as a toxic and potentially hazardous class of compounds.[1] All handling of this compound and its solutions must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Mandatory use of nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.[5]
-
Hazard Statements: May cause skin, eye, and respiratory irritation. Prolonged exposure may have adverse health effects.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure, consult a physician and have the Safety Data Sheet (SDS) available.[5]
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging the principle that the solubility of a solid in a solvent increases with temperature.[6] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.
The Causality of Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization. For a moderately polar molecule like this compound, a binary solvent system often provides the necessary fine-tuning of solubility.
-
Solvent #1 (Solubilizing): A solvent that readily dissolves the aniline at room temperature (e.g., Ethanol, Ethyl Acetate, Acetone).
-
Solvent #2 (Anti-Solvent): A solvent in which the aniline is poorly soluble (e.g., Water, Hexanes).
The strategy involves dissolving the crude compound in a minimal amount of the hot solubilizing solvent and then slowly adding the anti-solvent until the solution becomes faintly cloudy (the saturation point). Upon slow cooling, the solubility of the target compound drops dramatically, forcing the formation of a pure crystalline lattice that excludes impurities. Aromatic amines can sometimes "oil out" if the solution is cooled too quickly or is overly saturated; this must be avoided to achieve high purity.[7]
Step-by-Step Recrystallization Protocol
This protocol utilizes an Ethanol/Water system, a common and effective choice for moderately polar amines.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of ethanol (e.g., 10-15 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble solid impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove them.
-
Induce Saturation: While the ethanol solution is still hot, add deionized water dropwise with continuous stirring until a persistent cloudiness appears. Add 1-2 drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.
-
Crystal Formation: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 1:1 Ethanol/Water solution to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Determine the melting point and perform TLC analysis to confirm purity.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Purification by Flash Column Chromatography
When impurities have similar solubility profiles to the target compound or when the material is an oil, flash column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[8]
Rationale for Phase Selection
-
Stationary Phase: Silica gel (SiO₂) is a polar, acidic adsorbent. It will interact most strongly with polar compounds.
-
Mobile Phase (Eluent): The eluent's role is to move the compounds down the column. A non-polar eluent will move non-polar compounds quickly, while a more polar eluent is required to displace more polar compounds from the silica. For this compound, a gradient of hexane and ethyl acetate is an excellent starting point. The basic nitrogen atom in the aniline can cause "tailing" (streaking) on the acidic silica gel. This can often be mitigated by adding a small amount (0.5-1%) of triethylamine (Et₃N) to the eluent system.
-
Thin-Layer Chromatography (TLC): Before committing to a large-scale column, the separation must be optimized using TLC.[9] The ideal eluent system will provide a Retention Factor (Rf) of ~0.3 for the target compound.
Step-by-Step Column Chromatography Protocol
-
TLC Optimization: Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). Add 1% triethylamine to each. Spot the crude material on TLC plates and develop them. Identify the solvent system that gives an Rf of ~0.3 for the product spot and good separation from impurities.
-
Column Packing: Select an appropriate size flash column. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and use positive pressure to pack an even, stable bed.
-
Sample Loading: Dissolve the crude aniline in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform "dry loading": dissolve the crude material, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column bed.
-
Elution: Begin eluting the column with the starting non-polar solvent mixture. Apply steady air pressure to achieve a flow rate of approximately 2 inches/minute.
-
Fraction Collection: Collect fractions in an array of test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Gradient Elution (if necessary): Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 8:2 Hexane:EtOAc) to elute the this compound.
-
Product Isolation: Combine the fractions that contain only the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
Comparative Summary and Final Purity Assessment
Table 2: Comparison of Purification Methods
| Parameter | Recrystallization | Column Chromatography |
| Best For | Removing impurities with very different solubility; large scale (>5g); thermally stable solids. | Separating complex mixtures; oily products; small to medium scale (<10g). |
| Typical Yield | 60-90% (can have losses in mother liquor). | 80-98% (highly dependent on separation). |
| Solvent Usage | Low to moderate. | High. |
| Time Required | Moderate (includes slow cooling). | High (can be labor-intensive). |
| Key Challenge | Solvent selection; preventing "oiling out".[7] | Achieving good separation; avoiding tailing. |
Post-purification, the purity of this compound should be rigorously confirmed using one or more analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A single spot indicates high purity.
-
Melting Point Analysis: A sharp, narrow melting range close to the literature value indicates high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides purity data and confirms molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
By carefully selecting the appropriate technique and meticulously following the outlined protocols, researchers can consistently obtain high-purity this compound, ensuring the integrity and success of their downstream applications.
References
-
Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[5]arene Stationary Phase . ACS Applied Materials & Interfaces.
- Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
- This compound | 6331-70-0 | GAA33170. Biosynth.
- MSDS of this compound.
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Rel
- SAFETY D
- 2-Methoxy-5-methylaniline - ChemBK.
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- SAFETY D
- Buy 2-methoxy-5-methylaniline
- 2-Methoxy-5-methylaniline - ChemicalBook.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- This compound | CAS: 6331-70-0 | Chemical Product. finetech industry limited.
- Supporting Information Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel. The Royal Society of Chemistry.
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Application Notes & Protocols: The Strategic Application of 2-Ethoxy-5-methylaniline in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 2-Ethoxy-5-methylaniline in palladium-catalyzed cross-coupling reactions. While direct literature on this specific aniline is developing, its structural motifs—a sterically accessible amine ortho to an electron-donating ethoxy group—make it an excellent candidate for a range of C-N and C-C bond-forming methodologies. This document outlines detailed protocols for its application as a nucleophilic partner in Buchwald-Hartwig amination and its strategic conversion to an aryl halide for subsequent use in Suzuki-Miyaura and Heck cross-coupling reactions. The causality behind experimental choices, mechanistic considerations, and self-validating protocol designs are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction: Chemical Profile and Synthetic Potential
This compound is an aromatic amine characterized by an electron-rich phenyl ring, a primary amino group (-NH2), an ortho-ethoxy (-OEt) substituent, and a para-methyl (-Me) group. This unique substitution pattern imparts specific reactivity profiles that are highly relevant for modern synthetic chemistry. The electron-donating nature of the ethoxy and methyl groups enhances the nucleophilicity of the aniline nitrogen and activates the aromatic ring, making it a potent substrate for various transformations.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-nitrogen and carbon-carbon bonds, forming the backbone of many pharmaceutical and material science syntheses.[1][2] This guide focuses on two primary strategies for incorporating the 2-ethoxy-5-methylphenyl moiety into complex molecules:
-
Direct C-N Bond Formation: Utilizing the inherent nucleophilicity of the amino group in the Buchwald-Hartwig amination reaction to form N-aryl bonds.[3][4]
-
Indirect C-C Bond Formation: A two-step sequence involving the conversion of the amine to a more versatile halide (e.g., bromide or iodide) via the Sandmeyer reaction, followed by participation as an electrophile in Suzuki-Miyaura or Heck couplings.[5][6]
This document provides both the theoretical framework and actionable, field-proven protocols to successfully employ this compound in these critical transformations.
Direct C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or pseudohalides.[1] In this context, this compound serves as the amine coupling partner. The reaction is prized for its functional group tolerance and broad substrate scope.[7]
Mechanistic Considerations
The catalytic cycle, a cornerstone of palladium cross-coupling chemistry, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3] The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to accelerate the reductive elimination step and stabilize the active Pd(0) catalyst.[8][9]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: N-Arylation of this compound with 4-Bromotoluene
This protocol details a representative Buchwald-Hartwig reaction. The choice of a sterically hindered phosphine ligand (e.g., BrettPhos) is crucial for accommodating the ortho-ethoxy group and achieving high yields.[10]
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
BrettPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas supply
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and BrettPhos (5.4 mg, 0.01 mmol, 1 mol%).
-
Reagent Addition: Add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Solvent and Substrates: Add anhydrous toluene (5 mL). Stir the mixture for 5 minutes. Then, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv) followed by this compound (166 mg, 1.1 mmol, 1.1 equiv) via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired N-(4-methylphenyl)-2-ethoxy-5-methylaniline.
Data Summary and Key Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Catalyst Loading | 1-2 mol% Pd(OAc)₂ | Lower loadings are possible but may require longer reaction times or higher temperatures.[3] |
| Ligand | Bulky Biarylphosphine (e.g., BrettPhos) | Overcomes steric hindrance and promotes efficient reductive elimination.[10] |
| Base | NaOtBu or K₂CO₃ | Strong, non-nucleophilic base is required for deprotonation of the amine. K₂CO₃ is a milder alternative but may require higher temperatures.[3] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are essential for reaction efficiency.[8] |
| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
Indirect C-C Bond Formation: A Two-Step Strategy
For applications requiring the 2-ethoxy-5-methylphenyl moiety to be part of a biaryl or vinylarene structure, a two-step approach is highly effective. This involves converting the aniline into an aryl halide, a workhorse electrophile for a multitude of cross-coupling reactions.[6][11]
Step 1: Synthesis of 2-Bromo-1-ethoxy-4-methylbenzene via Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate.[5][12] This method provides a reliable route to functionalize the aromatic ring at the position of the former amino group.[13]
Caption: Workflow for the Sandmeyer bromination of this compound.
Protocol: Sandmeyer Bromination
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Copper(I) Bromide (CuBr)
-
Ice
Procedure:
-
Diazotization: In a beaker surrounded by an ice-salt bath, dissolve this compound (15.1 g, 0.1 mol) in 48% HBr (40 mL). Cool the solution to 0-5 °C with stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (7.6 g, 0.11 mol in 15 mL water) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.
-
Copper Catalyst Preparation: In a separate flask, dissolve CuBr (15.8 g, 0.11 mol) in 48% HBr (20 mL).
-
Coupling: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Workup and Purification: Cool the mixture and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with 2M NaOH and then with brine. Dry over MgSO₄, filter, and remove the solvent by rotary evaporation. The crude aryl bromide can be purified by vacuum distillation.
Step 2: Application of Aryl Bromide in Suzuki-Miyaura & Heck Reactions
The synthesized 2-bromo-1-ethoxy-4-methylbenzene is now a versatile electrophile for C-C bond formation.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide.[14] It is renowned for its mild conditions and tolerance of a wide variety of functional groups.[15][16]
Protocol: Suzuki Coupling with Phenylboronic Acid
Materials:
-
2-Bromo-1-ethoxy-4-methylbenzene
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
To a round-bottom flask, add 2-bromo-1-ethoxy-4-methylbenzene (2.15 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol).
-
Add a solvent mixture of Toluene (40 mL), Ethanol (10 mL), and Water (10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%).
-
Heat the reaction to reflux (approx. 85-90 °C) under argon for 12 hours.
-
Monitor by TLC. Upon completion, cool, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
B. Heck Reaction
The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a base.[17][18] The reaction typically yields the E-isomer with high selectivity.[19][20]
Protocol: Heck Coupling with Styrene
Materials:
-
2-Bromo-1-ethoxy-4-methylbenzene
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
In a sealed tube, combine 2-bromo-1-ethoxy-4-methylbenzene (1.08 g, 5 mmol), styrene (0.62 g, 6 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol, 2 mol%), and P(o-tol)₃ (60.8 mg, 0.2 mmol, 4 mol%).
-
Add anhydrous DMF (15 mL) and triethylamine (1.01 g, 10 mmol).
-
Seal the tube and heat to 100 °C for 16 hours.
-
Cool the reaction, pour into water (50 mL), and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic extracts with water, then brine, and dry over MgSO₄.
-
Concentrate and purify by flash chromatography to yield the substituted stilbene product.
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.
-
Palladium Catalysts: Many palladium complexes are air and moisture sensitive. Handle under an inert atmosphere. They are also toxic and should be handled with care.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Handle in a fume hood and avoid contact with skin.
-
Solvents: Toluene, Dioxane, and DMF are flammable and have associated health risks. Use in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for advanced organic synthesis. Its inherent nucleophilicity makes it a direct participant in powerful C-N bond-forming reactions like the Buchwald-Hartwig amination. Furthermore, its facile conversion to the corresponding aryl bromide opens the door to a vast array of C-C cross-coupling methodologies, including the Suzuki-Miyaura and Heck reactions. The protocols and strategic insights provided in this guide are designed to empower researchers to effectively integrate this compound into their synthetic programs, facilitating the efficient construction of complex molecular architectures.
References
- Science of Synthesis. (n.d.). Cross Coupling and Heck-Type Reactions Volume 3. Thieme.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
-
Nolan, S. P., et al. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]
-
Alexanian, E. J., et al. (2019). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Vaccaro, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. Retrieved from [Link]
-
Ito, H., et al. (2022). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Chem Help ASAP. (2020). Suzuki cross coupling reaction. YouTube. Retrieved from [Link]
-
Pericàs, M. A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Chemical Science. Retrieved from [Link]
-
Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
NRO-Chemistry. (2023). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]
-
Lei, A., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Greaney, M. (2010). Palladium-catalysed heterocycle synthesis. SCI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Sigman, M. S., & Werner, E. W. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved from [Link]
-
ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2020). what is a cross-coupling reaction?. YouTube. Retrieved from [Link]
-
Diao, T., et al. (2022). Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides. Angewandte Chemie International Edition. Retrieved from [Link]
-
Hartwig, J. F., & Surry, D. S. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol.... Retrieved from [Link]
-
Liu, S.-H., et al. (2021). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
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- 15. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]
- 16. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Heck Reaction [organic-chemistry.org]
- 19. thieme.de [thieme.de]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Ethoxy-5-methylaniline as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Substituted Anilines in Medicinal Chemistry
Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceutical compounds. Their inherent reactivity and the ability to introduce diverse functional groups make them invaluable starting materials in drug discovery and development. 2-Ethoxy-5-methylaniline, a member of this important class of organic compounds, presents a unique combination of electronic and steric properties that render it a promising precursor for the synthesis of novel bioactive molecules. The presence of an ethoxy group at the 2-position and a methyl group at the 5-position on the aniline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting pharmaceutical compounds. This document provides a comprehensive overview of the properties, safety considerations, and potential synthetic applications of this compound in the context of pharmaceutical research.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a precursor is paramount for its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6331-70-0 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Not clearly defined in searches | |
| Boiling Point | 240 °C | |
| Flash Point | 39 °C | |
| SMILES | CCOc1ccc(C)cc1N | |
| InChI | InChI=1S/C9H13NO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3,10H2,1-2H3 | [1] |
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound. The following information is a summary of guidance from available Safety Data Sheets (SDS).
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
-
Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
-
Disposal: Dispose of this material and its container to a licensed professional waste disposal service.
Potential Pharmaceutical Applications and Synthetic Utility
The structural features of this compound make it an attractive starting material for the synthesis of a variety of heterocyclic compounds, which are prevalent in many approved drugs. The aniline functional group is a versatile handle for numerous chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Introduction of alkyl groups on the nitrogen atom.
-
Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions.
-
Cyclization Reactions: Participation in the formation of heterocyclic rings, such as quinolines, quinazolines, and benzodiazepines.
The ethoxy and methyl substituents can modulate the reactivity of the aniline ring and influence the biological activity of the final products through steric and electronic effects.
Exemplary Synthetic Protocol: Synthesis of a Substituted 4-Hydroxyquinoline
To illustrate the synthetic utility of this compound, a detailed protocol for the synthesis of a hypothetical substituted 4-hydroxyquinoline is provided below. The Conrad-Limpach reaction, a well-established method for quinoline synthesis, is employed. This protocol is presented as a representative example and may require optimization for specific applications.
Step 1: Condensation of this compound with Diethyl Malonate
This step involves the formation of an enamine intermediate through the reaction of the aniline with diethyl malonate.
dot
Caption: Condensation to form an enamine intermediate.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.51 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol).
-
Heat the mixture at 140-150 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude product can be used in the next step without further purification.
Step 2: Cyclization to form 7-Ethoxy-4-hydroxy-6-methylquinolin-2(1H)-one
The enamine intermediate undergoes thermal cyclization to form the quinoline ring system.
dot
Caption: Thermal cyclization to form the quinoline product.
Protocol:
-
Add the crude enamine from Step 1 to a high-boiling solvent such as Dowtherm A (20 mL) in a suitable reaction vessel.
-
Heat the mixture to 240-250 °C and maintain this temperature for 30 minutes.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add hexane (50 mL) to the cooled mixture to precipitate the product.
-
Collect the solid product by filtration and wash with hexane.
-
Recrystallize the crude product from ethanol to obtain the purified 7-Ethoxy-4-hydroxy-6-methylquinolin-2(1H)-one.
Conclusion
This compound is a valuable and versatile precursor with significant potential in the synthesis of novel pharmaceutical compounds. Its unique substitution pattern offers opportunities for the development of bioactive molecules with tailored properties. The provided exemplary protocol for the synthesis of a substituted 4-hydroxyquinoline highlights one of the many possible synthetic routes that can be explored using this starting material. Researchers are encouraged to investigate the diverse reactivity of this compound to unlock its full potential in the discovery and development of new therapeutic agents.
References
Sources
Application Notes and Protocols for the Quantification of 2-Ethoxy-5-methylaniline
This document provides a comprehensive guide to the analytical quantification of 2-Ethoxy-5-methylaniline, a key intermediate in various chemical syntheses. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for robust and reliable quantification using modern analytical techniques. The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to ensure data integrity and reproducibility.
Introduction and Physicochemical Properties
This compound, with the chemical formula C9H13NO, is an aromatic amine. Accurate quantification of this compound is critical for process monitoring, quality control of final products, and stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6331-70-0 | |
| Molecular Weight | 151.21 g/mol | |
| Boiling Point | 240 °C | |
| Flash Point | 39 °C | |
| Appearance | Not specified, but related compounds are crystalline solids | [1][2] |
Comparative Overview of Analytical Techniques
The choice of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The two primary chromatographic techniques for the analysis of aromatic amines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[3][4] Spectrophotometric methods can also be employed for simpler applications.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. HPLC offers excellent resolution and sensitivity, particularly when coupled with a suitable detector like a UV-Vis or Mass Spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For aromatic amines, derivatization may sometimes be employed to improve chromatographic behavior and sensitivity.[5] GC-MS provides high selectivity and sensitivity, making it ideal for trace-level analysis and identification of impurities.
-
Spectrophotometry: This technique is based on the absorption of light by the analyte. It can be a simple and cost-effective method, often involving a derivatization reaction to produce a colored compound that can be measured.[6][7] However, it may lack the selectivity of chromatographic methods, especially in complex sample matrices.[8]
High-Performance Liquid Chromatography (HPLC) Method
This section details a robust HPLC method for the quantification of this compound. The proposed method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like aromatic amines.
Principle
The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a reversed-phase column where this compound is separated from other components based on its hydrophobicity. Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentration.
Experimental Protocol
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) in a gradient or isocratic elution. A starting point could be a 50:50 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan of a standard solution (typically around 230-280 nm for anilines) |
| Injection Volume | 10 µL |
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Record the peak areas of this compound from the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Method Validation
The analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
Table 2: Typical HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | Typically 98-102% |
| Precision (%RSD) | Repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | The peak for this compound should be well-resolved from other components and a blank injection should show no interfering peaks. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective method for the quantification of this compound, especially for trace analysis in complex matrices.
Principle
The sample, after suitable preparation (e.g., extraction), is injected into the gas chromatograph. The volatile this compound is separated from other components in a capillary column based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and specific ions can be monitored for highly selective quantification.
Experimental Protocol
Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole or ion trap)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | e.g., start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |
Reagents and Materials:
-
Solvents for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (for drying the organic extract)
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
Procedure:
-
Sample Preparation: For aqueous samples, perform a liquid-liquid extraction into an organic solvent. For solid samples, dissolve in a suitable solvent and then extract. The pH of aqueous samples may need to be adjusted to basic conditions to ensure the amine is in its free base form for efficient extraction. Dry the organic extract over anhydrous sodium sulfate.
-
Standard Preparation: Prepare a stock solution of this compound and an internal standard in the extraction solvent. Prepare calibration standards by spiking known amounts of the analyte and a constant amount of the internal standard into a blank matrix.
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Quantification: In SIM mode, monitor characteristic ions of this compound and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Determine the concentration in the samples from this curve.
Spectrophotometric Method (via Diazotization-Coupling)
This method provides a simpler, albeit less specific, alternative to chromatographic techniques. It is based on the formation of a colored azo dye.
Principle
The primary aromatic amine group of this compound is first diazotized with nitrous acid in an acidic medium. The resulting diazonium salt is then coupled with a suitable aromatic compound (a coupling agent) to form a stable and intensely colored azo dye.[7] The absorbance of this colored solution is measured with a spectrophotometer, and the concentration is determined using a calibration curve.
Experimental Protocol
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents and Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2) solution
-
Sulfamic acid or urea solution (to destroy excess nitrous acid)
-
Coupling agent solution (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium acetate solution (for pH adjustment)
-
Volumetric flasks and pipettes
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in dilute HCl. Prepare a series of calibration standards by diluting the stock solution. Prepare the sample solution in a similar manner.
-
Diazotization: To a known volume of the standard or sample solution in a volumetric flask, add HCl and cool in an ice bath. Add a solution of sodium nitrite and allow the reaction to proceed for a few minutes.
-
Removal of Excess Nitrite: Add a solution of sulfamic acid or urea to destroy any unreacted nitrous acid.
-
Coupling Reaction: Add the coupling agent solution and mix well. Allow the color to develop for a specified time.
-
Absorbance Measurement: Adjust the pH if necessary and dilute the solution to the mark with water. Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of this compound in the sample from the calibration curve.
Note: This method is susceptible to interference from other aromatic amines and colored compounds in the sample matrix. Its suitability should be carefully evaluated for the specific application.
Conclusion
The choice of the most appropriate analytical method for the quantification of this compound will depend on the specific requirements of the analysis. HPLC and GC-MS offer high selectivity and sensitivity and are recommended for regulatory and research applications. The spectrophotometric method, while simpler, should be used with caution due to potential interferences. All methods must be properly validated to ensure the reliability of the results.
References
-
SIELC Technologies. (2018, February 16). 2-Methoxy-5-methylaniline. Retrieved from [Link]
- Dasgupta, A., & Blackwell, W. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 19(3), 163-167.
- Wu, H., & Du, L. M. (2007). Spectrophotometric determination of anilines based on charge-transfer reaction. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 976-979.
- Searle, N. E. (1980). Spectrophotometric determination of aniline by the diazotization-coupling method with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid. Analytical Chemistry, 52(13), 2134-2137.
- Moradi, M., et al. (2016). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat.
-
Karaman, R. (2016). Is the spectrophotometric method reliable for determine Aniline concentration?. ResearchGate. Retrieved from [Link]
- Al-Sabti, T. A., & Al-Tamrah, S. A. (2011). A New Spectrophotometry Method for the Determination of Aniline in Environmental Water Samples. E-Journal of Chemistry, 8(3), 1339-1346.
- Wang, J., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of the American Society for Mass Spectrometry, 17(7), 996-1005.
- Chen, Y., et al. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLoS ONE, 14(1), e0210549.
-
PubChem. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]
-
Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. Retrieved from [Link]
-
Springer. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
ESSLAB. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
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Application Note: GC-MS Analysis of 2-Ethoxy-5-methylaniline
A Robust Derivatization Protocol for Enhanced Sensitivity and Chromatographic Performance
Abstract
2-Ethoxy-5-methylaniline, also known as p-Cresidine, is an aromatic amine used as an intermediate in the synthesis of dyes and pigments.[1] Its detection and quantification are critical for quality control and safety assessment, as several aromatic amines are classified as potential carcinogens.[2] Gas chromatography-mass spectrometry (GC-MS) is a preferred analytical technique for this purpose due to its high resolution and sensitivity.[3] However, direct GC analysis of polar compounds like this compound can be challenging, often resulting in poor peak shape and low sensitivity. This application note provides a detailed protocol for the derivatization of this compound using Trifluoroacetic Anhydride (TFAA) prior to GC-MS analysis. This acylation strategy significantly improves the analyte's volatility and thermal stability, leading to enhanced chromatographic performance and reliable quantification.[4]
The Rationale for Derivatization
The primary amino group (-NH2) in this compound makes the molecule polar. This polarity leads to several challenges in GC analysis:
-
Poor Volatility: Polar molecules have strong intermolecular interactions (hydrogen bonding), which means they require higher temperatures to vaporize in the GC inlet, potentially leading to incomplete transfer to the column.
-
Peak Tailing: The active hydrogen in the amine group can interact with active sites (silanol groups) on the GC column and liner, causing asymmetric peak shapes (tailing). This adversely affects resolution and integration accuracy.[3]
-
Thermal Instability: At the high temperatures of the GC inlet, some polar compounds can degrade, leading to inaccurate quantification.
Chemical derivatization addresses these issues by converting the polar amine group into a less polar, more volatile, and more thermally stable functional group.[5] For primary amines, acylation is a highly effective strategy.[6] The addition of a trifluoroacetyl group from TFAA masks the active hydrogen, reduces polarity, and increases the molecular weight, often shifting the mass fragments to a higher, more specific m/z range, which is beneficial for mass spectrometric identification.[4]
Selected Derivatization Strategy: Acylation with TFAA
Acylation with Trifluoroacetic Anhydride (TFAA) was selected for its proven efficacy with primary amines.[7]
Advantages of TFAA Derivatization:
-
High Reactivity: TFAA is the most reactive and volatile of the common fluorinated anhydrides, leading to rapid and complete reactions.[4]
-
Improved Volatility & Stability: The resulting N-trifluoroacetyl derivative is significantly more volatile and thermally stable than the parent amine.[4]
-
Enhanced Detection: The introduction of fluorine atoms creates a derivative with high electron affinity, which can enhance sensitivity, particularly if using an electron capture detector (ECD). For MS detection, it produces characteristic high-mass fragments, improving specificity.[4][8]
-
Excellent Chromatography: The derivatized analyte exhibits improved peak shape and better separation from matrix components.[4]
Reaction Mechanism
The derivatization proceeds via a nucleophilic acyl substitution. The nitrogen atom of the primary amine in this compound acts as a nucleophile, attacking one of the carbonyl carbons of the trifluoroacetic anhydride. This leads to the formation of a stable N-(2-ethoxy-5-methylphenyl)-2,2,2-trifluoroacetamide derivative and trifluoroacetic acid as a byproduct.
Caption: Acylation of this compound with TFAA.
Detailed Experimental Protocol
Materials and Reagents
-
This compound (p-Cresidine), analytical standard (CAS 120-71-8)[9]
-
Trifluoroacetic Anhydride (TFAA), derivatization grade (≥99%)
-
Ethyl Acetate or Acetonitrile, anhydrous, GC grade
-
Methanol, HPLC grade (for stock solution preparation)
-
Nitrogen gas, high purity
-
2 mL screw-top reaction vials with PTFE-lined caps
-
Calibrated micropipettes
-
Heating block or laboratory oven
-
Vortex mixer
Instrumentation and GC-MS Conditions
A standard GC-MS system equipped with a split/splitless injector and a mass selective detector is suitable.
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms, Restek Rxi-5Sil MS, or equivalent) |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |
| SIM Ions (Predicted) | m/z 233 (Quantifier, M+), 204 (M-C2H5)+, 164 (M-CF3)+ |
Workflow Diagram
Caption: Experimental workflow for TFAA derivatization and GC-MS analysis.
Step-by-Step Procedure
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare working standards by serial dilution in ethyl acetate or acetonitrile.
-
Sample Preparation: Place 100 µL of the standard solution or sample extract into a 2 mL reaction vial. If the sample is in a volatile solvent, evaporate it to dryness under a gentle stream of high-purity nitrogen.
-
Reagent Addition: To the dried residue (or 100 µL aliquot), add 100 µL of anhydrous ethyl acetate, followed by 50 µL of TFAA.[4][7]
-
Reaction: Immediately cap the vial tightly. Vortex for 10-15 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 30 minutes.[4]
-
Cooling: After heating, remove the vial and allow it to cool completely to room temperature.
-
Analysis: The sample is now ready for analysis. Transfer the contents to a GC autosampler vial if necessary and inject 1 µL into the GC-MS system.
Expected Results and Data Analysis
The derivatization reaction yields N-(2-ethoxy-5-methylphenyl)-2,2,2-trifluoroacetamide.
-
Molecular Formula: C₁₀H₁₀F₃NO₂
-
Molecular Weight: 233.19 g/mol
The derivatized analyte will elute as a sharp, symmetrical peak. The mass spectrum under electron ionization is expected to show a prominent molecular ion and characteristic fragment ions useful for identification and quantification.
| Parameter | Expected Value / Observation |
| Analyte | N-(2-ethoxy-5-methylphenyl)-2,2,2-trifluoroacetamide |
| Retention Time (Approx.) | 8-12 minutes (dependent on specific system) |
| Molecular Ion [M]⁺ | m/z 233 |
| Key Fragment Ions (m/z) | m/z 204: Loss of an ethyl group (-C₂H₅) from the ethoxy moiety. m/z 164: Loss of a trifluoromethyl radical (•CF₃). m/z 136: McLafferty rearrangement or loss of the trifluoroacetamide group. |
| Appearance | Sharp, symmetrical chromatographic peak. |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for similar structures. The base peak may vary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Derivative Peak | 1. Presence of water or protic solvents in the sample, which consumes the TFAA reagent. 2. Incomplete reaction. | 1. Ensure the sample is completely dry before adding reagents. Use anhydrous solvents.[10] 2. Increase reaction time or temperature slightly (e.g., 80°C for 45 min). Ensure proper mixing. |
| Broad or Tailing Peak | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. | 1. Re-optimize the derivatization procedure (see above). 2. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. Trim the first few cm of the column if it has become contaminated. |
| Presence of Underivatized Analyte Peak | 1. Insufficient derivatizing reagent. 2. Reaction time or temperature too low. | 1. Ensure a sufficient excess of TFAA is used. 2. Verify heating block temperature and increase reaction time as needed. |
| Extraneous Peaks in Chromatogram | 1. Contaminated solvents or reagents. 2. Byproducts from matrix components. | 1. Run a reagent blank (solvents + TFAA, no analyte) to identify contaminant peaks. Use high-purity solvents and fresh reagents. 2. Implement a sample cleanup step (e.g., solid-phase extraction) before derivatization if the matrix is complex. |
Conclusion
The protocol described provides a reliable and robust method for the derivatization of this compound for GC-MS analysis. Acylation with TFAA effectively mitigates the challenges associated with the analysis of this polar aromatic amine, resulting in improved volatility, thermal stability, and chromatographic peak shape. This method yields a derivative with a characteristic mass spectrum, allowing for sensitive and specific detection and quantification, making it highly suitable for researchers and professionals in quality control and drug development.
References
-
Davis, B. A. (1989). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 493, 217-245. Available at: [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
-
Dasgupta, A., & Jagannath, C. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Therapeutic Drug Monitoring, 21(2), 238-242. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8445, 2-Methoxy-5-methylaniline. Retrieved from [Link]
-
González-Jiménez, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4393–4404. Available at: [Link]
-
Restek. (n.d.). Para-Cresidine: CAS # 120-71-8 Compound Information. Retrieved from [Link]
-
ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Available at: [Link]
-
Villas-Boas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. Available at: [Link]
-
Płotka-Wasylka, J. M., et al. (2017). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 117(15), 10044-10088. Available at: [Link]
-
Moldoveanu, S. C. (2014). Derivatization Methods in GC and GC/MS. Derivatization Methods in Chromatography, 1-38. Available at: [Link]
-
Lee, M. R., & Yih, S. W. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(3), 157-165. Available at: [Link]
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Application Note: A Robust HPLC Method for the Quantification of 2-Ethoxy-5-methylaniline
Abstract
This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Ethoxy-5-methylaniline. This document provides a step-by-step methodology, from initial analyte characterization and strategic method development to a finalized, optimized protocol. The narrative emphasizes the scientific rationale behind each experimental choice, ensuring technical accuracy and field-proven insights for researchers, scientists, and drug development professionals. The described method is suitable for quantitative analysis, demonstrating excellent peak shape and resolution, and is validated with system suitability criteria as mandated by regulatory guidelines.
Introduction
This compound is an aromatic amine derivative that serves as a key intermediate in the synthesis of various industrial and pharmaceutical compounds, including dyes and active pharmaceutical ingredients. Due to its potential impact on product quality and safety, a validated and reliable analytical method for its quantification is essential for process monitoring, quality control, and stability testing.[1][2] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, offering high sensitivity, resolution, and accuracy.[1][2]
This guide provides a detailed walkthrough of the logical process for developing a stability-indicating HPLC method, grounded in the physicochemical properties of the analyte and guided by established chromatographic principles.
Analyte Characterization: Physicochemical Properties
Understanding the analyte's properties is the cornerstone of logical method development. The key physicochemical parameters for this compound are summarized below. Data for the structurally similar analogue, 2-Methoxy-5-methylaniline, is included to inform our starting parameters where direct data is unavailable.
| Property | Value (this compound) | Estimated/Analogue Value | Rationale for Method Development |
| Structure | ![]() | - | The aromatic ring and amine group are key chromophores for UV detection. The overall structure suggests moderate hydrophobicity suitable for RP-HPLC. |
| Molecular Formula | C₉H₁₃NO[3] | - | - |
| Molecular Weight | 151.21 g/mol [4][5] | - | - |
| pKa (of conjugate acid) | Not available | ~4.7 (Predicted for 2-Methoxy-5-methylaniline) | The basic nature of the amine group (pKa < 5) is critical. To ensure the analyte is in a single, protonated ionic form for consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 1.5-2 units below the pKa.[6][7] |
| logP (Octanol-Water) | Not available | ~1.7 (for 2-Methoxy-5-methylaniline)[1] | A logP value between 1 and 2 indicates moderate hydrophobicity, making a reversed-phase C18 or C8 column an ideal choice for achieving adequate retention.[2][4] |
| UV Absorbance | Not available | λmax ~320 nm (for poly 2-methyl aniline) | Aromatic amines typically exhibit strong UV absorbance. Based on analogue data, a starting wavelength in the range of 254-320 nm is a logical starting point for detection. A photodiode array (PDA) detector is recommended to determine the optimal λmax empirically. |
| Solubility | Not available | Soluble in alcohol and ether; slightly soluble in water[8] | High solubility in common HPLC organic solvents like methanol and acetonitrile simplifies standard and sample preparation. |
HPLC Method Development Strategy
The development process is a systematic workflow designed to achieve a specific separation goal: a robust method with a symmetric peak for this compound, free from interference, with a reasonable runtime.
Caption: HPLC Method Development Workflow.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected as the first choice.[2][4] The analyte's estimated logP of ~1.7 suggests it is sufficiently non-polar to be retained on this hydrophobic stationary phase, providing a good starting point for separation from more polar impurities.[4]
-
Mobile Phase Selection: A combination of acetonitrile and water is chosen. Acetonitrile typically provides lower backpressure and better UV transparency compared to methanol.[7]
-
pH Control: This is the most critical parameter for a basic compound like this compound. The amine functional group's pKa is estimated to be around 4.7. Operating at a pH below 3.0 (e.g., using a phosphate or formate buffer) ensures the amine is fully protonated (R-NH₃⁺).[6] This prevents peak tailing that can occur when the analyte exists in both ionized and non-ionized forms during its transit through the column. A buffer concentration of 10-25 mM is usually sufficient.[6][7]
-
Detection Wavelength: A photodiode array (PDA) detector is used to scan the peak from 200-400 nm to identify the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity. An initial monitoring wavelength of 254 nm is a robust starting point as most aromatic compounds absorb at this wavelength.
Experimental Protocols
Instrumentation and Consumables
| Component | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile, HPLC Grade |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
| Chemicals | This compound Reference Standard, Phosphoric Acid (ACS Grade), HPLC Grade Water, HPLC Grade Acetonitrile |
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a theoretical final concentration of approximately 50 µg/mL of this compound. Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm |
| Mobile Phase Composition | Isocratic: 50% A / 50% B |
| Run Time | 10 minutes |
Protocol 3: System Suitability Testing (SST)
System suitability testing is a mandatory part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis.[9][10][11] Before analyzing any samples, perform five replicate injections of the Working Standard Solution (50 µg/mL) and evaluate the following parameters against the acceptance criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A value >2 indicates peak tailing, which can affect integration accuracy.[10][12] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision of the system (pump and injector).[10][12] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate. |
If the system fails to meet these criteria, the cause must be investigated and rectified before proceeding with sample analysis.[12]
Method Validation Overview
Once the method is developed and deemed suitable, it must be validated according to regulatory guidelines such as ICH Q2(R2).[3][5][13] The validation process demonstrates that the analytical procedure is fit for its intended purpose.[13][14] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]
Conclusion
This application note details a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the quantitative analysis of this compound. By leveraging the physicochemical properties of the analyte, a C18 column with an isocratic mobile phase of acetonitrile and buffered water (pH ~2.5) provides excellent chromatographic performance. The inclusion of rigorous system suitability criteria ensures the reliability and consistency of the analytical results on a day-to-day basis. This method is ready for full validation as per ICH guidelines and subsequent implementation in a quality control environment.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
The Royal Society of Chemistry. (1982). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. MicroSolv. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Pharma Times Official. (2025). SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent. [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
-
ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]
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ResearchGate. (2019). Reverse-phase high-performance liquid chromatography (HPLC).... ResearchGate. [Link]
-
ACS Publications. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
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Scale-up synthesis of "2-Ethoxy-5-methylaniline" for laboratory use
An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 2-Ethoxy-5-methylaniline
Introduction
This compound is a valuable substituted aniline that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialized dyes. The precise arrangement of its functional groups—an ethoxy and a methyl group on an aniline core—makes it a versatile building block for creating complex molecular architectures. The purity of this aniline is critical, as contaminants can lead to unwanted side reactions, reduced yields, and compromised activity in downstream applications.
This document provides a comprehensive guide for the robust, laboratory-scale synthesis of this compound, designed for researchers and drug development professionals. The protocol is structured to be self-validating, with an emphasis on explaining the causality behind experimental choices to ensure both safety and reproducibility. The chosen synthetic route is a classic and reliable two-step process: a Williamson ether synthesis to prepare the nitroaromatic intermediate, followed by a Béchamp reduction using tin and hydrochloric acid. This approach is selected for its high yield, cost-effectiveness, and avoidance of high-pressure equipment, making it highly accessible for a standard laboratory setting.
Overall Synthetic Strategy
The synthesis is performed in two primary stages, starting from the commercially available 4-methyl-2-nitrophenol.
-
Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 4-methyl-2-nitrophenol is O-ethylated using ethyl iodide in the presence of a base to form the intermediate, 2-ethoxy-5-methyl-1-nitrobenzene. This reaction is a classic SN2 substitution that proceeds reliably.
-
Step 2: Béchamp Reduction. The nitro group of the intermediate is reduced to a primary amine using tin metal in concentrated hydrochloric acid.[1][2] This method is highly effective for aromatic nitro compounds and is tolerant of many other functional groups.[3] The reaction proceeds through nitroso and hydroxylamine intermediates to yield the anilinium salt, which is then neutralized to afford the final product.[1]
The complete workflow is outlined below.
Sources
Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 2-Ethoxy-5-methylaniline
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the application of 2-Ethoxy-5-methylaniline as a primary aromatic amine for the synthesis of azo dyes. It provides in-depth procedural details, explains the underlying chemical principles, and emphasizes safety and best practices.
Introduction: The Role of this compound in Azo Dye Chemistry
Azo dyes represent the most significant and versatile class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles to printing.[1] Their prominence is due to their straightforward synthesis, cost-effectiveness, and the wide spectrum of colors achievable, including various shades of yellow, red, orange, and brown. The synthesis of azo dyes is fundamentally a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich nucleophile.[1]
This compound is a valuable precursor, or "diazo component," in this process. Its molecular structure, featuring an ethoxy and a methyl group on the aniline ring, influences the final properties of the dye, such as its color, solubility, and fastness on various substrates.[2] This guide provides a robust framework for utilizing this compound, detailing not only the "how" but also the critical "why" behind each procedural step to ensure reproducible and safe outcomes.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its effective use and safe handling.
| Property | Value | Reference |
| CAS Number | 6331-70-0 | [3] |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| Appearance | Data not available; related compounds are solids. | |
| Boiling Point | 240 °C | |
| Flash Point | 39 °C | |
| Solubility | Insoluble in water, soluble in alcohol and ether. | [4] |
The Core Chemistry: A Mechanistic Overview
The conversion of this compound into an azo dye is a classic example of electrophilic aromatic substitution, executed in two distinct, temperature-sensitive stages.
Part A: Diazotization - Formation of the Electrophile
Diazotization is the process of converting the primary amino group (-NH₂) of this compound into a diazonium salt (-N₂⁺X⁻).[5] This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[5][6]
The Causality Behind Critical Conditions:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are notoriously unstable and can be explosive when isolated in dry form.[1] At temperatures above 5 °C, the diazonium salt rapidly decomposes, losing N₂ gas to form phenols and other byproducts, which drastically reduces the yield of the desired dye.[1][7] The ice bath is not merely a suggestion but a mandatory control for reaction integrity and safety.
-
Strong Acidic Medium: A surplus of strong acid is essential for two reasons. First, it ensures the complete conversion of sodium nitrite into nitrous acid, the active reagent.[7] Second, it maintains a low pH, preventing the newly formed diazonium salt from coupling with the unreacted primary amine, an unwanted side reaction.[8]
Part B: Azo Coupling - The Chromophore-Forming Step
The resulting diazonium salt is a weak electrophile. It readily attacks an electron-rich "coupling component" in an electrophilic aromatic substitution reaction to form the stable azo compound (-N=N-), which is the chromophore responsible for the dye's color.[1][7][9]
The Causality Behind Critical Conditions:
-
Electron-Rich Coupler: The coupling component must be highly activated, typically a phenol (like 2-naphthol) or an aromatic amine (like N,N-dimethylaniline).[7][9]
-
pH Control: The pH of the medium is crucial for controlling the reactivity of the coupling component.
-
For coupling with phenols (e.g., 2-naphthol), the reaction is carried out in a mildly alkaline solution (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion, facilitating the electrophilic attack.[10]
-
For coupling with aromatic amines , the reaction is performed in a mildly acidic solution (pH 4-5). This ensures that while the diazonium salt concentration is sufficient, the concentration of the free, unprotonated coupling amine is high enough to react.[11]
-
Visualization of the Synthetic Workflow
The overall process can be visualized as a two-stage workflow leading from the initial amine to the final azo dye product.
Diagram 1: High-level workflow for the synthesis of an azo dye.
Detailed Experimental Protocol: Synthesis of a Red Azo Dye
This protocol details the synthesis of a representative red dye from this compound and 2-Naphthol.
Safety First: This procedure must be conducted in a well-ventilated fume hood.[12] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[12][13] Diazonium salts are potentially explosive when dry; do not isolate the intermediate.[6]
Step A: Diazotization of this compound
-
Preparation of Amine Salt: In a 250 mL beaker, combine 1.51 g (0.01 mol) of this compound with 50 mL of water and 2.5 mL of concentrated hydrochloric acid. Stir the mixture until the amine fully dissolves, forming the hydrochloride salt. Place this beaker in an ice-salt bath to cool the solution to 0-5 °C.[6]
-
Preparation of Nitrite Solution: In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold water. Keep this solution in an ice bath.
-
Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt solution over 15-20 minutes. Crucial: Monitor the temperature closely with a thermometer and ensure it does not rise above 5 °C.[14] The solution should become clear and may have a pale yellow color.
-
Confirmation and Quenching: After the addition is complete, continue stirring in the ice bath for another 15 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of potassium iodide-starch paper. An immediate dark blue-black color indicates excess nitrous acid and a complete reaction.[8][14] If the test is positive, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid, one spatula tip at a time, until the test is negative.[6][15] The resulting clear solution of 2-Ethoxy-5-methylbenzenediazonium chloride is used immediately in the next step.
Step B: Azo Coupling with 2-Naphthol
-
Preparation of Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 5% sodium hydroxide solution. Stir until a clear solution is obtained and cool it to approximately 5 °C in an ice bath.[9]
-
Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, slowly add the previously prepared diazonium salt solution.[9]
-
Observation: An immediate reaction will occur, evidenced by the formation of a voluminous, brightly colored red precipitate.[9]
-
Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Step C: Isolation and Purification
-
Isolation: Collect the red dye precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter paper with several portions of cold distilled water until the filtrate runs clear and is neutral to litmus paper. This removes any unreacted salts or starting materials.
-
Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass or drying dish. Dry the product in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Purification (Optional): The purity of the dye can be further enhanced by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.[16][17]
Summary of Reaction Parameters
| Parameter | Step A: Diazotization | Step B: Coupling |
| Key Reagents | This compound, HCl, NaNO₂ | 2-Naphthol, NaOH |
| Stoichiometry | Amine:Nitrite ≈ 1:1.05 | Diazonium:Naphthol ≈ 1:1 |
| Temperature | 0-5 °C (Critical) | < 10 °C |
| pH | Strongly Acidic (< 2) | Mildly Alkaline (8-10) |
| Observation | Formation of a clear, pale solution | Formation of a bright red precipitate |
| Duration | ~45 minutes | ~30 minutes |
Visualizing the Chemical Transformation
The specific reaction described in the protocol is illustrated below, showing the key structural changes.
Diagram 2: Chemical structures for the synthesis of an azo dye. (Note: Product structure is illustrative of the azo linkage formed).
Applications and Significance
Azo dyes synthesized from this compound and its derivatives are primarily used as disperse dyes. These dyes are suitable for coloring hydrophobic synthetic fibers such as polyester and nylon, where they exhibit good color fastness to washing and light.[2] The specific shade and properties can be fine-tuned by changing the coupling component, making this a versatile synthetic platform for creating a portfolio of custom colorants for various industrial applications.[16][18]
References
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Impactfactor. (2023, March 25). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Retrieved from Impactfactor website. [Link]
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University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from University of Toronto website. [Link]
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ChemBK. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from ChemBK website. [Link]
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University of Babylon. (n.d.). Reaction Coupling of dysonium salts. Retrieved from University of Babylon website. [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses website. [Link]
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El-Apasery, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. [Link]
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Vidya V G. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. ResearchGate. [Link]
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Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. [Link]
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Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from Organic Chemistry Portal website. [Link]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry website. [Link]
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YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from YouTube website. [Link]
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Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135. [Link]
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Elsevier. (2021). Heterocyclic azo dyes derived from 2-(6-chloro-1,3-benzothiazol-2-yl). Retrieved from Elsevier website. [Link]
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Application Notes & Protocols: Polymerization of 2-Ethoxy-5-methylaniline and its Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the synthesis and characterization of poly(2-ethoxy-5-methylaniline) (PEMA), a functionalized derivative of polyaniline (PANI). PANI is a cornerstone of the conducting polymer field, but its utility is often hampered by poor processability.[1] The introduction of ethoxy (-OC₂H₅) and methyl (-CH₃) groups onto the aniline monomer unit is a strategic approach to enhance solubility and tailor the electronic properties of the resulting polymer. This guide details robust protocols for both chemical and electrochemical oxidative polymerization of this compound, explains the underlying reaction mechanisms, outlines key characterization techniques, and discusses the potential applications for this class of materials in fields ranging from advanced coatings to chemical sensors.
Introduction: Rationale for Substituted Polyanilines
Polyaniline (PANI) has been the subject of intensive research due to its unique combination of tunable electrical conductivity, environmental stability, and straightforward synthesis.[2][3] The conductivity of PANI can be reversibly controlled by both its oxidation state and protonation level, making it a versatile material for numerous applications.[4][5] However, the rigid backbone of unsubstituted PANI leads to poor solubility in common organic solvents, posing significant challenges for processing and device fabrication.
Chemical modification of the aniline monomer is a powerful strategy to overcome these limitations.[1] By introducing substituent groups onto the aromatic ring, such as the electron-donating ethoxy and methyl groups in this compound, it is possible to:
-
Improve Solubility: The bulky side groups disrupt inter-chain packing, reducing the forces that render PANI insoluble and allowing for solution-based processing.[6]
-
Tune Electronic Properties: Electron-donating groups can influence the oxidation potential of the monomer and the electronic band structure of the resulting polymer, affecting its conductivity and optical properties.[7]
-
Introduce New Functionalities: The substituent groups can serve as handles for further chemical reactions or introduce specific interactions with other molecules, which is particularly relevant for sensor applications.[8]
This application note provides the necessary theoretical background and practical, step-by-step protocols to empower researchers in the synthesis and exploration of poly(this compound) and its derivatives.
Mechanism of Oxidative Polymerization
The polymerization of aniline and its derivatives proceeds via an oxidative coupling mechanism, which is typically initiated chemically or electrochemically in an acidic medium.[9] The process can be generalized into three key stages: initiation, propagation, and termination.
-
Initiation: The process begins with the oxidation of the aniline monomer to form a radical cation. This is the rate-determining step and requires a sufficiently strong oxidizing agent or an applied electrical potential.
-
Propagation: The highly reactive radical cations couple to form dimers. The primary coupling mechanism is head-to-tail (para-coupling) to form p-aminodiphenylamine.[9] This dimer is more easily oxidized than the monomer, leading to rapid chain growth as it reacts with other radical cations, adding monomer units and extending the polymer chain. The polymer chain is believed to grow in a highly oxidized state, often pernigraniline.[10]
-
Termination & Reduction: As the oxidant is consumed, the polymerization terminates. The aniline monomer still present in the reaction mixture can then reduce the fully oxidized pernigraniline chains to the more stable and highly conductive emeraldine salt form.[9][11]
The overall reaction is complex, with the final polymer structure and properties being highly dependent on reaction conditions such as pH, temperature, and the monomer-to-oxidant ratio.[9]
Figure 1: General mechanism of oxidative aniline polymerization.
Experimental Protocols
These protocols are designed to be robust starting points. Researchers are encouraged to optimize parameters such as monomer/oxidant ratios, temperature, and reaction time to achieve desired polymer characteristics.
Protocol 1: Chemical Oxidative Polymerization
This method yields the polymer as a powder, which can be dissolved in appropriate solvents for further processing. Ammonium persulfate (APS) is used as a common and effective oxidant.[10]
Materials & Equipment:
-
This compound (monomer, CAS 6331-70-0)
-
Ammonium persulfate (APS, oxidant)
-
Hydrochloric acid (HCl), 1.0 M
-
Methanol or Acetone (for washing)
-
Deionized water
-
Beakers and magnetic stir plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven or desiccator
Procedure:
-
Monomer Solution: In a 250 mL beaker, dissolve 1.51 g (10 mmol) of this compound in 50 mL of 1.0 M HCl. Stir until fully dissolved.
-
Cooling: Place the beaker in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Oxidant Solution: In a separate 100 mL beaker, dissolve 2.85 g (12.5 mmol, a 1.25:1 molar ratio to monomer) of ammonium persulfate in 50 mL of 1.0 M HCl.[8]
-
Polymerization: Add the APS solution dropwise to the cooled monomer solution over a period of 20-30 minutes using a dropping funnel. The solution will gradually darken, typically to a dark green or black color, indicating polymer formation.
-
Reaction: Leave the reaction mixture stirring in the ice bath for 24 hours to ensure complete polymerization.[8]
-
Isolation: Collect the polymer precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected polymer powder thoroughly with several portions of 1.0 M HCl to remove any unreacted oxidant. Follow this with washing using methanol or acetone to remove oligomers and the unreacted monomer until the filtrate becomes colorless.[8]
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C for at least 24 hours or until a constant weight is achieved. The final product is the emeraldine salt form of poly(this compound).
Figure 2: Workflow for chemical polymerization of PEMA.
Protocol 2: Electrochemical Polymerization
This method produces a polymer film directly onto a conductive substrate, which is ideal for applications in sensors, electrochromic devices, and corrosion-resistant coatings. The process is typically monitored using cyclic voltammetry (CV).
Materials & Equipment:
-
This compound (monomer)
-
Sulfuric acid (H₂SO₄), 1.0 M (electrolyte)
-
Deionized water
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Platinum, Gold, or Indium Tin Oxide (ITO) glass)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl)
-
-
Inert gas (Nitrogen or Argon) for purging
Procedure:
-
Electrolyte Preparation: Prepare the polymerization solution by dissolving 0.1 M of this compound into 1.0 M H₂SO₄.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished and clean.
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a gentle inert atmosphere over the solution during the experiment.
-
Electropolymerization: Perform potentiodynamic polymerization by cycling the potential of the working electrode. A typical range is from -0.2 V to +0.9 V vs. SCE at a scan rate of 50 mV/s.[12]
-
Monitoring: Run the cyclic voltammetry for 10-20 cycles. An increase in the redox peak currents with each successive cycle indicates the deposition and growth of an electroactive polymer film on the electrode surface.
-
Post-Treatment: After the desired number of cycles, remove the working electrode from the cell.
-
Rinsing: Gently rinse the polymer-coated electrode with 1.0 M H₂SO₄ to remove any unpolymerized monomer, followed by a rinse with deionized water.
-
Drying: Dry the electrode under a gentle stream of nitrogen or in a desiccator before characterization.
Figure 3: Workflow for electrochemical polymerization of PEMA.
Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its properties.
| Technique | Purpose | Expected Observations for Poly(this compound) |
| FTIR Spectroscopy | Structural confirmation, identification of functional groups. | Characteristic peaks for: C=C stretching of quinoid (~1580 cm⁻¹) and benzenoid (~1500 cm⁻¹) rings, C-N stretching (~1300 cm⁻¹), C-O-C stretching from the ethoxy group (~1250 cm⁻¹), and C-H bending of the substituted aromatic ring (~820 cm⁻¹).[13] |
| UV-Visible Spectroscopy | Analysis of electronic transitions and confirmation of the conducting (emeraldine) state. | Absorption bands corresponding to the π-π* transition of the benzenoid rings (~330-360 nm) and the polaron-π* transition (~750-850 nm), confirming the protonated emeraldine form.[7] |
| Scanning Electron Microscopy (SEM) | Investigation of surface morphology. | Morphology can vary from granular to nanofibrous or spherical depending on synthesis conditions.[7][14] |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | Multi-step weight loss is typical for polyanilines.[15] An initial loss below 150°C (moisture/dopant), followed by degradation of the polymer backbone at higher temperatures. Substituted PANI may show different thermal stability compared to the parent polymer.[16][17] |
| Four-Point Probe Conductivity | Measurement of electrical properties. | Conductivity is expected to be in the semi-conducting range (e.g., 10⁻⁵ to 10⁻¹ S/cm), highly dependent on the protonation (doping) level.[18] |
Applications and Future Outlook
The enhanced processability and tailored electronic properties of poly(this compound) open up a range of advanced applications.
-
Corrosion Protection: Solution-processable PEMA can be used to create uniform, thin-film coatings on metals, offering excellent corrosion resistance.[4][19]
-
Chemical Sensors: The polymer's conductivity is sensitive to its environment. Thin films can be used to fabricate sensors for detecting gases like ammonia or changes in humidity, where the substituent groups can enhance selectivity.[7][8][20]
-
Electrochromic Devices: The distinct color change between the polymer's different oxidation states allows for its use in smart windows and displays.[4]
-
Antistatic & ESD Coatings: Its inherent conductivity makes it suitable for coatings that prevent the buildup of static electricity on electronic components and packaging.[4][21]
-
Energy Storage: Functionalized polyanilines are promising materials for electrodes in supercapacitors and batteries due to their redox activity and charge storage capabilities.[2][20]
Future research will likely focus on the copolymerization of this compound with other functional monomers to create materials with even more precisely controlled properties. Furthermore, the development of PEMA-based nanocomposites, incorporating materials like graphene or metal oxides, holds significant promise for creating next-generation multifunctional materials.[2]
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- ResearchGate. (n.d.). IR spectra of the polymers: (a) polyaniline, (b) poly-n-ethylaniline,... [https://www.researchgate.net/figure/IR-spectra-of-the-polymers-a-polyaniline-b-poly-n-ethylaniline-c-poly_fig2_282877983]
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Application Notes & Protocols: Electrophilic Aromatic Substitution Reactions of 2-Ethoxy-5-methylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reactivity of 2-Ethoxy-5-methylaniline
This compound is a polysubstituted aromatic amine whose reactivity in electrophilic aromatic substitution (EAS) is governed by the cumulative electronic and steric effects of its three substituents: the amino (-NH2), ethoxy (-OC2H5), and methyl (-CH3) groups. Understanding the interplay of these groups is paramount for predicting and controlling the regiochemical outcome of reactions with electrophiles.
The benzene ring of this molecule is highly activated towards electrophilic attack due to the presence of three electron-donating groups (EDGs).[1][2] These groups increase the electron density of the π-system, making the ring more nucleophilic and thus more reactive than benzene itself.[3][4]
Key Substituent Effects:
| Substituent | Electronic Effect Type | Activating/Deactivating | Directing Influence |
| -NH₂ (Amino) | Strong +M (Resonance), Weak -I (Inductive) | Strongly Activating | Ortho, Para |
| -OC₂H₅ (Ethoxy) | Strong +M (Resonance), Weak -I (Inductive) | Strongly Activating | Ortho, Para |
| -CH₃ (Methyl) | Weak +I (Inductive), Hyperconjugation | Weakly Activating | Ortho, Para |
The amino group is the most powerful activating and directing group on the ring, followed by the ethoxy group. Both exert their influence primarily through resonance, donating lone-pair electron density and stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.[3][5]
Regioselectivity: Predicting the Site of Attack
The available positions for substitution on the this compound ring are C4 and C6.
-
Position C4: This position is para to the strongly directing amino group and ortho to the methyl group. It is highly activated.
-
Position C6: This position is ortho to both the amino and ethoxy groups. It is also highly activated, benefiting from the combined electron-donating effects of two powerful groups.
The final regiochemical outcome is a balance between these electronic activations and steric hindrance. The C6 position is sterically encumbered, being situated between the amino and ethoxy groups. Therefore, for many electrophiles, substitution at the less hindered C4 position is generally favored .
Figure 1: Analysis of reactive sites for electrophilic attack.
The Challenge of the Amino Group: Protonation and Protection
A critical consideration in the reaction of anilines is the basicity of the amino group. In the presence of strong acids (e.g., the mixed acid used for nitration), the -NH₂ group is protonated to form an anilinium ion (-NH₃⁺). This ion is a powerful electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position.[6]
To circumvent this issue and leverage the powerful ortho, para-directing ability of the amino group, it is often necessary to "protect" it by converting it into a less basic, yet still activating, acetamido group (-NHCOCH₃). This is achieved through acetylation. The acetamido group moderates the reactivity of the ring, preventing unwanted side reactions like polysubstitution and oxidation, while still directing substitution to the para (and ortho) position.[7][8] The protecting group can be easily removed by hydrolysis after the desired electrophilic substitution is complete.
Figure 2: General workflow for reactions requiring amine protection.
Protocol: Nitration via Amine Protection
Direct nitration of this compound is ill-advised due to amine protonation and oxidative degradation. The following three-step protocol, involving protection, nitration, and deprotection, yields the desired nitro-substituted product with high regioselectivity for the C4 position. This procedure is adapted from established methods for the nitration of substituted anilines.[9][10]
Step 1: Acetylation (Protection)
Objective: To protect the amino group as an acetamide to prevent protonation and control reactivity.
Materials:
-
This compound
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Sodium Acetate
-
Distilled Water, Ice
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 50 mL of glacial acetic acid.
-
To this solution, add 10.0 g of anhydrous sodium acetate.
-
Cool the flask in an ice bath with magnetic stirring.
-
Slowly add 10 mL of acetic anhydride dropwise, ensuring the temperature remains below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 250 mL of ice-cold water while stirring vigorously.
-
The solid product, N-(2-ethoxy-5-methylphenyl)acetamide, will precipitate.
-
Collect the solid by vacuum filtration using a Büchner funnel, wash thoroughly with cold water, and air dry. The product can be used in the next step without further purification.
Step 2: Nitration of the Protected Amine
Objective: To introduce a nitro group onto the activated aromatic ring. The acetamido group will direct the substitution primarily to the C4 position (para).
Materials:
-
N-(2-ethoxy-5-methylphenyl)acetamide (from Step 1)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
Procedure: CAUTION: This procedure must be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive. Wear appropriate PPE, including gloves, lab coat, and safety goggles. The reaction is exothermic and requires strict temperature control.
-
In a 250 mL flask, carefully add 20 mL of concentrated sulfuric acid. Cool the acid to 0 °C in an ice-salt bath.
-
Slowly add the dried N-(2-ethoxy-5-methylphenyl)acetamide from Step 1 in small portions to the cold sulfuric acid, with constant stirring. Ensure the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture to 0 °C.
-
Add the cold nitrating mixture dropwise to the acetamide solution over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice. The yellow solid product, N-(2-ethoxy-5-methyl-4-nitrophenyl)acetamide, will precipitate.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and air dry.
Step 3: Hydrolysis (Deprotection)
Objective: To remove the acetyl protecting group and regenerate the amino functionality.
Materials:
-
N-(2-ethoxy-5-methyl-4-nitrophenyl)acetamide (from Step 2)
-
70% Sulfuric Acid (v/v) or Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (10% w/v)
Procedure:
-
Place the crude nitro-acetamide from Step 2 into a 250 mL round-bottom flask.
-
Add 100 mL of 70% sulfuric acid (or 100 mL of concentrated HCl).
-
Heat the mixture under reflux for 1 hour with stirring.
-
Allow the reaction mixture to cool to room temperature and then pour it onto 200 g of crushed ice.
-
Carefully neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the solution is basic (pH > 8). The final product, 2-Ethoxy-5-methyl-4-nitroaniline , will precipitate as a solid.
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
Protocol: Sulfonation
Sulfonation of anilines typically involves heating with concentrated sulfuric acid. The reaction proceeds via the anilinium salt, which rearranges at high temperatures to yield predominantly the para-sulfonic acid. A patented process for the closely related 2-methoxy-5-methylaniline confirms that substitution occurs at the C4 position, which is consistent with theoretical predictions.[11]
Objective: To introduce a sulfonic acid (-SO₃H) group at the C4 position.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Ice, Distilled Water
Procedure:
-
In a 250 mL flask, carefully add 40 mL (approx. 74 g) of concentrated sulfuric acid.
-
Cool the flask in an ice bath. With vigorous stirring, slowly add 10.0 g of this compound. The anilinium hydrogen sulfate salt will form as a thick paste.
-
Remove the ice bath and carefully heat the mixture in an oil bath to 180-190 °C. Maintain this temperature for 4-5 hours.
-
Allow the reaction mixture to cool to room temperature. The mixture will solidify.
-
Carefully and slowly pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.
-
The product, 4-Amino-5-ethoxy-2-methylbenzenesulfonic acid , will precipitate as a solid (zwitterion).
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.
| Reaction | Electrophile | Key Reagents | Temperature | Expected Major Product |
| Nitration | NO₂⁺ (Nitronium ion) | Acetic Anhydride; HNO₃/H₂SO₄ | 0-5 °C | 2-Ethoxy-5-methyl-4-nitroaniline |
| Sulfonation | SO₃ | Conc. H₂SO₄ | 180-190 °C | 4-Amino-5-ethoxy-2-methylbenzenesulfonic acid |
Other Electrophilic Reactions: Considerations
Halogenation (e.g., Bromination)
Due to the high activation of the ring, direct bromination with Br₂ in a polar solvent would likely lead to uncontrolled polysubstitution. For selective monobromination at the C4 position, a protection-acylation strategy similar to the nitration protocol is strongly recommended. The bulky acetamido group would further disfavor substitution at the sterically hindered C6 position.[12]
Friedel-Crafts Alkylation and Acylation
Standard Friedel-Crafts reactions are generally incompatible with anilines.[8] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates with the basic amino group.[13] This forms a deactivating -NH₂-AlCl₃ complex, which poisons the catalyst and prevents the reaction. While protecting the amino group as an acetamide can sometimes allow the reaction to proceed, the amide itself can also coordinate with the Lewis acid, often leading to low yields. Therefore, Friedel-Crafts reactions on this compound are not considered a standard or efficient transformation.
References
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Quora. (2020, July 21). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst? Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
-
Reddit. (2023, September 25). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. Retrieved from [Link]
-
Scribd. (n.d.). Amines 5 Electrophilic Substitution Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Quora. (2018, April 29). Why is the major product in the sulphonation of aniline para-product, as the medium is acidic -nh2 group will be present as nh3+ group having a -I effect and meta directing power? Retrieved from [Link]
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Application Notes and Protocols for Catalytic Reactions Involving 2-Ethoxy-5-methylaniline
Introduction: 2-Ethoxy-5-methylaniline, a substituted aniline derivative, serves as a versatile and crucial building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the ethoxy and methyl groups, make it a valuable precursor for the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of key catalytic reactions involving this compound, offering both the theoretical underpinnings and practical, field-proven protocols. The applications of its derivatives are extensive, ranging from pharmaceuticals and agrochemicals to the synthesis of specialized dyes and polymers.[1][2] This document is designed for researchers, scientists, and drug development professionals seeking to leverage this important intermediate in their synthetic endeavors.
Section 1: Synthesis of this compound via Catalytic Transfer Hydrogenation
Application Note: The Strategic Importance of Nitroarene Reduction
The catalytic hydrogenation of nitroaromatics is the most fundamental and widely employed method for the synthesis of anilines.[3] It offers a clean, efficient, and high-yielding pathway, avoiding the stoichiometric and often harsh reagents used in older methods like the Béchamp reduction.[4] The primary challenge in this transformation, especially for substituted nitroaromatics, is achieving high chemoselectivity—reducing the nitro group while preserving other sensitive functionalities.[5]
Catalytic Transfer Hydrogenation (CTH) presents a highly practical and safer alternative to using high-pressure hydrogen gas.[6] In this method, a stable, easily handled hydrogen donor molecule, such as ammonium formate, transfers hydrogen to the substrate in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[6] The reaction proceeds via the decomposition of ammonium formate into hydrogen, ammonia, and carbon dioxide, with the in situ generated hydrogen being the active reducing agent.[6] This protocol outlines the synthesis of this compound from its corresponding nitro precursor, 1-ethoxy-4-methyl-2-nitrobenzene.
Experimental Protocol: Catalytic Transfer Hydrogenation
Objective: To synthesize this compound by the reduction of 1-ethoxy-4-methyl-2-nitrobenzene.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 1-Ethoxy-4-methyl-2-nitrobenzene | C₉H₁₁NO₃ | 181.19 | 5.00 g | 27.6 |
| Palladium on Carbon (10 wt%) | Pd/C | - | 250 mg | - |
| Ammonium Formate | CH₅NO₂ | 63.06 | 8.70 g | 138 |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-ethoxy-4-methyl-2-nitrobenzene (5.00 g, 27.6 mmol) and methanol (100 mL). Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (250 mg, 5 mol% of substrate weight) to the solution. Safety Note: Pd/C can be pyrophoric. Handle in a well-ventilated area and avoid ignition sources.
-
Hydrogen Donor Addition: Add ammonium formate (8.70 g, 138 mmol, 5 equivalents) to the stirring suspension in one portion.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle. The reaction is typically exothermic and may exhibit vigorous gas evolution (CO₂ and NH₃).
-
Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion (typically 1-2 hours).
-
Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Rinse the flask and the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Workup: Concentrate the filtrate under reduced pressure to remove the methanol. To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Final Product: The resulting oil or solid is typically of high purity. If necessary, further purification can be achieved by column chromatography on silica gel or distillation under reduced pressure. Expected yield: >90%.
Caption: Workflow for Synthesis via Catalytic Transfer Hydrogenation.
Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Application Note: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7] This transformation has revolutionized synthetic chemistry due to its broad substrate scope, functional group tolerance, and high efficiency, largely replacing harsher classical methods.[7][8]
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[9][10] The base (e.g., NaOt-Bu, K₃PO₄) is crucial for deprotonating the amine in the catalytic cycle.[10] In this protocol, this compound acts as the nucleophilic amine partner.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To couple this compound with 4-bromotoluene to synthesize 2-Ethoxy-N-(4-methylphenyl)-5-methylaniline.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₉H₁₃NO | 151.21 | 151 mg | 1.0 |
| 4-Bromotoluene | C₇H₇Br | 171.04 | 205 mg | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 9.2 mg | 0.01 (1 mol%) |
| XPhos | C₃₃H₄₇P | 478.70 | 19.1 mg | 0.04 (4 mol%) |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 135 mg | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 5 mL | - |
Procedure:
-
Inert Atmosphere Setup: Add all solid reagents—this compound, 4-bromotoluene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide—to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100°C. Stir the reaction mixture vigorously.
-
Monitoring Progress: Monitor the reaction by TLC or LC-MS until the starting aniline is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure N-arylated product.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.[7][8]
Section 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
Application Note: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[11][12] It is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.
The catalytic cycle involves three key steps: oxidative addition of the organohalide to Pd(0), transmetalation of the organic group from the boron atom to the palladium center (which requires activation by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12][13] While this compound cannot be used directly, it can be readily converted into a suitable coupling partner (e.g., an aryl iodide) via diazotization followed by a Sandmeyer-type reaction. This two-step sequence allows for the strategic incorporation of the aniline-derived ring into more complex biaryl structures.
Experimental Protocol: Two-Step Halogenation and Suzuki Coupling
Objective: To synthesize 4-iodo-2-ethoxy-5-methylaniline and subsequently use it in a Suzuki coupling with phenylboronic acid.
Part A: Synthesis of 4-Iodo-2-ethoxy-5-methylaniline
-
Diazotization: Dissolve this compound (1.51 g, 10 mmol) in a mixture of concentrated H₂SO₄ (3 mL) and water (10 mL) at 0-5°C. Slowly add a solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
Iodination: In a separate flask, dissolve potassium iodide (KI, 3.32 g, 20 mmol) in water (10 mL). Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether, wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine. Dry over Na₂SO₄ and concentrate to yield the iodo-aniline intermediate.
Part B: Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Iodo-2-ethoxy-5-methylaniline | C₉H₁₂INO | 277.10 | 277 mg | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 29 mg | 0.025 (2.5 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 |
| Toluene/Ethanol/Water | - | - | 4:1:1 (6 mL) | - |
Procedure:
-
Reaction Setup: To a round-bottom flask, add the iodo-aniline intermediate (277 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (29 mg, 2.5 mol%), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add the solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).
-
Inert Atmosphere: Degas the mixture by bubbling Argon or Nitrogen through the solution for 15 minutes.
-
Reaction Execution: Heat the reaction mixture to 80°C under an inert atmosphere and stir until the starting aryl iodide is consumed (monitor by TLC, typically 6-16 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.[11][12]
Section 4: Safety Precautions
-
General Handling: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Reagent Hazards:
-
This compound and its derivatives: Are toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.
-
Palladium Catalysts: Can be pyrophoric (especially Pd/C) and are toxic. Avoid creating dust.
-
Sodium tert-butoxide: Is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Organohalides and Solvents: Toluene, methanol, and ethyl acetate are flammable. Avoid open flames and other ignition sources.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
- Loos, P., et al. (2021). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
-
Shimizu, K., et al. (n.d.). Size- and support-dependent silver cluster catalysis for chemoselective hydrogenation of nitroaromatics. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Struga, M., et al. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Tóth, G., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
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- 13. youtube.com [youtube.com]
Application Notes and Protocols: 2-Ethoxy-5-methylaniline in Material Science
Introduction: The Versatility of a Substituted Aniline in Advanced Materials
2-Ethoxy-5-methylaniline, a substituted aromatic amine, presents itself as a valuable building block in the realm of material science. While specific literature on this molecule is emerging, its structural similarity to other well-studied aniline derivatives allows for its confident application in two primary domains: the synthesis of electrically conductive polymers and the production of vibrant azo dyes. The presence of both an ethoxy (-OC₂H₅) and a methyl (-CH₃) group on the aniline backbone offers a unique combination of electronic and steric effects. The electron-donating nature of the ethoxy group can enhance the electron density of the aromatic ring, influencing the polymerization process and the final properties of the resulting polymer. Similarly, these substituents can modulate the color and solubility of derived azo dyes.
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, providing detailed protocols for the utilization of this compound in these key material science applications. The methodologies are grounded in established principles of polymer chemistry and dye synthesis, ensuring a high degree of scientific integrity and reproducibility.
Part 1: Synthesis of Conductive Polymers - Poly(this compound)
The oxidative polymerization of aniline and its derivatives is a cornerstone for producing intrinsically conductive polymers.[1] Poly(this compound) is anticipated to exhibit interesting electronic and physical properties due to its substituted structure. The following protocol details the chemical oxidative polymerization of this compound to yield its corresponding polymer.
Scientific Rationale
The polymerization proceeds via an oxidative coupling mechanism. In an acidic medium, the aniline monomer is protonated. An oxidizing agent, such as ammonium persulfate, initiates the polymerization by extracting an electron from the monomer to form a radical cation.[2] These radical cations then couple to form dimers, which are further oxidized and couple with other monomers or oligomers, leading to chain growth. The acidic environment is crucial as it protonates the polymer backbone, leading to the formation of the conductive emeraldine salt form.[1]
Experimental Workflow: Chemical Oxidative Polymerization
Caption: Workflow for the synthesis of Poly(this compound).
Detailed Protocol: Synthesis of Poly(this compound)
Materials:
-
This compound (Monomer)
-
Ammonium Persulfate (APS) (Oxidant)
-
Hydrochloric Acid (HCl), concentrated
-
Methanol
-
Deionized Water
Equipment:
-
Jacketed reaction vessel with overhead stirrer
-
Dropping funnel
-
Chiller/circulator bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
pH meter
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In the jacketed reaction vessel, prepare a 0.2 M solution of this compound in 1 M HCl. For example, dissolve 3.02 g (0.02 mol) of this compound in 100 mL of 1 M HCl. Stir until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, prepare a 0.25 M solution of ammonium persulfate in 1 M HCl. For example, dissolve 5.71 g (0.025 mol) of APS in 100 mL of 1 M HCl. Note: A slight molar excess of the oxidant is often used to ensure complete polymerization.[2]
-
Initiation of Polymerization: Cool the monomer solution in the reaction vessel to 0-5 °C using the chiller/circulator bath.
-
Reaction: Slowly add the pre-cooled oxidant solution to the stirred monomer solution dropwise using the dropping funnel over a period of 30-60 minutes. A color change to dark green or black should be observed, indicating the formation of the polymer.
-
Polymerization: Allow the reaction to proceed with continuous stirring for 24 hours at 0-5 °C to ensure a high molecular weight polymer.[2]
-
Isolation: After 24 hours, stop the stirring and collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer cake on the filter paper sequentially with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers, followed by methanol to remove the acid and other impurities.
-
Drying: Dry the final product, a dark powder of Poly(this compound) in its emeraldine salt form, in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Monomer Concentration | 0.1 - 0.5 M | Affects polymerization rate and polymer morphology. |
| Oxidant/Monomer Molar Ratio | 1.25:1 | Ensures complete oxidation of the monomer.[2] |
| Acid Concentration | 1.0 M | Maintains the necessary pH for protonation and doping.[1] |
| Reaction Temperature | 0 - 5 °C | Minimizes side reactions and hydrolysis of the polymer.[3] |
| Reaction Time | 24 hours | Allows for the formation of high molecular weight polymer chains.[2] |
Part 2: Synthesis of Azo Dyes
Aromatic amines are classical precursors for the synthesis of azo dyes, which constitute a large and commercially significant class of colorants.[4] this compound can be readily converted into a diazonium salt, which can then be coupled with an electron-rich aromatic compound to form a brightly colored azo dye.[5]
Scientific Rationale
The synthesis is a two-step process:
-
Diazotization: The primary aromatic amine, this compound, is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a relatively unstable aryldiazonium salt.[4][6] The low temperature is critical to prevent the decomposition of the diazonium salt, which would lead to the evolution of nitrogen gas.[6]
-
Azo Coupling: The diazonium salt, acting as an electrophile, is then reacted with an electron-rich coupling component, such as a phenol or another aromatic amine.[7] This electrophilic aromatic substitution reaction typically occurs at the para-position of the coupling agent, if available, to yield the stable azo compound.[8] The pH of the coupling reaction is crucial; phenols require mildly alkaline conditions, while amines require mildly acidic conditions.[6]
Experimental Workflow: Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye from this compound.
Detailed Protocol: Synthesis of an Azo Dye using 2-Naphthol as a Coupling Agent
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Equipment:
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Magnetic stirrer and stir bar
-
Glass rod
-
Vacuum filtration apparatus
Procedure:
-
Diazotization: a. In a 100 mL beaker, dissolve 1.51 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water. Warm gently if necessary to dissolve, then cool the solution to 0-5 °C in an ice bath with stirring. b. In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of deionized water and cool the solution in the ice bath.[4] c. Slowly add the cold sodium nitrite solution to the cold amine solution with constant stirring, ensuring the temperature remains below 5 °C.[6] Continue stirring for 5-10 minutes after the addition is complete. The resulting clear solution contains the diazonium salt.
-
Azo Coupling: a. In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 2 M NaOH solution. Cool this solution to 0-5 °C in an ice bath.[9] b. With efficient stirring, slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution. A brightly colored precipitate should form immediately.[9] c. Continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: a. Collect the solid azo dye by vacuum filtration. b. Wash the product on the filter paper with a small amount of cold deionized water to remove any inorganic salts. c. Allow the product to air-dry on the filter paper or in a desiccator.
Key Reaction Parameters
| Parameter | Optimal Condition | Rationale |
| Diazotization | ||
| Temperature | 0 - 5 °C | Prevents decomposition of the unstable diazonium salt.[4][6] |
| pH | Strongly Acidic (pH < 2) | Required for the in-situ generation of nitrous acid.[6] |
| Amine:NaNO₂ Ratio | 1:1 to 1:1.1 | A slight excess of nitrite ensures complete diazotization.[6] |
| Azo Coupling | ||
| Temperature | 0 - 10 °C | Maintains the stability of the diazonium salt.[9] |
| pH (with Phenols) | Mildly Alkaline (pH > 7.5) | Deprotonates the phenol to the more reactive phenoxide ion.[7] |
| pH (with Amines) | Mildly Acidic (pH < 6) | Prevents protonation of the coupling amine's amino group.[7] |
References
- Abel, E., Schmid, H., & Schafranik, J. (1931). Die Reaktion der aliphatischen Amine mit salpetriger Säure. Zeitschrift für physikalische Chemie, Bodenstein-Festband, 510-524.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions. BenchChem Technical Support.
- Star Protocols. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes.
- Grokipedia. (n.d.). Azo coupling.
- BenchChem. (2025). Optimizing coupling reaction conditions for azo dyes. BenchChem Technical Support.
- The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts.
- Studylib. (n.d.). Aromatic Amines & Diazonium Ions: Azo Dye Synthesis.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- BenchChem. (2025).
- Department of Chemistry, University of Calgary. (n.d.). The Synthesis of Azo Dyes.
- ResearchGate. (n.d.).
- Shinde, S. S., & Sekar, N. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26955-26981.
- The Organic Chemistry Tutor. (2024, February 22).
- de Oliveira, F. M., de Souza, J. F., & de Freitas, J. C. C. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21543-21554.
- Anakli, D., Çetinkaya, S., & Karakişla, M. (2019). Synthesis of Conductive Poly(O-Ethoxyaniline)/Talc Composite and Investigation of its Properties. Middle East International Conference on Multidisciplinary Studies.
- Thompson, N. B., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10838–10847.
- Saleem, A. (n.d.). Diazotisation and coupling reaction [PowerPoint slides]. SlideShare.
- Pearson. (n.d.). Diazo Replacement Reactions Explained.
- Thompson, N. B., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10838–10847.
- Wessling, B. (1990). U.S. Patent No. 4,940,517. U.S.
- Vilas-Vilela, J. L., & Gallardo, A. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 14(25), 5585.
- MacDiarmid, A. G., et al. (1987). Synthesis and characterization of poly(alkylanilines). Macromolecules, 20(11), 2649–2653.
- Martinez-Alvarez, O., et al. (2021). New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study. ACS Omega, 6(48), 32585–32594.
- Mungkalodom, P., Paradee, N., Sirivat, A., & Hormnirun, P. (2015). Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties.
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- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 3. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Azo Coupling [organic-chemistry.org]
- 9. cuhk.edu.hk [cuhk.edu.hk]
Application Note: Experimental Setup for Azo Dye Synthesis via Diazotization of 2-Ethoxy-5-methylaniline
Abstract: This document provides a comprehensive, in-depth guide for the synthesis of a vibrant azo dye starting from 2-Ethoxy-5-methylaniline. The protocol is centered around a classic and industrially significant reaction pathway: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an activated aromatic partner. We detail not only the step-by-step procedure but also the underlying chemical principles, safety considerations, and validation techniques. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing azo compounds, which are pivotal in industries ranging from textiles to pharmaceuticals.[1][2]
Pre-Reaction Considerations & Reagent Characterization
A successful synthesis begins with a thorough understanding of the materials and potential hazards.
Reagent Properties
Accurate molar calculations are critical for achieving high yield and purity. The properties of the key reagents for this synthesis are summarized below.
| Reagent | Formula | Molar Mass ( g/mol ) | Form | Key Properties |
| This compound | C₉H₁₃NO | 151.21 | Liquid/Solid | Primary aromatic amine, starting material. |
| Sodium Nitrite | NaNO₂ | 69.00 | Solid | Diazotizing agent. |
| Hydrochloric Acid | HCl | 36.46 | Aqueous (conc.) | Acid catalyst for diazotization. |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | Liquid | Coupling agent, activated aromatic compound. |
| Sodium Acetate | CH₃COONa | 82.03 | Solid | Buffering agent for pH control during coupling. |
Critical Safety & Handling
This compound: Handle with care. Assume it is toxic upon inhalation, skin contact, or ingestion. Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
Diazonium Salts (Generated in situ): This is the most critical safety consideration. Arenediazonium salts are notoriously unstable and can be explosive in their solid, dry state.[5][6][7] For this reason, they are almost always generated in situ in a cold solution (0–5 °C) and used immediately without isolation.[2]
Key Safety Protocols for Diazotization:
-
Maintain Low Temperature: The reaction must be kept between 0 and 5 °C at all times using an ice-salt bath. Higher temperatures lead to rapid, and potentially violent, decomposition of the diazonium salt, releasing nitrogen gas.[5][8][9]
-
Never Isolate: Do not attempt to isolate the solid diazonium salt from the solution.[2][8]
-
Use Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and potential hazards.[8]
-
Ensure Proper Venting: The reaction can generate gases. Ensure the setup is not a closed system.[8]
N,N-Dimethylaniline: This compound is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.
The Underlying Chemistry: A Two-Stage Mechanism
The synthesis proceeds in two distinct, sequential electrophilic aromatic substitution reactions.
Stage 1: Diazotization
The first stage is the conversion of the primary aromatic amine (this compound) into an aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid like HCl.[10][11] The resulting diazonium ion (-N≡N⁺) is a weak electrophile, poised to react in the next stage.
Stage 2: Azo Coupling
The diazonium salt then acts as an electrophile in a reaction with an electron-rich aromatic compound, known as the coupling agent.[1][12][13] In this protocol, we use N,N-dimethylaniline. The powerful electron-donating dimethylamino group activates the aromatic ring, making it highly susceptible to electrophilic attack. The coupling typically occurs at the para position relative to the activating group, unless that position is blocked.[12][14][15] The pH of the solution is critical; coupling with anilines is optimal under mildly acidic to neutral conditions (pH 5-7).[1][15]
Caption: Overall reaction pathway for the synthesis of an azo dye.
Experimental Protocol: Synthesis of an Azo Dye
This protocol details the synthesis of 4-((2-ethoxy-5-methylphenyl)diazenyl)-N,N-dimethylaniline.
Part A: Diazotization of this compound
-
Amine Solution Preparation: In a 250 mL beaker, combine 1.51 g (10 mmol) of this compound with 25 mL of distilled water and 3.0 mL of concentrated hydrochloric acid (approx. 30 mmol). Stir until the amine fully dissolves, forming the hydrochloride salt. Some warming may be necessary initially, but ensure the solution is fully cooled before proceeding.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. Maintain this temperature throughout the addition of sodium nitrite.
-
Nitrite Solution Preparation: In a separate small beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. The resulting solution contains the diazonium salt and should be a clear, pale yellow. Keep this solution in the ice bath for immediate use in the next step.
Part B: Azo Coupling Reaction
-
Coupling Agent Solution: In a separate 400 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 10 mL of 2M hydrochloric acid. To this, add 50 mL of water and cool the solution to 0-5 °C in an ice bath.
-
Coupling: While stirring the cold N,N-dimethylaniline solution vigorously, slowly add the freshly prepared diazonium salt solution from Part A.
-
pH Adjustment: A brightly colored product should begin to form. After the addition is complete, slowly add a saturated solution of sodium acetate with stirring until the mixture is no longer strongly acidic (test with pH paper, aiming for pH 5-6). This buffers the solution to the optimal pH for coupling.
-
Reaction Completion: Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Isolation: Collect the solid azo dye precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold water to remove any inorganic salts and unreacted starting materials.
-
Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and allow it to air dry. For faster drying, a vacuum oven at a low temperature (<50 °C) can be used.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.
Caption: Step-by-step experimental workflow for azo dye synthesis.
Characterization & Validation
A protocol is only as good as its ability to be validated. The following methods confirm the successful synthesis of the target azo dye.
| Property | Expected Result | Method |
| Appearance | Brightly colored solid (e.g., red, orange) | Visual Inspection |
| Purity | Single spot | Thin-Layer Chromatography (TLC) |
| Melting Point | Sharp, defined range | Melting Point Apparatus |
| Structure | Confirmation of azo (-N=N-) bond | FT-IR Spectroscopy (look for N=N stretch ~1400-1450 cm⁻¹)[16][17] |
| Electronic Transitions | λ_max in the visible region | UV-Vis Spectroscopy |
Troubleshooting & Expert Insights
-
Problem: Low or no yield of colored product.
-
Problem: Product is a dark, tarry substance instead of a crystalline solid.
-
Cause: Reaction temperature was too high, or the pH during coupling was incorrect, leading to side reactions.
-
Solution: Re-check temperature control. Ensure pH is carefully adjusted after coupling; too high a pH can lead to decomposition or alternative reactions.[15]
-
-
Problem: The initial amine hydrochloride does not dissolve completely.
-
Cause: Insufficient acid.
-
Solution: Add a small amount of additional concentrated HCl until a clear solution is obtained before cooling.
-
References
- Azo coupling. (n.d.). Grokipedia.
- Azo coupling. (n.d.). Wikipedia.
- Why are diazonium salts not stored, and what is the reason behind their instability? (2018). Quora.
- Azo Coupling Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- Azo Coupling. (n.d.). Organic Chemistry Portal.
- Diazonium Salts. (n.d.). CAMEO Chemicals - NOAA.
- Reactive Chemical Hazards of Diazonium Salts. (2025). ResearchGate.
- Aryldiazonium Salts to Azo Dyes: Diazo Coupling. (2023). JoVE.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). White Rose Research Online.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. (n.d.). Benchchem.
- A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. (2025). ResearchGate.
- Structures, Stability, and Safety of Diazonium Salts. (n.d.). ResearchGate.
- Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline.
- Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). Impactfactor.
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.
- Synthesis and characterization of new azo amino compounds and study of impact of aliphatic chain length on liquid crystalline behavior. (n.d.). Asian Journal of Green Chemistry.
- MSDS of this compound. (n.d.). Capot Chemical Co., Ltd.
- Classifications, properties, recent synthesis and applications of azo dyes. (2020). PMC - NIH.
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Publishing.
- Synthesis and Characterization of Diazo Dyes Derived from Analine Derivatives and Salicyclic Acid. (2025). ResearchGate.
- This compound Product Description. (n.d.). ChemicalBook.
- SAFETY DATA SHEET. (2025). Fisher Scientific.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Safety Data Sheet. (2024). CymitQuimica.
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- 4. fishersci.com [fishersci.com]
- 5. quora.com [quora.com]
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- 8. researchgate.net [researchgate.net]
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- 14. Azo Coupling [organic-chemistry.org]
- 15. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 16. Synthesis and characterization of new azo amino compounds and study of impact of aliphatic chain length on liquid crystalline behavior [ajgreenchem.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxy-5-methylaniline Synthesis
Welcome to the technical support center for the synthesis of 2-Ethoxy-5-methylaniline (CAS: 6331-70-0).[1] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to this valuable intermediate.
Recommended Synthetic Pathway Overview
The most reliable and scalable synthesis of this compound involves a three-step sequence starting from commercially available p-cresol. This pathway is designed for optimal regioselectivity and high yields.
The overall workflow is as follows:
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the complete synthesis from p-cresol to the final product.
Step 1: Synthesis of 4-Methyl-2-nitrophenol
Principle: This step involves the electrophilic aromatic substitution of p-cresol. The hydroxyl group is a strong ortho-, para-directing group.[2] Since the para position is blocked by the methyl group, nitration occurs primarily at the ortho positions. Using dilute nitric acid at low temperatures favors mono-nitration and minimizes the formation of oxidation byproducts.[2][3]
Procedure:
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add p-cresol (21.6 g, 0.2 mol) and 100 mL of distilled water.
-
Cool the stirred suspension to 10-15 °C using an ice bath.
-
Slowly add dilute nitric acid (20 mL of 70% HNO₃ in 80 mL of H₂O) dropwise over 1 hour, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours. The reaction mixture will turn into a dark yellow slurry.
-
The product is a steam-volatile solid. Isolate the crude 4-methyl-2-nitrophenol by steam distillation. The product will distill as a yellow oil that solidifies upon cooling.
-
Filter the solidified product, wash with cold water, and dry under vacuum.
-
Expected Yield: 65-75%.
Step 2: Synthesis of 1-Ethoxy-4-methyl-2-nitrobenzene
Principle: This step is a classic Williamson ether synthesis. The phenolic proton of 4-methyl-2-nitrophenol is acidic enough to be deprotonated by a mild base like potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking the ethyl iodide in an SN2 reaction to form the ether.[4][5][6]
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-2-nitrophenol (15.3 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 100 mL of anhydrous acetonitrile.
-
Add ethyl iodide (17.2 g, 0.11 mol) to the suspension.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or used directly in the next step if TLC shows high purity.
-
Expected Yield: 85-95%.
Step 3: Synthesis of this compound
Principle: This final step involves the reduction of the aromatic nitro group to an amine. While catalytic hydrogenation (e.g., H₂/Pd/C) is effective, a metal-acid system like iron powder in the presence of an electrolyte (ammonium chloride) is a robust, scalable, and cost-effective alternative that avoids the need for specialized high-pressure equipment.[7][8] This method is also highly chemoselective for the nitro group.[9]
Procedure:
-
In a 500 mL round-bottom flask fitted with a mechanical stirrer and reflux condenser, create a mixture of ethanol (150 mL) and water (50 mL).
-
Add 1-ethoxy-4-methyl-2-nitrobenzene (18.1 g, 0.1 mol), iron powder (28 g, 0.5 mol), and ammonium chloride (2.7 g, 0.05 mol).
-
Heat the vigorously stirred suspension to reflux. The reaction is exothermic and may require initial cooling before sustained heating is applied.
-
Maintain reflux for 3-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron and iron oxides. Wash the Celite pad thoroughly with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The remaining aqueous residue is then basified with a 20% NaOH solution to pH ~10 and extracted with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.
-
Purify the resulting brown oil by vacuum distillation to obtain this compound as a pale yellow liquid.
-
Expected Yield: 80-90%.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
| Problem Category | Specific Issue & Question | Probable Causes & Solutions |
| Step 1: Nitration | Low yield and formation of a dark, tarry substance. Q: My nitration of p-cresol resulted in a low yield of a dark, resinous material instead of the expected yellow solid. What happened? | Cause: This is a classic sign of oxidation and/or over-nitration due to harsh reaction conditions. Phenols are highly activated and sensitive to strong oxidizing agents like nitric acid.[10][11]Solutions: 1. Temperature Control is Critical: The reaction is highly exothermic. Ensure the internal temperature is strictly maintained below 20°C during the nitric acid addition. Use an efficient ice/salt bath if necessary.[11]2. Slow Addition: Add the nitrating agent very slowly and dropwise to allow for effective heat dissipation.3. Reagent Concentration: Do not use concentrated nitric acid. Using dilute nitric acid is essential to moderate the reaction's reactivity and prevent oxidation.[3][12] |
| Step 2: Etherification | Incomplete reaction after prolonged reflux. Q: My Williamson ether synthesis has stalled. TLC analysis shows significant amounts of starting nitrophenol remaining even after 8 hours of reflux. Why? | Cause: The reaction's failure to proceed to completion is typically due to issues with the reagents or reaction setup.Solutions: 1. Base Inefficiency: Potassium carbonate can be hygroscopic. Ensure you are using anhydrous K₂CO₃. Insufficient base will prevent complete deprotonation of the phenol. You can use a slight excess (1.5-2.0 eq).2. Solvent Purity: The solvent (acetonitrile) must be anhydrous. Water will hydrolyze the alkyl halide and compete with the phenoxide nucleophile.[6]3. Alkylating Agent Quality: Ethyl iodide can degrade over time, releasing iodine (visible as a pink/brown color). Use fresh, high-quality ethyl iodide. |
| Step 3: Reduction | The final product is contaminated with an intermediate. Q: My final product shows an extra spot on the TLC plate. I suspect an incomplete reduction. How can I ensure the reaction goes to completion? | Cause: Incomplete reduction can leave intermediates such as nitroso or hydroxylamine species.[7] This is often due to insufficient reducing agent or deactivation of the reducing surface.Solutions: 1. Sufficient Reducing Agent: Ensure a significant excess of iron powder is used (typically 4-5 molar equivalents).2. Metal Activation: The surface of the iron powder may be passivated. Briefly washing the iron powder with dilute HCl, followed by water and ethanol, can activate it before use.3. Reaction Time & Monitoring: Do not stop the reaction based on time alone. Use TLC to confirm the complete disappearance of the starting nitro compound before proceeding with the workup.4. pH of the Medium: The presence of the electrolyte (NH₄Cl) is crucial to maintain a slightly acidic medium that facilitates the reduction process. |
| Step 3: Reduction | Low yield due to potential ether cleavage. Q: I am concerned about cleaving the ethoxy group during the reduction step. Is this a risk and how can I avoid it? | Cause: While aryl alkyl ethers are generally stable, harsh acidic conditions (especially with HBr or HI) can cause cleavage.[13] The Fe/NH₄Cl system is generally mild and cleavage is not a primary concern. However, if you were to choose a different method, this could be an issue.Solutions: 1. Avoid Strong Protic Acids: Do not use reduction systems that require strong, concentrated acids like SnCl₂/conc. HCl if you are concerned about cleavage. The Fe/NH₄Cl system is buffered and much safer for the ether linkage.2. Avoid Lewis Acids: Reagents like BBr₃ are specifically used for ether cleavage and should obviously be avoided.[14]3. Catalytic Hydrogenation: If cleavage is a persistent issue, switching to catalytic hydrogenation (H₂ with Pd/C or Raney Nickel) under neutral conditions is an excellent, albeit more technically demanding, alternative.[8] |
| Purification | The final aniline product darkens upon standing. Q: My purified this compound was a pale yellow liquid, but it turned dark brown after a few days in storage. Why? | Cause: Anilines are notoriously susceptible to air oxidation.[15] The electron-rich aromatic ring is easily oxidized, leading to the formation of highly colored polymeric impurities.Solutions: 1. Inert Atmosphere Storage: Store the purified product under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.2. Protect from Light: Use an amber glass vial or wrap the container in foil, as light can accelerate the oxidation process.[15]3. Low Temperature: Store the vial in a refrigerator or freezer to slow the rate of degradation. |
Frequently Asked Questions (FAQs)
Q1: Why is p-cresol chosen as the starting material over, for example, starting with 2-ethoxy-5-methylphenol?
A1: The choice of p-cresol is based on a strategy of "installing the difficult group first." The hydroxyl and methyl groups on p-cresol work together to direct the incoming nitro group to the desired ortho position. Nitrating after the ethoxy group is installed would be more complex. The ethoxy group is also an ortho-para director, and nitrating 3-ethoxytoluene would likely lead to a mixture of isomers that would be difficult to separate. Starting with p-cresol provides superior regiochemical control.
Q2: Can I use a different alkylating agent in Step 2, such as diethyl sulfate?
A2: Yes, diethyl sulfate is an excellent and often more cost-effective alternative to ethyl iodide for ethylation. It is less volatile and equally reactive. However, it is significantly more toxic and requires handling with greater care. Diethyl sulfate is a potent alkylating agent and should be handled only in a well-ventilated fume hood with appropriate personal protective equipment.
Q3: For the nitro reduction in Step 3, what are the pros and cons of using catalytic hydrogenation versus the Fe/NH₄Cl method?
A3: Both methods are effective, but they have different practical considerations.
-
Fe/NH₄Cl (or Fe/HCl):
-
Pros: Operationally simple, does not require specialized equipment, inexpensive, highly reliable, and generally offers good chemoselectivity.[7]
-
Cons: It is a stoichiometric reaction, generating large amounts of iron oxide waste, which can make product isolation (filtration) challenging on a large scale. The workup is also more extensive.
-
-
Catalytic Hydrogenation (e.g., H₂/Pd/C):
-
Pros: It is a catalytic process, making it highly atom-economical with minimal waste (the only byproduct is water).[16] The workup is often simpler (filter off catalyst, remove solvent).
-
Cons: Requires a source of hydrogen gas and a pressure vessel, which may not be available in all labs. The catalyst (e.g., Palladium) is expensive. Catalysts can also be pyrophoric and require careful handling. There is also a risk of reducing other functional groups if not carefully controlled.[9]
-
Q4: How do I effectively monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is the most convenient method for all three steps.
-
Mobile Phase: A good starting point for a mobile phase (eluent) is a mixture of hexane and ethyl acetate. For the more polar starting materials (phenols), you might start with a 3:1 Hexane:EtOAc ratio. For the less polar intermediates and final product, a 9:1 or 4:1 ratio may provide better separation.
-
Visualization: The starting materials, intermediates, and product are all UV active, so they can be easily visualized under a UV lamp (254 nm). The nitrated compounds are typically yellow, which can also aid in visualization.
Q5: My final reduction step seems to be producing side-products. What could they be and how can I avoid them?
A5: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. If the reaction is not driven to completion, these intermediates can react with each other to form dimeric impurities like azoxy and azo compounds, which are often highly colored.
Sources
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- 16. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 2-Ethoxy-5-methylaniline
Welcome to the dedicated technical support center for the purification of 2-Ethoxy-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile aromatic amine. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to achieve high purity and yield in your experiments.
I. Troubleshooting Guide: Addressing Common Purification Issues
This section is designed to help you diagnose and resolve specific problems you may encounter during the purification of this compound.
Question 1: My freshly prepared or stored this compound has developed a yellow, red, or brown color. What is causing this, and how can I prevent it?
Answer:
The discoloration of this compound is a common issue and is almost always due to oxidation. Aromatic amines are susceptible to air oxidation, a process that can be accelerated by exposure to light and heat. The initial colorless or pale-yellow compound can oxidize to form highly colored impurities such as nitroso, nitro, azo, and azoxy compounds, which can impart a yellow to dark brown hue to your sample.[1][2]
Causality and Prevention:
-
Mechanism of Color Formation: The primary amine group (-NH₂) is an electron-donating group that makes the aromatic ring electron-rich and thus more susceptible to oxidation.[1] The oxidation process can lead to the formation of a complex mixture of colored byproducts.
-
Prevention during Workup and Storage:
-
Inert Atmosphere: Handle and store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3][4]
-
Light Protection: Store the compound in amber-colored vials or wrap the container with aluminum foil to protect it from light.
-
Temperature Control: Store the material at a reduced temperature, as recommended by the supplier, typically in a refrigerator, to slow down the rate of oxidation.[5]
-
Solvent Degassing: When working with solutions of this compound, using degassed solvents can help prevent oxidation.
-
Solution:
If your sample has already discolored, it indicates the presence of oxidation-related impurities. The purification method will depend on the extent of the discoloration and the nature of the impurities. For minor discoloration, distillation or recrystallization may be sufficient. For more significant degradation, a multi-step purification approach might be necessary.
Question 2: I am having difficulty purifying this compound using silica gel column chromatography. The compound is streaking, and the separation is poor. What is happening?
Answer:
This is a frequent challenge when purifying basic compounds like aromatic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly interact with the basic amine, leading to several problems:
-
Irreversible Adsorption: The amine can bind tightly to the silica, resulting in low recovery.
-
Peak Tailing and Streaking: The strong interaction causes the compound to elute slowly and unevenly, resulting in broad, streaky bands on the column and poor separation from impurities.[6][7]
-
Degradation: The acidic nature of the silica can sometimes catalyze the degradation of sensitive amines.
Solutions:
-
Use of a Basic Modifier in the Eluent: A common and effective solution is to add a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to the mobile phase. The added base will neutralize the acidic silanol groups on the silica surface, reducing the strong interaction with your amine and allowing for better elution and peak shape.[8]
-
Use of Deactivated or Basic Stationary Phases:
-
Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica gel can provide a more inert surface for the separation of basic compounds.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the chromatography of basic compounds.[6]
-
-
Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, consider using reversed-phase chromatography (e.g., with a C18 column). In this technique, a polar mobile phase (like acetonitrile/water or methanol/water) is used, and the non-polar impurities will generally be retained more strongly than the more polar aniline.
Question 3: After synthesis and workup, I suspect my this compound is contaminated with isomeric impurities. How can I confirm this and separate them?
Answer:
Isomeric impurities are a common challenge in the synthesis of substituted anilines. They often arise from the initial nitration of the precursor aromatic compound, which can yield a mixture of ortho, meta, and para isomers.[9][10] These isomers often have very similar physical and chemical properties, making their separation difficult.
Confirmation of Isomeric Impurities:
-
High-Resolution Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile isomers with different retention times. The mass spectrum can confirm that the impurities have the same molecular weight as the desired product.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a high-resolution column, can often separate isomers. A photodiode array (PDA) detector can be used to compare the UV spectra of the different peaks.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-field ¹H NMR spectrum of the crude product may show extra aromatic signals that do not correspond to the desired isomer.
-
Separation of Isomeric Impurities:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different (ideally by at least 20-30 °C), fractional distillation under reduced pressure is the most effective method for separation on a larger scale.[14][15][16] It is crucial to use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) and to maintain a slow and steady distillation rate to achieve good separation.
-
Recrystallization: Careful selection of a recrystallization solvent can sometimes allow for the selective crystallization of the desired isomer, leaving the others in the mother liquor. This often requires screening a variety of solvents and solvent mixtures.
-
Preparative Chromatography: If distillation and recrystallization are not effective, preparative HPLC or flash chromatography (with the modifications mentioned in the previous question) can be used to separate the isomers, although this is often more suitable for smaller quantities.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for crude this compound?
A1: For moderately pure, thermally stable this compound, vacuum distillation is often the most efficient and scalable purification method. It effectively removes non-volatile impurities and lower-boiling solvents. If isomeric impurities with close boiling points are present, fractional vacuum distillation is recommended.[16]
Q2: How should I store purified this compound to maintain its purity?
A2: To prevent degradation, this compound should be stored with the following precautions:
-
Container: Use a tightly sealed, amber glass bottle.[5]
-
Atmosphere: Displace the air in the container with an inert gas like nitrogen or argon.[3][4]
-
Temperature: Store in a cool, dark place, such as a refrigerator.[5]
-
Moisture: Ensure the storage environment is dry, as the compound can be hygroscopic.[5]
Q3: Can I use recrystallization to purify this compound? If so, what solvents should I try?
A3: Yes, recrystallization can be an effective purification method, especially for removing small amounts of impurities from a solid product. The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[17][18]
Recommended Solvent Systems for Screening:
-
Mixed Solvent Systems: A common and effective approach is to use a solvent pair, such as an alcohol/water mixture (e.g., ethanol/water or methanol/water). The compound is dissolved in the minimum amount of the hot "good" solvent (the alcohol), and then the "poor" solvent (water) is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and allowed to cool slowly.[18]
-
Hydrocarbon/Polar Solvent Mixtures: Mixtures like hexane/ethyl acetate or toluene/hexane can also be effective.
-
Single Solvents: For some substituted anilines, a single solvent such as ethanol, isopropanol, or toluene may work.
It is always recommended to perform small-scale solvent screening to identify the optimal system for your specific sample.
III. Experimental Protocols & Data
Protocol 1: Fractional Vacuum Distillation of this compound
This protocol is suitable for purifying this compound from non-volatile impurities, residual solvents, and isomers with different boiling points.
Step-by-Step Methodology:
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Collecting Fractions:
-
Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature rises and stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main product fraction.
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction.
-
-
Shutdown: Once the main fraction is collected, or if the temperature begins to rise significantly again, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.
Data Summary: Comparison of Purification Methods
The following table provides a general comparison of the effectiveness of different purification methods for substituted anilines. The actual yield and purity will depend on the specific impurities present in the crude this compound.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Limitations |
| Vacuum Distillation | >98% | >85% | Excellent for removing non-volatile impurities; scalable. | Not effective for separating isomers with very close boiling points. |
| Fractional Vacuum Distillation | >99.5% | 70-90% | Can separate isomers with different boiling points. | Requires careful control; potential for product loss in the column. |
| Recrystallization | >99% | 60-85% | Can yield very high purity; good for removing small amounts of impurities. | Finding a suitable solvent can be challenging; yield can be lower. |
| Column Chromatography | >98% | 50-80% | Effective for a wide range of impurities, including isomers. | Can be time-consuming and costly to scale up; requires optimization for basic compounds. |
IV. Visualization of Purification Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for this compound based on the nature of the crude material.
Caption: A decision tree for selecting the optimal purification method for this compound.
V. References
-
US Patent US4480129A. (1984). Process for separating isomers of toluidine. Google Patents. Retrieved from
-
US Patent US3069470A. (1962). Separation of toluidine isomers. Google Patents. Retrieved from
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Asif, M., et al. (2016). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 9(4), 323.
-
Wikipedia. (2024). Aniline. Retrieved from [Link]
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Kuster, M., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(14), 2568-2580.
-
Hawkins, G. B. (n.d.). Troubleshooting in Distillation Columns. Slideshare. Retrieved from [Link]
-
ResearchGate. (2017). Why does color of aniline change during storage? Please give chemical reactions if possible. Retrieved from [Link]
-
Quantification of aniline and N-methylaniline in indigo. (2021). PubMed Central. Retrieved from [Link]
-
Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]
-
Wikipedia. (2024). August Wilhelm von Hofmann. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2023). Silica Gel for Column Chromatography. Retrieved from [Link]
-
LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
-
Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
-
KLM Technology Group. (n.d.). Troubleshooting Practice in the Refinery. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Lieberman, N. P. (2009). Troubleshooting Process Operations. PennWell Corp.
-
Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved from [Link]
-
Kolmetz, K. (2021). Distillation Troubleshooting. YouTube. Retrieved from [Link]
-
Reddit. (2025). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. Retrieved from [Link]
-
US Patent US5977418A. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Google Patents. Retrieved from
-
National Center for Biotechnology Information. (n.d.). para-CHLOROANILINE. Retrieved from [Link]
-
Damse, R. S., et al. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Central European Journal of Energetic Materials, 19(3), 424-436.
-
The Journal of Physical Chemistry A. (2010). Halogen-Capped Aniline Trimers. Away from the Polyaniline Paradigm by Isosteric Replacement of Amino Groups: A Theoretical Study. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2008). Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]
-
ResearchGate. (2018). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl?. Retrieved from [Link]
-
European Commission. (2009). OPINION ON 2-Nitro-5-glyceryl methylaniline. Retrieved from [Link]
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Common side reactions in the synthesis of "2-Ethoxy-5-methylaniline"
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-5-methylaniline. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during its preparation. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategy.
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through a multi-step sequence, starting from readily available precursors like p-cresol or p-toluidine. A common retrosynthetic analysis suggests two primary routes, each with its own set of potential side reactions.
This guide will address the potential pitfalls in the key transformations involved in these routes: electrophilic aromatic substitution (specifically, nitration), reduction of nitroarenes, and Williamson ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is the yield of my nitration step so low, and what are these other isomers I'm seeing in my analysis?
Common Issue: Introduction of the nitro group onto the aromatic ring, a critical step in many synthetic routes to this compound, can often lead to a mixture of isomers and a lower than expected yield of the desired product.
Root Cause Analysis: The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.[1][2][3] Both the hydroxyl (-OH) or methoxy (-OCH3) groups and the methyl (-CH3) group are ortho, para-directing and activating.[3][4] This means that during nitration, the incoming nitro group can be directed to several positions, leading to a mixture of products.
For instance, in the nitration of p-cresol, the hydroxyl group is a more powerful activating group than the methyl group, and will primarily direct the incoming electrophile to the positions ortho to it.
Troubleshooting & Protocol Optimization:
-
Protecting Groups: To enhance regioselectivity, consider using a bulky protecting group on the hydroxyl or amino functionality. This can sterically hinder substitution at the ortho positions, favoring the desired isomer.
-
Reaction Conditions:
-
Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-10 °C) is crucial to minimize the formation of undesired byproducts, including dinitrated species.
-
Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and with vigorous stirring to ensure homogenous mixing and prevent localized overheating.
-
Illustrative Side Reactions in Nitration:
| Side Product | Characterization | Mitigation Strategy |
| Positional Isomers | Different substitution pattern on the aromatic ring, identifiable by NMR and chromatography. | Optimize directing group strategy (e.g., use of protecting groups), control reaction temperature. |
| Dinitrated Products | Higher molecular weight, detectable by mass spectrometry. | Use stoichiometric amounts of nitrating agent, maintain low reaction temperature. |
| Oxidation Products | Formation of colored impurities, especially with sensitive substrates like phenols. | Use milder nitrating agents, ensure an inert atmosphere if necessary. |
FAQ 2: My reduction of the nitro group is incomplete or is producing unexpected byproducts. What's going wrong?
Common Issue: The reduction of an aromatic nitro group to an amine is a fundamental transformation, but it can be plagued by incomplete conversion or the formation of side products such as hydroxylamines, azo, and azoxy compounds.[5][6]
Root Cause Analysis: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[6][7] If the reaction conditions are not sufficiently reducing, or if the reaction is not allowed to proceed to completion, these intermediates can accumulate or react with each other to form dimeric products like azo and azoxy compounds.
Troubleshooting & Protocol Optimization:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is often a clean and efficient method. However, over-hydrogenation can lead to the reduction of the aromatic ring. Ensure the use of a suitable catalyst (e.g., Pd/C) and monitor the reaction progress carefully.[5][8]
-
Metal/Acid Reductions: Reagents like Sn/HCl or Fe/HCl are classic choices. The reaction progress can sometimes be sluggish, and the workup can be cumbersome. Ensure a sufficient excess of the metal and acid is used.
-
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the desired aniline. The presence of intermediates may indicate that the reaction requires more time or a more potent reducing system.
Potential Side Products in Nitro Group Reduction:
| Side Product | Characterization | Mitigation Strategy |
| Nitrosoarene | Often colored (greenish). Can be identified by specific spectroscopic signatures. | Ensure sufficient reducing agent and reaction time. |
| Hydroxylamine | Can be isolated under mild reduction conditions. | Use a stronger reducing agent or more forcing conditions. |
| Azoxy and Azo Compounds | Dimeric products with higher molecular weights. Often colored (yellow to red). | Ensure complete reduction to the aniline. A more controlled reduction can sometimes favor these products if they are desired. |
| Ring Hydrogenation | Loss of aromaticity, detectable by a significant change in the NMR spectrum. | Use a less active catalyst for hydrogenation, or switch to a chemical reducing agent.[8] |
FAQ 3: I'm attempting a Williamson ether synthesis to introduce the ethoxy group, but I'm getting a significant amount of an elimination byproduct and/or C-alkylation.
Common Issue: The Williamson ether synthesis, while a cornerstone of ether formation, can be compromised by competing elimination reactions and, in the case of phenoxides, C-alkylation.[9][10]
Root Cause Analysis: The Williamson ether synthesis is an S(_N)2 reaction where an alkoxide nucleophile attacks an alkyl halide.[9][11] However, alkoxides are also strong bases and can promote E2 elimination, especially with secondary or tertiary alkyl halides, or with sterically hindered primary halides.[10] For phenoxides, the negative charge is delocalized onto the aromatic ring, making the ortho and para positions nucleophilic and susceptible to C-alkylation.
Troubleshooting & Protocol Optimization:
-
Choice of Reagents:
-
Alkylating Agent: Use a primary alkyl halide (e.g., ethyl iodide or ethyl bromide) to minimize the competing elimination reaction.
-
Base: Use a base that is strong enough to deprotonate the phenol but is not excessively harsh. Carbonate bases (e.g., K(_2)CO(_3)) are often a good choice.
-
-
Solvent Selection: Aprotic polar solvents like DMF or DMSO can accelerate the S(_N)2 reaction.
-
Temperature Control: Lowering the reaction temperature can favor the S(_N)2 pathway over elimination.
O-Alkylation vs. Side Reactions:
Sources
- 1. Directing Effects | ChemTalk [chemistrytalk.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. Williamson Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Ethoxy-5-methylaniline
Welcome to the Technical Support Center for the synthesis of 2-Ethoxy-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Overview of the Synthetic Pathway
The most common and efficient synthesis of this compound is a two-step process commencing from 4-methyl-2-nitrophenol. The synthesis involves:
-
Williamson Ether Synthesis: Ethylation of the hydroxyl group of 4-methyl-2-nitrophenol to form the intermediate, 2-ethoxy-5-methyl-1-nitrobenzene.
-
Reduction of the Nitro Group: Conversion of the nitro group of the intermediate to an amino group to yield the final product, this compound.
This guide is structured to address potential issues in each of these critical steps.
Caption: Overall synthetic route for this compound.
II. Step 1: Williamson Ether Synthesis of 2-Ethoxy-5-methyl-1-nitrobenzene
The Williamson ether synthesis is a robust method for forming ethers, but it is not without its challenges. Low yields are a common complaint, often stemming from side reactions or suboptimal conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Williamson ether synthesis of 2-ethoxy-5-methyl-1-nitrobenzene?
A1: Low yields in this step can typically be attributed to one or more of the following factors:
-
Presence of water: The alkoxide intermediate is a strong base and will preferentially react with any water present, rather than the ethylating agent.[1]
-
Suboptimal base: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group of 4-methyl-2-nitrophenol.
-
E2 elimination as a side reaction: The alkoxide can act as a base, promoting the elimination of the ethylating agent to form ethene, especially at higher temperatures.[2]
-
Poor quality of reagents: Impurities in the starting materials or solvent can lead to unwanted side reactions.
Q2: Which ethylating agent and base are recommended for this synthesis?
A2: For the ethylating agent, ethyl iodide or ethyl bromide are commonly used. Ethyl iodide is generally more reactive. As for the base, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating phenols and is less harsh than sodium hydride (NaH), which can sometimes lead to side reactions.[2] Sodium hydroxide (NaOH) is also a viable option.
Q3: What is the ideal solvent for this reaction?
A3: A polar aprotic solvent such as acetone, butanone (methyl ethyl ketone), or dimethylformamide (DMF) is recommended. These solvents effectively dissolve the reactants but do not participate in the reaction.
Troubleshooting Guide: Low Yield in Etherification
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low to no product formation | Presence of water in reagents or glassware. | Ensure all glassware is oven-dried before use. Use anhydrous solvents. |
| Insufficiently strong base. | Consider using a stronger base like sodium hydride (NaH) if potassium carbonate is ineffective. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation via TLC. A typical range is 50-100°C.[2] | |
| Significant amount of unreacted 4-methyl-2-nitrophenol | Incomplete deprotonation. | Ensure the base is added in at least stoichiometric amounts, and allow sufficient time for the alkoxide to form before adding the ethylating agent. |
| Short reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Williamson ether synthesis can take several hours to complete.[3] | |
| Presence of a gaseous byproduct and low yield | E2 elimination is favored. | This is more likely with ethyl bromide or iodide at higher temperatures. Try lowering the reaction temperature and extending the reaction time. Using a less hindered primary alkyl halide is crucial.[4] |
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure and may require optimization.
Materials:
-
4-Methyl-2-nitrophenol
-
Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized
-
Ethyl Iodide
-
Anhydrous Butanone (MEK)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask containing a stir bar, add 4-methyl-2-nitrophenol (1.0 eq.), finely pulverized potassium carbonate (1.5 eq.), and anhydrous butanone.
-
Carefully add ethyl iodide (1.2 eq.) to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by TLC. The starting material is UV active and the product will have a different Rf value.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and iodide salts and wash the filter cake with a small amount of butanone.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 2-ethoxy-5-methyl-1-nitrobenzene. This crude product can often be used in the next step without further purification. If purification is necessary, column chromatography on silica gel can be employed.
Caption: Workflow for the Williamson Ether Synthesis step.
III. Step 2: Reduction of 2-ethoxy-5-methyl-1-nitrobenzene
The reduction of the nitro group to an amine is a common transformation in organic synthesis. The choice of reducing agent is critical for achieving a high yield and avoiding side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best reducing agents for converting the nitro group to an amine in this specific molecule?
A1: Several methods are effective for this transformation:
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a very clean and high-yielding method.[5]
-
Metal/Acid Reduction: A classic and cost-effective method is the use of a metal such as iron (Fe) or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[6] The Fe/HCl system is often preferred in industrial settings due to its lower cost and the in situ generation of the acid.[7]
Q2: Are there any functional groups I need to be concerned about during the reduction?
A2: In the case of 2-ethoxy-5-methyl-1-nitrobenzene, the ether and methyl groups are generally stable to the common reduction conditions mentioned above. However, if other sensitive functional groups were present on the molecule, the choice of reducing agent would be more critical. For instance, catalytic hydrogenation can sometimes reduce other functional groups like alkenes or alkynes.
Q3: My reduction reaction is sluggish or incomplete. What could be the issue?
A3: For catalytic hydrogenation, potential issues include an inactive catalyst (e.g., old Pd/C) or insufficient hydrogen pressure. For metal/acid reductions, the metal may not be sufficiently activated, or the acid concentration may be too low.
Troubleshooting Guide: Inefficient Nitro Reduction
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Incomplete reaction (Catalytic Hydrogenation) | Inactive catalyst. | Use fresh, high-quality catalyst. |
| Insufficient hydrogen pressure. | Ensure the system is properly sealed and pressurized. For lab scale, a hydrogen balloon is often sufficient, but for larger scales, a Parr shaker may be necessary. | |
| Poor stirring. | Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen. | |
| Incomplete reaction (Fe/HCl Reduction) | Inactive iron powder. | Activate the iron powder by washing with dilute HCl before the reaction. |
| Insufficient acid. | Ensure a stoichiometric amount of acid is used. The reaction is often exothermic upon acid addition, indicating its initiation.[8] | |
| Formation of side products (e.g., azo or azoxy compounds) | Over-reduction or side reactions. | This is more common with stronger reducing agents like LiAlH₄.[6] Stick to milder and more selective methods like catalytic hydrogenation or Fe/HCl. |
Detailed Experimental Protocol: Fe/HCl Reduction
This protocol is a robust and scalable method for the reduction of the nitro intermediate.
Materials:
-
Crude 2-ethoxy-5-methyl-1-nitrobenzene
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the crude 2-ethoxy-5-methyl-1-nitrobenzene in ethanol.
-
Add iron powder to the solution.
-
Heat the mixture to a gentle reflux and then add concentrated HCl dropwise. The reaction is exothermic.
-
Continue refluxing for 2-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and water.
-
Basify the aqueous layer with a NaOH solution to a pH of ~9-10.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Caption: Workflow for the Fe/HCl Reduction step.
IV. Purification and Characterization
The final product, this compound, can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Purification Tips:
-
Aromatic amines can be sensitive to air and light, so it is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark container.
-
For column chromatography, a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) can help to prevent tailing of the amine product on the acidic silica gel.[9]
Characterization: The structure and purity of this compound can be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group (a singlet), the aromatic protons, and the amine protons.
-
¹³C NMR: The carbon NMR will show the corresponding signals for all the unique carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretches, and C-O stretches.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.[10]
V. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl iodide is a lachrymator and a potential alkylating agent; handle with care.
-
Concentrated acids and bases are corrosive and should be handled with extreme caution.
-
Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.
VI. References
-
BenchChem Technical Support Team. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
-
BenchChem Technical Support Team. (2025). Troubleshooting low yield in Williamson ether synthesis of 1,2-Diphenoxyethane. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 2-Ethylnitrobenzene.
-
Chemistry LibreTexts. (2019). 8.11: Nucleophilic substitution in the Lab.
-
Biotage. (2023). Is there an easy way to purify organic amines?
-
Wikipedia. (n.d.). Williamson ether synthesis.
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
-
Biosynth. (n.d.). This compound.
-
Finetech Industry Limited. (n.d.). This compound | CAS: 6331-70-0.
-
ChemicalBook. (n.d.). 2-ethoxy-5-nitrobenzoic acid synthesis.
-
ChemicalBook. (n.d.). 2-Methoxy-5-methylaniline(120-71-8)IR1.
-
Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
-
Reddit. (2022). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
-
Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene.
Sources
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Guide for 2-Ethoxy-5-methylaniline Coupling Reactions
Welcome to the technical support center for 2-Ethoxy-5-methylaniline coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges encountered during coupling reactions, providing in-depth, evidence-based solutions in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind experimental choices, empowering you to not only solve immediate issues but also to proactively design more robust and successful reactions.
I. Foundational Knowledge & Safety
Before delving into troubleshooting, it is imperative to have a solid understanding of the reactant and to prioritize laboratory safety.
Q1: What are the key properties and handling considerations for this compound?
This compound, with the molecular formula C9H13NO, is a solid at room temperature.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][5][6] Avoid inhalation of dust and contact with skin and eyes.[3][4][7] In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.[4][6][7] Store the compound in a tightly closed container in a cool, dry place, away from light and oxidizing agents.[3][6]
II. Troubleshooting Common Coupling Reactions
This section will address frequently encountered issues in three major classes of coupling reactions involving this compound: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10]
Q2: I am observing low to no conversion of my aryl halide in a Buchwald-Hartwig reaction with this compound. What are the likely causes and how can I improve the yield?
Low conversion is a common hurdle in Buchwald-Hartwig reactions and can stem from several factors. A systematic approach to troubleshooting is essential.
1. Catalyst System (Palladium Source and Ligand):
-
Cause: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for a successful reaction.[9] An ill-suited ligand can lead to slow oxidative addition or reductive elimination, the key steps in the catalytic cycle.[9][11] For electron-rich anilines like this compound, bulky, electron-rich phosphine ligands are often required to promote the reaction.
-
Troubleshooting Protocol:
-
Ligand Screening: If using a general-purpose ligand like P(t-Bu)3, consider switching to more specialized ligands. A good starting point is to screen a panel of ligands known to be effective for coupling anilines.
-
Pre-catalyst vs. In-situ Generation: Using a well-defined pre-catalyst can offer better reproducibility than generating the active catalyst in situ from a palladium source like Pd(OAc)2 or Pd2(dba)3.[12] Consider using commercially available pre-catalysts that incorporate the desired ligand.[13][14]
-
2. Base Selection:
-
Cause: The base plays a crucial role in the deprotonation of the aniline and the subsequent transmetalation step.[9] An inappropriate base can lead to incomplete deprotonation or side reactions. Strong, non-nucleophilic bases are typically preferred.
-
Troubleshooting Protocol:
-
Base Strength: If using a weaker base like K2CO3 or Cs2CO3, consider switching to a stronger base such as NaOt-Bu or LHMDS.[9]
-
Solubility: Ensure the base is sufficiently soluble in the reaction solvent. The use of a combination of an inorganic base with an organic base like DBU can sometimes improve performance, especially with base-sensitive substrates.[11]
-
3. Solvent and Temperature:
-
Cause: The solvent's polarity and coordinating ability can significantly influence the reaction rate and outcome. The reaction temperature is also a critical parameter.
-
Troubleshooting Protocol:
-
Solvent Screening: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are commonly used.[9][12] If one is not working, screen the others.
-
Temperature Optimization: Buchwald-Hartwig reactions often require elevated temperatures (80-120 °C).[9] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be mindful of potential substrate or product degradation at higher temperatures.
-
4. Reaction Purity:
-
Cause: The presence of oxygen and water can deactivate the palladium catalyst.
-
Troubleshooting Protocol:
-
Degassing: Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Q3: My Buchwald-Hartwig reaction is producing significant amounts of side products, primarily hydrodehalogenation of the aryl halide and homocoupling of the aniline. How can I suppress these side reactions?
The formation of byproducts is indicative of competing reaction pathways.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupling with the aniline.
-
Cause: This can be promoted by certain ligands and bases, or by the presence of water.
-
Solution: Screen different ligands and bases as described above. Ensure strictly anhydrous conditions.
-
-
Aniline Homocoupling (Diarylamine formation):
-
Cause: This can be a significant issue, especially with highly reactive anilines. It arises from the coupling of two aniline molecules.
-
Solution:
-
Ligand Choice: Certain bulky ligands can sterically hinder the formation of the diarylamine.
-
Stoichiometry: Using a slight excess of the aryl halide relative to the aniline can sometimes favor the desired cross-coupling.
-
Ammonia Surrogates: In some cases, using an ammonia surrogate followed by deprotection can be a viable strategy to form the primary aniline product.[15]
-
-
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide or triflate.[16][17] While this compound itself is not a direct coupling partner, its derivatives (e.g., a bromo- or iodo-substituted version) are commonly used.
Q4: I am attempting a Suzuki coupling with a derivative of this compound and am observing low yields and the formation of boronic acid homocoupling byproducts. What should I investigate?
Low yields and homocoupling in Suzuki reactions are often linked to issues with the catalytic cycle or reaction conditions.
1. Base and Solvent System:
-
Cause: The base is crucial for the activation of the boronic acid, facilitating transmetalation.[16] The choice of solvent can also impact the solubility of the reagents and the stability of the catalyst.
-
Troubleshooting Protocol:
-
Base Screening: A variety of bases can be used, including carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (NaOH, KOH). The optimal base is often substrate-dependent. If using a carbonate, consider trying a phosphate, which is often more effective.
-
Solvent System: Suzuki reactions can be performed in a range of solvents, including toluene, dioxane, DMF, and even in aqueous mixtures.[18] A biphasic system (e.g., toluene/water) can be beneficial in some cases.
-
2. Catalyst and Ligand:
-
Cause: As with the Buchwald-Hartwig reaction, the palladium source and ligand are critical.
-
Troubleshooting Protocol:
-
Ligand Selection: For Suzuki couplings, phosphine ligands like PPh3, P(o-tol)3, or more specialized ligands such as SPhos are commonly employed. If experiencing issues, screening different ligands is recommended.
-
Catalyst Loading: While lower catalyst loadings are desirable, for challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may improve conversion.[19]
-
3. Boronic Acid Quality:
-
Cause: Boronic acids can undergo dehydration to form boroxines, which can be less reactive. They can also be of poor quality from the supplier.
-
Troubleshooting Protocol:
-
Purity Check: If possible, check the purity of the boronic acid by NMR.
-
Use of Boronate Esters: In some cases, using a boronate ester (e.g., a pinacol ester) can be more reliable than the corresponding boronic acid.
-
C. Amide Bond Formation
The formation of an amide bond between this compound and a carboxylic acid is a fundamental transformation.
Q5: My amide coupling reaction between this compound and a carboxylic acid is sluggish and gives a low yield, even with a standard coupling reagent like HATU or HOBt/EDC. What are the potential issues?
The nucleophilicity of the aniline is a key factor in amide bond formation. Electron-donating groups, like the ethoxy and methyl groups on this compound, generally increase the nucleophilicity of the amine, but other factors can hinder the reaction.
1. Steric Hindrance:
-
Cause: If the carboxylic acid partner is sterically hindered, the reaction can be slow.
-
Troubleshooting Protocol:
-
Alternative Coupling Reagents: For sterically demanding couplings, more potent coupling reagents may be required.
-
Acid Chloride Formation: A more reactive approach is to convert the carboxylic acid to its corresponding acid chloride (e.g., using oxalyl chloride or thionyl chloride) and then react it with the aniline in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
2. Aniline Reactivity:
-
Cause: While electronically activated, the aniline may still not be sufficiently nucleophilic for a particularly unreactive carboxylic acid.
-
Troubleshooting Protocol:
-
Activation with Methanesulfonyl Chloride: A powerful method for activating carboxylic acids for coupling with weakly nucleophilic amines involves the use of methanesulfonyl chloride and an N-methylimidazole (NMI) base.[20] This in-situ generation of a highly reactive mixed anhydride can drive the reaction to completion.[20]
-
3. Side Reactions:
-
Cause: The aniline nitrogen can be susceptible to oxidation, especially under harsh conditions or in the presence of certain reagents.[21][22]
-
Troubleshooting Protocol:
-
Mild Conditions: Employ the mildest possible reaction conditions (temperature, reagents) to avoid unwanted side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can help to minimize oxidation.
-
III. Purification Strategies
Q6: I have successfully performed my coupling reaction, but I am struggling to purify the product from unreacted starting materials and byproducts. What are some effective purification techniques?
Purification is a critical final step. The choice of method will depend on the physical properties of your product and the impurities present.
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Solvent System Selection: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system before running the column.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Distillation: If your product is a liquid with a sufficiently different boiling point from the impurities, vacuum distillation can be a good option.
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative high-performance liquid chromatography (HPLC) can be employed.[23]
IV. Visualizing Troubleshooting Workflows
To aid in your troubleshooting process, the following diagrams illustrate the decision-making process for common coupling reaction issues.
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling issues.
V. Quantitative Data Summary
The following table provides a general guide for initial reaction parameter screening. Optimal conditions will be substrate-specific.
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Amide Coupling (with Reagent) |
| Catalyst | Pd(0) or Pd(II) pre-catalyst | Pd(0) or Pd(II) pre-catalyst | N/A |
| Ligand | Bulky, electron-rich phosphines | Phosphines (e.g., PPh3, SPhos) | N/A |
| Base | NaOt-Bu, LHMDS, K3PO4 | K2CO3, Cs2CO3, K3PO4 | Organic base (e.g., DIPEA, NMM) |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane, DMF, H2O | DMF, DCM, THF |
| Temperature | 80 - 120 °C | 60 - 110 °C | 0 °C to Room Temperature |
VI. Experimental Protocols
General Protocol for a Screening Buchwald-Hartwig Amination:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium pre-catalyst (1-5 mol%), the phosphine ligand (if not part of a pre-catalyst, 1.1-1.2 times the mol% of Pd), and the base (2.0 equiv).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
VII. References
-
Angene Chemical. (2025, August 2). Safety Data Sheet. Retrieved from
-
MSDS of this compound. (n.d.). Retrieved from
-
CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from
-
Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. Retrieved from
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. (n.d.). NIH. Retrieved from
-
Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved from
-
A Comparative Guide to Catalytic Systems for Aniline Derivative Synthesis. (n.d.). Benchchem. Retrieved from
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. (2021, October 7). ACS Publications. Retrieved from
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved from
-
Chapter 3: Synthetic Methods for Primary Anilines. (2023, December 15). Books. Retrieved from
-
Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved from
-
2-Methoxy-5-methylaniline analytical standard 120-71-8. (n.d.). Sigma-Aldrich. Retrieved from
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from
-
This compound | CAS: 6331-70-0 | Chemical Product. (n.d.). finetech industry limited. Retrieved from
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights. Retrieved from
-
This compound | 6331-70-0 | GAA33170. (n.d.). Biosynth. Retrieved from
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from
-
NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017, September 4). ResearchGate. Retrieved from
-
Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. (2022, March 24). Frontiers. Retrieved from
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). MDPI. Retrieved from
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from
-
Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.). Retrieved from
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2025, October 15). Retrieved from
-
Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals. Retrieved from
-
Purification of ethoxyquin and its two oxidation products. (n.d.). PubMed. Retrieved from
-
CAS 6331-70-0 | this compound. (n.d.). Aceschem. Retrieved from
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 12. reddit.com [reddit.com]
- 13. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
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- 23. Purification of ethoxyquin and its two oxidation products [pubmed.ncbi.nlm.nih.gov]
"2-Ethoxy-5-methylaniline" stability issues in solution
Welcome to the technical support center for 2-Ethoxy-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your experiments.
Introduction: Understanding the Instability of this compound
This compound, like many aromatic amines, is susceptible to degradation, primarily through oxidation. This inherent instability can lead to significant experimental variability, manifesting as discoloration of solutions, loss of compound potency, and the appearance of extraneous peaks in analytical chromatograms. The primary culprits are atmospheric oxygen and light, which can initiate a cascade of reactions, altering the chemical structure of the molecule.
The lone pair of electrons on the nitrogen atom of the aniline moiety makes the compound susceptible to oxidation. This process is often accelerated by factors such as elevated temperatures, exposure to UV light, and the presence of certain solvents or acidic/basic conditions. The degradation not only reduces the concentration of the active compound but also introduces impurities that can interfere with your analysis or downstream applications.
This guide will provide you with the knowledge and tools to mitigate these stability issues, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound solution turned yellow/brown?
This is the most common indicator of degradation. The color change is due to the atmospheric oxidation of the aniline compound.[1] This process forms highly conjugated molecules, such as azoxybenzene, nitro compounds, and benzoquinone-like structures, which absorb light in the visible spectrum, resulting in a colored appearance. The reaction is often initiated by exposure to air (oxygen) and can be accelerated by light.
Q2: What are the primary degradation products I should be aware of?
While a definitive degradation pathway for this compound is not extensively published, based on the known oxidation mechanisms of anilines, the primary degradation products are likely to be:
-
N-oxides: Formed by the direct oxidation of the amine group.
-
Azoxy and Azo compounds: Resulting from the condensation of partially oxidized intermediates.
-
Benzoquinone derivatives: Formed from the oxidation of the aromatic ring, which can be further reactive.
-
Polymerization products: Complex, often colored, polymeric materials can form over time.
The presence of the electron-donating ethoxy and methyl groups on the aromatic ring can influence the rate and pathway of oxidation.
Q3: Can I still use a discolored solution of this compound?
It is strongly advised against using a discolored solution for quantitative experiments or for applications where purity is critical. The discoloration indicates that a significant portion of the original compound has degraded, and the solution now contains a mixture of the parent compound and various impurities. Using such a solution will lead to inaccurate results. For qualitative purposes, its usability would depend on the specific requirements of the experiment, but it is generally not recommended.
Q4: What is the expected shelf-life of this compound solutions?
The shelf-life is highly dependent on the storage conditions. A freshly prepared solution in a suitable solvent, purged with an inert gas, stored in an amber vial at 2-8°C, can be stable for several days to a week for sensitive analytical applications. However, solutions left at room temperature and exposed to light and air can show signs of degradation within hours. It is always best practice to prepare fresh solutions for each experiment or to validate the stability of stored solutions over time.
Q5: How does the choice of solvent affect the stability of this compound?
The solvent can play a significant role. Protic solvents, especially under acidic conditions, can potentially accelerate degradation. Aprotic solvents like acetonitrile or anhydrous DMSO are often preferred for stock solutions. It is crucial to use high-purity, dry solvents, as water and impurities can also contribute to degradation. Studies on other primary aromatic amines have shown greater stability in water compared to acidic solutions like 3% acetic acid.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and analysis of this compound.
Issue 1: Rapid Discoloration of a Freshly Prepared Solution
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Oxygen Exposure | 1. Use a solvent that has been degassed by sparging with an inert gas (nitrogen or argon) for 15-20 minutes. 2. Prepare the solution under a gentle stream of inert gas. 3. Cap the vial immediately after preparation. | Oxygen is the primary oxidant. Removing dissolved oxygen from the solvent and minimizing headspace oxygen significantly slows the oxidation process. |
| Light Exposure | 1. Use amber glass vials or wrap clear vials in aluminum foil. 2. Work in a shaded area or under yellow light if possible. | UV and visible light provide the energy to initiate and propagate oxidative radical chain reactions. |
| Contaminated Solvent | 1. Use fresh, high-purity (e.g., HPLC or LC-MS grade) solvent. 2. Verify the solvent is free from peroxides, which can be present in aged ethers and other solvents. | Solvent impurities can act as catalysts or reactants in the degradation pathway. Peroxides are strong oxidizing agents. |
Issue 2: Inconsistent Results in Chromatographic Analysis (HPLC/GC)
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| On-Column/In-Injector Degradation | 1. For GC, ensure the inlet liner is clean and deactivated. 2. For HPLC, evaluate the stability of the compound in the mobile phase over the course of a typical analytical run. 3. Consider derivatization of the amine to a more stable compound prior to analysis.[2][3] | Active sites in the injector or on the column can catalyze degradation, especially at elevated temperatures. The pH and composition of the mobile phase can also influence stability. |
| Stock Solution Degradation | 1. Prepare fresh stock solutions daily or weekly, depending on the sensitivity of the assay. 2. Visually inspect the stock solution for any color change before preparing working standards. 3. Run a "fresh vs. old" stock solution comparison to check for degradation. | The concentration of the stock solution directly impacts the accuracy of all subsequent dilutions and measurements. |
| Poor Peak Shape (Tailing) | 1. Use a column specifically designed or deactivated for the analysis of basic compounds. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase in HPLC to block active sites on the silica support. | Amines can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[4] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the best practices for preparing a stable stock solution of this compound for analytical applications.
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., acetonitrile, DMSO)
-
Amber glass volumetric flask or vial with a PTFE-lined cap
-
Inert gas (nitrogen or argon) source with tubing
-
Analytical balance
Procedure:
-
Solvent Degassing: Sparge the required volume of solvent with a gentle stream of inert gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound in a clean weighing boat. Handle the solid material quickly to minimize exposure to air.
-
Dissolution: Transfer the solid to the amber volumetric flask/vial. Add a small amount of the degassed solvent to dissolve the solid.
-
Inert Atmosphere: While adding the remaining solvent to the final volume, maintain a gentle stream of inert gas over the headspace of the flask/vial.
-
Capping and Mixing: Immediately cap the flask/vial tightly and mix thoroughly until the solid is completely dissolved.
-
Storage: Store the stock solution in a refrigerator at 2-8°C. For long-term storage, consider aliquoting the solution into smaller, single-use vials to minimize repeated opening and exposure to air.
Protocol 2: Stability Assessment by HPLC
This protocol describes a simple experiment to assess the stability of your this compound solution under specific conditions.
Procedure:
-
Initial Analysis: Immediately after preparing the solution according to Protocol 1, inject it into the HPLC system and record the chromatogram. Note the peak area and retention time of the main peak.
-
Incubation: Store an aliquot of the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, etc.).
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), inject the stored solution into the HPLC system using the same method.
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the initial (T=0) peak area. A decrease in peak area indicates degradation.
-
Observe the chromatogram for the appearance of new peaks, which are likely degradation products.
-
Calculate the percentage of the compound remaining at each time point.
-
Visualizations
Proposed Degradation Pathway
Caption: Proposed oxidative degradation pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for analytical issues with this compound.
References
-
Arylamines like aniline often undergo discoloration upon exposure to air and light during storage. This color change, from a colorless or pale yellow to a darker color, is attributed to the oxidation of the amine. (Source: Vedantu, [Link])
-
European Union Reference Laboratory. (2011). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine kitchenware. JRC Publications Repository. [Link]
-
Hoppe, M., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Packaging and Shelf Life. [Link]
- Klausen, J., Haderlein, S. B., & Schwarzenbach, R. P. (1997). Oxidation of Substituted Anilines by Aqueous MnO2: Effect of Co-Solutes on Initial and Quasi-Steady-State Kinetics. Environmental Science & Technology.
-
Gkizis, P., et al. (2024). Oxidation of anilines towards (A) azoxy compounds, (B) nitro compounds. ResearchGate. [Link]
-
Phenomenex. (2014). Troubleshooting Guide. [Link]
-
Schmidt, N., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. [Link]
-
Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]
Sources
Technical Support Center: Purification of 2-Ethoxy-5-methylaniline
Welcome to the technical support guide for the purification of crude 2-Ethoxy-5-methylaniline (CAS: 6331-70-0). This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your purification process.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems encountered during the purification of this compound.
Q1: My crude this compound is a dark reddish-brown color. How can I remove these colored impurities?
A1: The development of a dark color in aniline derivatives is almost always due to air oxidation. Over time, exposure to oxygen and light can lead to the formation of highly conjugated, intensely colored polymeric byproducts. These impurities are typically non-volatile and often have different polarity from the target compound.
Core Insight: The key is to separate the desired low-molecular-weight aniline from these high-molecular-weight, colored polymers.
Recommended Solutions:
-
Vacuum Distillation (Most Effective): This is the preferred method for purifying liquid anilines.[1][2] By reducing the pressure, the boiling point of this compound (atm. bp ≈ 240 °C) is significantly lowered, preventing thermal degradation. The colored polymeric impurities are non-volatile and will remain in the distillation flask.[2]
-
Causality: The large difference in volatility between the monomeric aniline and its oligomeric oxidation products allows for a clean separation.
-
-
Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities through adsorption.[3]
-
Protocol: Dissolve the crude aniline in a suitable solvent (e.g., dichloromethane or diethyl ether). Add a small amount of activated charcoal (typically 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite® to remove the charcoal. The now colorless or pale yellow solution can be concentrated to recover the product.
-
-
Column Chromatography: If other impurities are also present, passing the crude material through a silica gel plug can effectively remove the highly polar, colored species which will bind strongly to the top of the column.
Q2: I performed a vacuum distillation, but my recovery of pure this compound is very low. What went wrong?
A2: Low yield during distillation is a common issue that can usually be traced back to the experimental setup or conditions.
Troubleshooting Checklist:
-
Vacuum Integrity: An insufficient vacuum is the most common culprit. Even small leaks in the glass joints will raise the pressure, requiring higher temperatures to achieve boiling. This can lead to charring and decomposition of the aniline, reducing the yield.
-
Solution: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check your vacuum pump's performance; a simple rotary vane pump should be able to achieve a pressure of <1 mmHg.[2]
-
-
Bumping: Sudden, violent boiling ("bumping") can carry non-volatile impurities over into the receiving flask, contaminating the distillate and giving the impression of a lower yield of pure material.
-
Solution: Use a magnetic stir bar in the distillation flask for smooth boiling. Alternatively, add fresh boiling chips. Do not reuse boiling chips.
-
-
Thermal Decomposition: Although vacuum distillation lowers the boiling point, prolonged heating at high temperatures can still cause degradation.
-
Solution: Heat the distillation flask in a heating mantle with sand or a high-temperature oil bath for uniform temperature distribution. Wrap the distillation head with glass wool or aluminum foil to minimize heat loss and ensure a smooth distillation.[2]
-
-
Incomplete Distillation: Prematurely stopping the distillation will leave a significant amount of product in the residue.
-
Solution: Continue the distillation until the temperature at the thermometer begins to drop, indicating that all the product of that boiling point has distilled over.
-
Q3: My TLC analysis after purification still shows a persistent impurity spot very close to my product spot. How can I improve the separation?
A3: The presence of an impurity with a similar Rf value on TLC suggests a compound with very similar polarity, which is often a regioisomer (e.g., 2-Ethoxy-4-methylaniline) or a closely related starting material.
Core Insight: Simple extraction or distillation may not be sufficient to separate compounds with such similar physical properties. This scenario necessitates a high-resolution technique like column chromatography.
Strategies for Improved Resolution:
-
Optimize Column Chromatography Conditions:
-
Solvent System: The choice of eluent is critical. For anilines on silica gel, a common mobile phase is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). To improve separation of close spots, decrease the polarity of the mobile phase (i.e., reduce the percentage of ethyl acetate). This will increase the retention time of both compounds and magnify the difference in their interaction with the silica gel.
-
Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can provide excellent resolution for difficult separations.[4]
-
Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve separation efficiency.
-
-
Derivative Formation & Recrystallization: If the product is a liquid or an oil, it can be converted to a solid salt, such as the hydrochloride or oxalate salt.[5][6] Often, the salt of the desired product will have different solubility properties than the salt of the impurity, allowing for purification by recrystallization. The pure aniline can then be regenerated by neutralization with a base and extraction.[5]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification and handling of this compound.
Q1: What are the most probable impurities in a crude sample of this compound?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reduction of a nitroaromatic precursor. Therefore, likely impurities include:
-
Unreacted Starting Material: For example, if synthesized from 4-Ethoxy-3-Nitrotoluene, some of this nitro compound may remain.
-
Oxidation Products: As discussed, these are typically dark, polymeric materials formed by exposure to air.
-
Regioisomers: Depending on the specificity of the synthesis, isomers such as 2-Ethoxy-4-methylaniline or other positional isomers could be present as byproducts.
-
Residual Solvents & Reagents: Solvents from the reaction and workup (e.g., THF, Toluene, Ethyl Acetate) and leftover reagents can be present.
Q2: What is the best overall strategy for purifying crude this compound to a high degree of purity (>99%)?
A2: A multi-step approach is often necessary for achieving high purity. The optimal workflow depends on the nature of the impurities present.
Caption: Purification decision workflow for this compound.
Recommended Workflow:
-
Acid-Base Extraction: Begin by dissolving the crude product in a suitable organic solvent (e.g., dichloromethane) and washing with a dilute acid (e.g., 1M HCl). This will protonate the basic aniline, moving it into the aqueous layer and leaving neutral impurities behind. Separate the layers, then basify the aqueous layer (e.g., with NaOH) and extract the pure aniline back into an organic solvent.[7]
-
Vacuum Distillation: After drying and concentrating the organic extract, perform a vacuum distillation. This is highly effective at removing both lower-boiling point solvents and non-volatile colored impurities.[2]
-
Column Chromatography: For the highest purity, especially to remove isomers, column chromatography is the final and most powerful step.
Q3: What analytical techniques should I use to assess the purity and confirm the identity of my final product?
A3: A combination of techniques is recommended for a comprehensive assessment.
| Technique | Purpose | Key Information Provided |
| Thin-Layer Chromatography (TLC) | Rapid purity check & reaction monitoring | Presence of impurities, optimization of column chromatography conditions. |
| Gas Chromatography (GC) | Quantitative purity assessment | Provides a percentage purity value by separating volatile compounds.[8][9] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation & impurity ID | Confirms the chemical structure (¹H and ¹³C NMR). Can identify and quantify residual solvents and other impurities.[10][11] |
| Infrared (IR) Spectroscopy | Functional group confirmation | Confirms the presence of key functional groups (e.g., N-H stretch of the amine, C-O stretch of the ether). |
| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms the molecular weight of the compound. |
Q4: What are the critical safety precautions for handling this compound?
A4: Aniline derivatives must be handled with care due to their toxicity.
Core Safety Requirements:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[13] In case of contact, rinse the affected area immediately and thoroughly with water.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from light and oxidizing agents.
Caption: Logical relationship between impurity type and purification method.
References
- MSDS of this compound. (n.d.).
-
Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). Retrieved from [Link]
-
This compound | CAS: 6331-70-0. Finetech Industry Limited. (n.d.). Retrieved from [Link]
-
Aniline is usually purified by. Allen. (n.d.). Retrieved from [Link]
-
Purification of Aniline. LookChem. (n.d.). Retrieved from [Link]
-
How to obtain pure aniline from a mixture of phenol and aniline? (2014, August 10). ResearchGate. Retrieved from [Link]
-
Purify and dry aniline? (2014, May 26). Reddit. Retrieved from [Link]
-
Vacuum Distillation of Aniline. Texium. (2020, June 3). Retrieved from [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. (n.d.). Retrieved from [Link]
-
Supporting Information - N-Methylation. MPG.PuRe. (n.d.). Retrieved from [Link]
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol... - Supporting Information. (n.d.).
Sources
- 1. Aniline is usually purified by [allen.in]
- 2. texiumchem.com [texiumchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. epa.gov [epa.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. capotchem.cn [capotchem.cn]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Reaction Monitoring for 2-Ethoxy-5-methylaniline
Welcome to the technical support guide for monitoring chemical reactions involving 2-Ethoxy-5-methylaniline. As a substituted aromatic amine, this compound presents unique challenges and opportunities in analytical monitoring. This guide is designed for researchers, chemists, and drug development professionals, providing field-proven insights and troubleshooting methodologies for two of the most common monitoring techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Our focus is on the causality behind experimental choices, empowering you to not only solve problems but also to proactively design robust analytical methods.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and effective technique for qualitative reaction monitoring.[1] It provides a quick snapshot of the reaction's progress by separating the starting material, intermediates, and final product based on their polarity. For aromatic amines like this compound, success hinges on understanding the interaction between the analyte and the stationary phase.
TLC Troubleshooting & FAQs
Here we address the most common issues encountered when using standard silica gel plates for reactions with this compound.
Q1: My spots for this compound are streaking or "tailing" down the plate. What's happening and how do I fix it?
A: This is the most frequent issue with amines on silica TLC plates.
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atom in your aniline derivative interacts strongly with these acidic sites via acid-base interactions and strong hydrogen bonding.[2][3] This causes a portion of the sample to "stick" to the baseline and slowly elute up the plate, resulting in an elongated spot or "tail" instead of a compact circle.[2][4] Overloading the sample spot can also cause streaking.[1][4]
-
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to neutralize the acidic sites on the silica plate. Add a small amount of a basic modifier to your eluting solvent (mobile phase).
-
Triethylamine (Et₃N): Add 0.1–2.0% triethylamine to your solvent system.[2][5] The triethylamine is a stronger base and will preferentially bind to the acidic silanol groups, allowing your aniline to travel up the plate without tailing.
-
Ammonia: Using a solution of 1-10% ammonia in methanol as a component of your mobile phase (e.g., in a Dichloromethane/Methanol system) is also highly effective.[4][5]
-
-
Reduce Sample Concentration: Ensure you are not overloading the plate. Try diluting your reaction sample before spotting it on the TLC plate.[1][5]
-
Change the Stationary Phase: If tailing persists, consider using a different type of TLC plate. Alumina plates are more basic than silica and can be a better choice for separating basic compounds like amines.[6][7]
-
Q2: My spots are either stuck on the baseline (Rf ≈ 0) or have run to the top with the solvent front (Rf ≈ 1). How do I get good separation?
A: This is a mobile phase polarity issue. The goal is to have your starting material and product with Rf values ideally between 0.2 and 0.6 for optimal resolution.
-
Causality: The retention factor (Rf) is determined by the competition between the stationary phase (polar silica) and the mobile phase for your compound.
-
Solutions:
-
If Rf is too low: Increase the polarity of your mobile phase. For a common Hexane/Ethyl Acetate system, this means increasing the proportion of Ethyl Acetate.
-
If Rf is too high: Decrease the polarity of your mobile phase. In a Hexane/Ethyl Acetate system, increase the proportion of Hexane.
-
| Common TLC Solvents (in order of increasing polarity) |
| n-Hexane / Heptane |
| Toluene |
| Dichloromethane (DCM) |
| Diethyl Ether |
| Ethyl Acetate (EtOAc) |
| Acetone |
| 2-Propanol |
| Methanol (MeOH) |
| Source: Adapted from eluotropic series data.[8] |
Q3: I've run my plate, but I can't see any spots. What visualization methods work for this compound?
A: Many organic compounds are colorless. Visualization requires specific techniques.
-
Solutions:
-
UV Light (Non-destructive): Start by viewing the plate under a UV lamp (254 nm). This compound is an aromatic compound and will likely absorb UV light, appearing as a dark spot on the fluorescent green background of the TLC plate.[9] This is the quickest and easiest first step.
-
Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Iodine vapor has a high affinity for aromatic compounds and will cause spots to appear as brown stains.[9][10] The spots will fade over time, so circle them with a pencil immediately.
-
Chemical Stains (Destructive): If UV and iodine fail, use a chemical stain. These reagents react with the compound to produce a colored product.[11] The plate is dipped in or sprayed with the reagent, followed by gentle heating with a heat gun.
-
Potassium Permanganate (KMnO₄) Stain: Excellent for compounds that can be oxidized, such as amines and alcohols. It produces yellow spots on a purple background.[10]
-
p-Anisaldehyde or Vanillin Stains: Good general stains that react with many functional groups, including amines, to produce a range of colored spots.[9][10][12]
-
Ninhydrin Stain: While excellent for primary and secondary amino acids, it can also be used for some aromatic amines, often producing colored spots upon heating.[10][13]
-
-
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chembam.com [chembam.com]
- 5. silicycle.com [silicycle.com]
- 6. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. epfl.ch [epfl.ch]
- 13. labinsights.nl [labinsights.nl]
Catalyst poisoning in reactions with "2-Ethoxy-5-methylaniline"
< Technical Support Center
Introduction
Welcome to the technical support guide for troubleshooting catalytic reactions involving 2-Ethoxy-5-methylaniline. This document is designed for researchers, chemists, and process development professionals who utilize this versatile intermediate in catalytic transformations such as cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and hydrogenation reactions.
Catalyst deactivation, particularly through poisoning, is a significant challenge that can lead to failed reactions, low yields, and inconsistent results.[1][2] this compound, like many aniline derivatives, can be susceptible to containing trace impurities that act as potent catalyst poisons, especially for palladium, platinum, and nickel catalysts. This guide provides a structured, cause-and-effect approach to diagnosing and resolving these issues, ensuring the efficiency and reproducibility of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the most common visual cues of catalyst poisoning in my reaction?
A: The most immediate sign is often a failure of the reaction to proceed, indicated by TLC or LC-MS analysis showing only starting material. Other indicators include a significant slowdown in reaction rate compared to established benchmarks, or the formation of a black precipitate (palladium black), which suggests the catalyst has aggregated and lost activity.[3] In some cases, particularly with palladium catalysts, a color change from a light yellow/brown active solution to a dark, heterogeneous mixture can signal catalyst death.
Q2: Can the this compound substrate itself poison the catalyst?
A: While the aniline functional group has a lone pair of electrons that can coordinate to a metal center, it is the intended substrate and typically does not act as a poison under optimized reaction conditions. However, aniline can react with Lewis acid catalysts (e.g., AlCl₃) in Friedel-Crafts type reactions, forming a complex that deactivates the catalyst for the desired transformation.[4] More commonly, poisoning is caused by impurities within the this compound, not the molecule itself.
Q3: How do I distinguish between a bad batch of catalyst and a poisoning issue?
A: The best method is to run a control experiment.[3] Perform the reaction using a well-characterized, "gold-standard" substrate known to work reliably with your catalyst system. If this control reaction proceeds as expected, it strongly indicates that the issue lies with your this compound or other reagents in the primary reaction. If the control reaction also fails, your catalyst or general reaction setup (e.g., solvent, base, inert atmosphere) may be the problem.
Q4: Is catalyst poisoning reversible?
A: It depends on the poison.
-
Irreversible Poisoning: This is common with sulfur-containing compounds, which form strong, covalent bonds with the metal surface (e.g., palladium).[1][5] This type of deactivation is difficult to reverse without harsh regeneration procedures that may not be feasible in a lab setting.
-
Reversible Poisoning: Some inhibitors may only weakly or reversibly bind to the catalyst. Changes in reaction conditions, such as increasing the temperature or introducing a competitive ligand, can sometimes displace the poison and restore activity. Coking or fouling, where the catalyst surface is physically blocked, can sometimes be reversed by thermal treatments.[3]
Troubleshooting Guide: From Symptom to Solution
This section is organized by common experimental observations. Follow the logical flow to diagnose and address the potential root cause.
Symptom 1: Reaction Stalls or Fails to Initiate (Low to 0% Conversion)
This is the most critical issue, often pointing to a potent catalyst poison.
Possible Cause A: Sulfur Impurities
-
Expertise & Causality: Sulfur compounds are a notorious and potent poison for palladium and other late transition metal catalysts.[6] They can originate from precursors used in the industrial synthesis of aniline derivatives. Sulfur atoms chemisorb strongly onto the metal's active sites, blocking access for the substrate and deactivating the catalyst, often irreversibly.[1][7] Even parts-per-million (ppm) levels can be sufficient to kill a reaction.
-
Diagnostic Protocol: Control Reaction with Purified Substrate
-
Take a small sample (1-2 g) of your this compound.
-
Dissolve it in a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Add a small amount of activated carbon (approx. 10 wt%) and stir for 30-60 minutes at room temperature. Activated carbon is effective at adsorbing many organic impurities, including some sulfur species.
-
Filter the solution through a pad of Celite® to remove the carbon.
-
Wash the Celite® pad with fresh solvent and combine the filtrates.
-
Evaporate the solvent to recover the purified aniline.
-
Re-run your catalytic reaction using this purified substrate under identical conditions.
-
-
Interpretation & Solution: If the reaction with the charcoal-treated aniline proceeds significantly better, it confirms an impurity was the cause. For larger scale work or persistent issues, a more rigorous purification like recrystallization or passing the substrate through a plug of silica or activated alumina is recommended.[8]
Possible Cause B: Halide Contamination
-
Expertise & Causality: Residual halides (e.g., chloride, iodide) from previous synthetic steps or as counter-ions can interfere with the catalytic cycle. Halides can occupy coordination sites on the metal center, altering its electronic properties and hindering key steps like oxidative addition or reductive elimination.
-
Diagnostic Test: A simple qualitative test can be performed. Extract a sample of your aniline with deionized water. To the aqueous layer, add a few drops of a silver nitrate (AgNO₃) solution. The formation of a precipitate (AgCl, AgBr, AgI) indicates the presence of halides.
-
Solution: Purify the this compound by dissolving it in an appropriate organic solvent (e.g., ether or ethyl acetate) and washing it with a dilute aqueous base solution (e.g., 5% NaHCO₃ or Na₂CO₃) followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Symptom 2: Inconsistent Yields or Reaction Times Between Batches
This frustrating issue often points to variable purity of the starting material.
Possible Cause: Variable Purity of this compound
-
Expertise & Causality: Commercial suppliers may have different synthetic routes, leading to batch-to-batch variations in impurity profiles. One batch might be free of poisons, while the next contains a trace amount that doesn't kill the reaction entirely but significantly hampers its performance.
-
Diagnostic Protocol: Batch Comparison
-
If possible, obtain a sample of this compound from a previous batch that worked well.
-
Set up two reactions side-by-side under identical conditions: one with the "good" batch and one with the "suspect" batch.
-
Monitor the reactions simultaneously by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
-
Interpretation & Solution: A clear difference in reaction rate or final yield provides strong evidence for batch variability. The solution is to implement a standard purification protocol for all incoming batches of this compound, as described under Symptom 1, to ensure consistent quality. It is also good practice to assess the purity of all starting materials and reagents before use.[8]
Data Summary Table: Common Poisons and Their Effects
| Poison Class | Common Examples | Target Catalysts | Mechanism of Action | Reversibility |
| Sulfur Compounds | Thiols, Thioethers, H₂S | Pd, Pt, Ni, Rh | Strong chemisorption, blocks active sites | Generally Irreversible[1] |
| Halides | Cl⁻, Br⁻, I⁻ | Pd, Rh | Coordination to metal, alters electronics | Reversible |
| Strongly Coordinating Species | Other amines, phosphines | Pd, Rh, Ir | Competitive binding at active sites | Reversible |
| Heavy Metals | Pb, Hg, As | Various | Alloy formation, electronic modification | Irreversible[9] |
| Oxygen | O₂ | Pd(0), Ni(0) | Oxidation of active catalyst (e.g., Pd(0) to inactive Pd(II)) | Irreversible[3] |
Visual Troubleshooting Guides
Workflow for Diagnosing Catalyst Deactivation
This decision tree provides a logical path to identify the root cause of reaction failure.
Caption: Troubleshooting Decision Tree for Catalyst Deactivation.
Mechanism of Active Site Poisoning
This diagram illustrates how a poison molecule physically blocks the catalyst's active site, preventing the substrate from binding.
Sources
- 1. scispace.com [scispace.com]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts | Semantic Scholar [semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. alfachemic.com [alfachemic.com]
Technical Support Center: Degradation Pathways of 2-Ethoxy-5-methylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-methylaniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of its degradation pathways. The information herein is synthesized from established principles of aromatic amine biodegradation and analytical chemistry to provide practical and scientifically grounded solutions.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the expected principal degradation pathways for this compound?
While specific experimental data on the degradation of this compound is limited in publicly available literature, we can infer likely pathways based on the well-documented degradation of other substituted anilines, such as p-Cresidine (2-Methoxy-5-methylaniline) and other methylanilines.[1][2][3] The degradation is expected to proceed through two primary routes: biotic (microbial) and abiotic.
-
Biotic Degradation: This is typically initiated by microbial mono- or dioxygenase enzymes. The proposed initial steps involve hydroxylation of the aromatic ring, followed by ring cleavage. Key intermediates are likely to be catecholic compounds. The degradation can proceed via ortho or meta cleavage pathways, catalyzed by intradiol and extradiol dioxygenases, respectively.[4][5]
-
Abiotic Degradation: In the environment, abiotic degradation can occur through processes like photolysis (degradation by light) or reaction with hydroxyl radicals in the atmosphere. When released to the air, p-Cresidine, a similar compound, has an estimated atmospheric half-life of about 2 hours.[1][2] In soil and water, it is expected to bind to organic matter due to the reactive amine group.[1][2]
Q2: What microorganisms are known to degrade aniline and its derivatives?
A variety of microorganisms have been shown to degrade aniline and its substituted forms. Researchers often isolate effective strains from environments with a history of contamination, such as industrial wastewater sludge.[6][7] Commonly cited genera with the ability to degrade aromatic amines include:
These bacteria possess the enzymatic machinery to initiate the breakdown of the aromatic ring.[12]
Troubleshooting Experimental Workflows
Microbial Degradation Studies
Q3: My microbial culture is not showing any degradation of this compound. What are the potential reasons?
Several factors could be contributing to the lack of degradation. A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Verify Culture Viability and Acclimation:
-
Problem: The microbial consortium or isolated strain may not be adapted to using this compound as a substrate. Aromatic amines can be toxic at high concentrations.[5]
-
Solution:
-
Start with a low concentration of the target compound (e.g., 50-100 mg/L) and gradually increase it in subsequent cultures to allow for acclimation.[6][7]
-
Ensure the basal mineral medium contains all necessary nutrients for microbial growth.
-
Consider co-metabolism by providing an additional, more easily degradable carbon source (e.g., glucose or succinate) to support microbial growth while the enzymes for aniline degradation are induced.[4][5]
-
-
-
Optimize Culture Conditions:
-
Problem: The pH, temperature, or aeration may not be optimal for the specific microbial culture.
-
Solution:
-
pH: Most aniline-degrading bacteria prefer a neutral pH range (around 7.0).[6][7] Monitor and adjust the pH of your culture medium regularly.
-
Temperature: A common optimal temperature for these studies is around 30°C.[6][7]
-
Aeration: Aerobic degradation pathways are often more efficient for anilines. Ensure adequate shaking (e.g., 150 rpm) for good oxygen transfer in liquid cultures.[13]
-
-
-
Check for Inhibitory Substances:
-
Problem: The this compound stock solution or the medium itself might contain inhibitory impurities. Heavy metal ions can also inhibit microbial activity.[6][7]
-
Solution: Use high-purity this compound. Ensure all glassware is thoroughly cleaned and the water used for media preparation is deionized or distilled.
-
Analytical & Detection Issues (HPLC)
Q4: I am observing inconsistent retention times for this compound in my HPLC analysis. How can I resolve this?
Retention time drift is a common issue in HPLC and can often be resolved by systematically checking the system.[14][15]
Troubleshooting HPLC Retention Time Instability:
| Potential Cause | Diagnostic Check | Solution |
| Mobile Phase Composition | Is the mobile phase prepared fresh daily? Are you using a gradient? Inconsistent mixing can be an issue. | Prepare fresh mobile phase. If using a gradient, ensure the pump's proportioning valve is functioning correctly. For troubleshooting, you can premix the mobile phase and run it isocratically.[14][16] |
| Column Equilibration | Is the column fully equilibrated with the mobile phase before injection? | Increase the column equilibration time between runs, especially when changing mobile phases.[17] |
| Temperature Fluctuations | Is the column compartment temperature stable? | Use a thermostatted column oven to maintain a consistent temperature. Even small ambient temperature changes can affect retention times.[17] |
| Flow Rate Instability | Are there any visible leaks in the system? Is the pump pressure stable? | Check for leaks at all fittings. Worn pump seals can cause pressure fluctuations and inconsistent flow rates.[18] Purge the pump to remove any air bubbles.[17] |
| pH of Mobile Phase | Is your compound ionizable? | Small shifts in the mobile phase pH can significantly alter the retention of ionizable compounds. Ensure the buffer is correctly prepared and has sufficient capacity.[16] |
Q5: I am seeing poor peak shape (e.g., tailing, fronting, or split peaks) for my analyte.
Poor peak shape can compromise the accuracy of quantification. Here’s how to address it.
Troubleshooting Poor Peak Shape in HPLC:
| Peak Anomaly | Common Causes | Recommended Actions |
| Peak Tailing | - Secondary interactions between the basic amine group and acidic silanols on the silica backbone of the column.- Column contamination or degradation. | - Add a competing base to the mobile phase (e.g., 0.1% triethylamine).- Use a base-deactivated column.- Flush the column or replace it if it's old or contaminated.[16] |
| Peak Fronting | - Column overload. | - Dilute the sample.[14] |
| Split Peaks | - Clogged column inlet frit.- Column void or "channeling".- Sample solvent incompatible with the mobile phase. | - Back-flush the column (if recommended by the manufacturer).- Replace the column.- Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase. |
Experimental Protocols & Methodologies
Protocol 1: Screening for Microbial Degradation
This protocol outlines a basic batch experiment to determine if a microbial consortium can degrade this compound.
Materials:
-
Microbial culture (e.g., activated sludge)
-
Basal salt medium
-
This compound (stock solution in a minimal amount of a suitable solvent like methanol)
-
Sterile flasks
-
Shaking incubator
-
HPLC system for analysis
Procedure:
-
Prepare a basal salt medium and dispense it into several sterile flasks.
-
Inoculate the flasks with the microbial culture.
-
Spike the "test" flasks with this compound to a final concentration of 50 mg/L.
-
Prepare two types of controls:
-
Abiotic Control: Flask with medium and this compound, but no microbial inoculum (to check for abiotic degradation).
-
Biotic Control: Flask with medium and inoculum, but no this compound (to monitor microbial growth).
-
-
Withdraw samples at regular intervals (e.g., 0, 12, 24, 48, 72 hours).
-
Prepare samples for analysis: centrifuge to remove biomass, filter the supernatant, and analyze using HPLC to measure the concentration of this compound.
-
A significant decrease in the concentration of the target compound in the test flasks compared to the abiotic control indicates microbial degradation.
Protocol 2: Identification of Metabolites by GC-MS
This protocol is for the identification of potential degradation intermediates.
Materials:
-
Supernatant from degradation cultures
-
Ethyl acetate or other suitable extraction solvent
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
GC-MS system
Procedure:
-
Collect a larger volume of the culture supernatant at a time point where significant degradation has occurred but before complete disappearance of the parent compound.
-
Perform a liquid-liquid extraction of the supernatant with ethyl acetate. Adjusting the pH of the aqueous phase before extraction can help in separating acidic and basic metabolites.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator.
-
Analyze the concentrated extract using GC-MS.
-
Compare the mass spectra of the detected peaks with spectral libraries (e.g., NIST) to tentatively identify the intermediate compounds.[6][7]
Visualizations
Proposed Biodegradation Pathway
Caption: Proposed biotic degradation pathway for this compound.
Troubleshooting Workflow for HPLC Analysis
Caption: Systematic workflow for troubleshooting common HPLC issues.
References
-
National Toxicology Program. (n.d.). p-Cresidine. 15th Report on Carcinogens. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). p-Cresidine - 15th Report on Carcinogens. NCBI Bookshelf. [Link]
-
PubChem. (n.d.). 2-Methoxy-5-methylaniline. National Library of Medicine. [Link]
-
Wang, L., et al. (2003). Microbial Degradation of Aniline by Bacterial Consortium. Wei Sheng Wu Xue Bao. [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Aniline by Bacterial Consortium | Request PDF. [Link]
-
ResearchGate. (n.d.). Bacterial degradation of aniline. (A) Initial steps of aniline.... [Link]
-
Li, Y., et al. (2021). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PubMed Central. [Link]
-
MDPI. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 2-Methoxy-5-methylaniline (HMDB0245200). [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
National Institutes of Health. (n.d.). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. [Link]
-
U. Fuchs, et al. (1998). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. PubMed. [Link]
-
Regulations.gov. (n.d.). ENVIRONMENTAL FATE AND EFFECTS SCIENCE CHAPTER. [Link]
-
Wikipedia. (n.d.). para-Cresidine. [Link]
-
Finetech Industry Limited. (n.d.). This compound | CAS: 6331-70-0. [Link]
-
PubMed. (n.d.). Electrochemical monitoring of the biodegradation of 2,4-dimethylaniline. [Link]
-
ResearchGate. (n.d.). Biodegradation of pentyl amine and aniline from petrochemical wastewater | Request PDF. [Link]
-
ESSLAB. (n.d.). 2-Methoxy-5-methylaniline. [Link]
-
Finetech Industry Limited. (n.d.). This compound | CAS: 6331-70-0. [Link]
-
ResearchGate. (n.d.). Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME) | Request PDF. [Link]
Sources
- 1. p-Cresidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. para-Cresidine - Wikipedia [en.wikipedia.org]
- 4. Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbial Degradation of Aniline by Bacterial Consortium [besjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical monitoring of the biodegradation of 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. aelabgroup.com [aelabgroup.com]
Managing exothermic reactions in "2-Ethoxy-5-methylaniline" synthesis
A Guide to Managing Exothermic Reactions and Ensuring Safe, Successful Synthesis
Welcome to the dedicated technical support center for the synthesis of 2-Ethoxy-5-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our focus is on the critical aspect of managing exothermic reactions inherent in this multi-step synthesis to ensure both the safety of the experimenter and the successful outcome of the synthesis.
Introduction to the Synthesis and its Thermal Hazards
The synthesis of this compound, a valuable intermediate in the pharmaceutical and dye industries, typically proceeds through a two-step process: the nitration of a suitable precursor followed by the reduction of the resulting nitroaromatic compound. Both of these steps are notoriously exothermic and require careful management to prevent thermal runaway, which can lead to a rapid increase in temperature and pressure, potentially resulting in equipment failure and hazardous situations. This guide will provide the necessary information to navigate these challenges effectively.
Overall Synthetic Pathway
The synthesis of this compound can be conceptually broken down into the following key transformations:
Caption: General synthetic route to this compound.
Part 1: Nitration of p-Cresol Ethyl Ether
The first critical step is the electrophilic aromatic substitution of p-cresol ethyl ether with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This reaction is highly exothermic due to the reaction enthalpy and the heat of mixing the acids.
Experimental Protocol: Nitration (Representative Procedure)
This protocol is based on established procedures for the nitration of similar aromatic ethers and should be adapted and optimized for specific laboratory conditions.
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place p-cresol ethyl ether. The flask should be immersed in an ice-salt bath to maintain a low temperature.
-
Acid Mixture Preparation: In a separate beaker, cautiously add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath. This mixing process is itself highly exothermic.
-
Controlled Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of p-cresol ethyl ether. The rate of addition should be carefully controlled to maintain the internal temperature of the reaction mixture between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude 2-ethoxy-5-nitroaniline.
-
Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then can be purified by recrystallization from a suitable solvent like ethanol.
Troubleshooting the Nitration Step
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise (Thermal Runaway) | 1. Too rapid addition of nitrating agent.2. Inadequate cooling.3. Poor agitation leading to localized "hot spots". | 1. Immediately stop the addition of the nitrating agent. 2. Enhance cooling (add more ice/salt).3. If the temperature continues to rise, prepare for emergency quenching by cautiously adding the reaction mixture to a large volume of cold water or ice. Caution: This should be a last resort as the dilution of strong acids is also very exothermic. |
| Low Yield of Desired Product | 1. Incomplete reaction.2. Over-nitration (dinitration).3. Oxidation of the starting material. | 1. Extend the reaction time or slightly increase the temperature, while carefully monitoring the exotherm.2. Use a milder nitrating agent or reduce the amount of nitric acid.3. Maintain a low reaction temperature. |
| Formation of Dark, Tarry Byproducts | Oxidation of the cresol ring by nitric acid. | Maintain a low and consistent reaction temperature. Consider using a milder nitrating agent. |
| Product is an Oil and Does Not Precipitate on Quenching | The product may be soluble in the acidic aqueous mixture or is a liquid at the quenching temperature. | Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after quenching.[1] |
Frequently Asked Questions (FAQs) - Nitration
Q1: What are the primary signs of a runaway nitration reaction? A1: The most immediate sign is a rapid and uncontrolled increase in the internal temperature of the reaction vessel. Other indicators can include a sudden change in the color of the reaction mixture (often to a dark brown or black), and the evolution of brown fumes (nitrogen dioxide), which is a sign of decomposition.
Q2: What are the most likely side products in the nitration of p-cresol ethyl ether? A2: The primary side products are isomers of the desired product (e.g., nitration at a different position on the aromatic ring), dinitrated products if the reaction conditions are too harsh, and oxidation products, which often appear as tarry materials.[2] The presence of impurities in the starting material, such as p-cresol, can also lead to the formation of nitrated cresol byproducts.
Q3: Can I use a different nitrating agent to reduce the exotherm? A3: Yes, milder nitrating agents can be employed. For example, using nitric acid supported on silica gel or employing a milder nitrating system like copper(II) nitrate in acetic acid can sometimes provide better control over the reaction and reduce the formation of byproducts.[3][4]
Part 2: Reduction of 2-Ethoxy-5-nitroaniline
The second step involves the reduction of the nitro group of 2-ethoxy-5-nitroaniline to an amine. Common methods include using a metal in an acidic medium (e.g., tin in hydrochloric acid) or catalytic hydrogenation. Both methods can be exothermic and require careful control.
Experimental Protocol: Reduction using Sn/HCl (Representative Procedure)
This protocol is based on the well-established Béchamp reduction and should be adapted for specific laboratory conditions.
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the 2-ethoxy-5-nitroaniline and granulated tin.
-
Acid Addition: Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic, and cooling with a water bath may be necessary to control the rate of reaction.
-
Heating and Monitoring: After the initial vigorous reaction subsides, heat the mixture on a water bath to ensure the reaction goes to completion. The disappearance of the yellow color of the nitro compound can be an indicator.
-
Basification: After cooling, carefully add a concentrated solution of sodium hydroxide to the reaction mixture until it is strongly alkaline. This will precipitate tin hydroxides and liberate the free aniline.
-
Isolation: The this compound can be isolated by steam distillation or solvent extraction.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Troubleshooting the Reduction Step
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction is too Vigorous and Difficult to Control | 1. Too rapid addition of hydrochloric acid.2. Insufficient cooling. | 1. Add the acid in smaller portions and at a slower rate.2. Use an ice-water bath to moderate the temperature. |
| Incomplete Reaction | 1. Insufficient amount of reducing agent (tin) or acid.2. Reaction time is too short. | 1. Ensure a sufficient excess of tin and hydrochloric acid is used.2. Extend the heating period and monitor the reaction by TLC. |
| Low Yield of Aniline | 1. Product loss during workup.2. Formation of side products (e.g., azo or azoxy compounds). | 1. Ensure complete basification to liberate the free aniline before extraction.2. Maintain a sufficient excess of the reducing agent and ensure acidic conditions throughout the reduction to suppress the formation of these byproducts.[5] |
| Formation of a Dark-colored Product | Anilines are prone to air oxidation, which can lead to discoloration. | Work up the reaction as quickly as possible and consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon). Distillation of the final product can often remove colored impurities. |
Frequently Asked Questions (FAQs) - Reduction
Q1: What are the safety precautions for catalytic hydrogenation? A1: Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (like Palladium on carbon, Pd/C). It must be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment. The catalyst should be handled carefully, as it can ignite upon contact with air, especially when dry.[6]
Q2: Which reduction method is better, Sn/HCl or catalytic hydrogenation? A2: The choice of method depends on the scale of the reaction and the equipment available. The Sn/HCl method is often convenient for smaller, lab-scale syntheses and does not require specialized pressure equipment.[5] Catalytic hydrogenation is a cleaner method that avoids the use of large amounts of metal and acid, making the workup simpler, and is often preferred for larger-scale production.[7]
Q3: My final aniline product is dark. How can I purify it? A3: The dark color is likely due to oxidation. Distillation under reduced pressure is a very effective method for purifying anilines. If the product is a solid, recrystallization, possibly with the addition of a small amount of a reducing agent like sodium dithionite, can help to remove colored impurities.
Safety Data Summary
| Compound | Key Hazards | First Aid Measures |
| This compound | May cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated. | Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Rinse mouth with water. Consult a physician in all cases of exposure.[5] |
| 2-Ethoxy-5-nitroaniline | No specific hazard classification is readily available, but nitroanilines, in general, can be toxic if swallowed, in contact with skin, or if inhaled. | Inhalation: Move to fresh air. Skin Contact: Wash with plenty of water. Eye Contact: Rinse with plenty of water. Ingestion: Seek immediate medical attention.[8][9][10] |
| Nitric Acid | Strong oxidizer, corrosive, causes severe skin burns and eye damage. | Inhalation: Move to fresh air. Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Ingestion: Do not induce vomiting. Seek immediate medical attention. |
| Sulfuric Acid | Causes severe skin burns and eye damage. | Inhalation: Move to fresh air. Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Ingestion: Do not induce vomiting. Seek immediate medical attention. |
| Tin | May cause mechanical irritation to the eyes and respiratory tract. | Inhalation: Move to fresh air. Skin/Eye Contact: Rinse with water. |
| Hydrochloric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. | Inhalation: Move to fresh air. Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Ingestion: Do not induce vomiting. Seek immediate medical attention. |
This is a summary and not a substitute for a full Safety Data Sheet (SDS). Always consult the SDS before handling any chemical.
Emergency Response Workflow for Thermal Runaway
Caption: Decision workflow for managing a thermal runaway event.
References
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.).
- [No valid author] (n.d.). [No valid title].
- [No valid author] (n.d.). [No valid title].
- [No valid author] (n.d.). [No valid title].
-
Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry. Retrieved from [Link]
- [No valid author] (n.d.). [No valid title].
-
Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. (2022, May 2). Tetrahedron Letters, 101, 153786. [Link]
- SAFETY DATA SHEET. (n.d.).
-
Nitration of Phenols Using Cu NO3 2 Gree | PDF. (n.d.). Scribd. Retrieved from [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians. Retrieved from [Link]
- [No valid author] (n.d.). [No valid title].
- [No valid author] (n.d.). [No valid title].
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Some reported examples of the nitration of m-cresol under various conditions. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Solved 2. Show how to make 2-ethoxy-5-nitroaniline. You | Chegg.com [chegg.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Navigating Unexpected Results in the NMR Spectrum of 2-Ethoxy-5-methylaniline
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering unexpected results in the Nuclear Magnetic Resonance (NMR) analysis of 2-Ethoxy-5-methylaniline. This document is structured to provide not just solutions, but a deeper understanding of the underlying chemistry influencing your spectral data.
Frequently Asked Questions (FAQs)
Q1: I'm seeing more peaks in my ¹H NMR spectrum than expected for this compound. What are the likely causes?
This is a common issue that can arise from several sources. Before considering complex structural or dynamic phenomena, it is crucial to rule out extrinsic factors.
Troubleshooting Flowchart: Unexpected ¹H NMR Peaks
Caption: Troubleshooting workflow for extra peaks.
In-Depth Analysis:
-
Residual Solvents: The most common source of extraneous peaks. For instance, ethyl acetate used during extraction can show a quartet around 4.1 ppm and a triplet around 1.2 ppm, potentially overlapping with your ethoxy group signals. Always check your solvent purity and consider using a deuterated solvent from a fresh, sealed ampoule.
-
Starting Material Contamination: Incomplete reaction can leave starting materials, such as 2-fluoro-4-methyl-1-nitrobenzene or sodium ethoxide, in your final product. These will have their own distinct NMR signatures.
-
Positional Isomers: During synthesis, side reactions can lead to the formation of isomers like 4-ethoxy-3-methylaniline. These isomers will have similar, but distinct, NMR spectra, leading to a confusing overlap of peaks. A 2D NMR experiment like COSY or NOESY can help in elucidating the exact connectivity and spatial relationships to confirm the correct isomer.
Q2: The chemical shift of my amine (-NH₂) protons is broad and its position varies between samples. Why is this happening?
The chemical shift and appearance of amine (-NH₂) protons are highly sensitive to their environment. This variability is not necessarily an error but a reflection of the compound's chemical behavior.
Key Influencing Factors:
| Factor | Consequence on -NH₂ Signal | Rationale |
| Concentration | Shifts downfield with increasing concentration | Increased intermolecular hydrogen bonding at higher concentrations deshields the protons. |
| Solvent | Significant shifts depending on solvent's hydrogen bonding capacity (e.g., DMSO vs. CDCl₃) | Protic solvents or those with hydrogen bond acceptors (like DMSO-d₆) will engage in hydrogen bonding with the amine protons, causing a downfield shift. |
| Temperature | Shifts upfield with increasing temperature | Higher temperatures disrupt hydrogen bonding networks, leading to a more shielded environment for the protons. |
| pH / Acidity | Broadening and potential disappearance of the signal | Proton exchange with acidic or basic species in the sample can occur on a timescale that is fast relative to the NMR experiment, leading to signal broadening. In the presence of D₂O, the -NH₂ protons will exchange with deuterium, causing the signal to disappear. This is a useful diagnostic test. |
Experimental Protocol: D₂O Shake for Amine Proton Identification
-
Acquire Standard ¹H NMR: Dissolve ~5-10 mg of your this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Identify Putative -NH₂ Peak: Locate the broad singlet suspected to be the amine protons (typically in the 3.5-4.5 ppm range in CDCl₃).
-
Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube, shake vigorously for 20-30 seconds to ensure mixing, and re-acquire the ¹H NMR spectrum.
-
Analyze: The peak corresponding to the -NH₂ protons should significantly decrease in intensity or disappear entirely, confirming its identity.
Q3: The aromatic region of my ¹H NMR spectrum is not a clean, well-resolved pattern. How do I interpret it?
The three protons on the aromatic ring of this compound (H-3, H-4, and H-6) form a complex splitting pattern due to their coupling constants.
Expected Aromatic Region Pattern:
-
H-6: This proton is ortho to the -NH₂ group and meta to the -OCH₂CH₃ group. It will likely appear as a doublet.
-
H-4: This proton is ortho to the -CH₃ group and meta to the -NH₂ group. It will likely appear as a doublet of doublets.
-
H-3: This proton is ortho to both the -OCH₂CH₃ and -NH₂ groups, leading to a more complex splitting, often appearing as a doublet.
Logical Relationship Diagram: Aromatic Proton Coupling
Caption: Coupling relationships for aromatic protons.
Troubleshooting Poor Resolution:
-
Shimming: Poorly resolved multiplets can be a direct result of an inhomogeneous magnetic field. Ensure the instrument is properly shimmed before acquisition.
-
Sample Concentration: Very high concentrations can lead to viscosity-related line broadening. Try acquiring the spectrum on a more dilute sample.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of silica gel or celite may help.
Q4: My ¹³C NMR spectrum shows fewer than the expected 9 carbon signals. What could be the issue?
Missing carbon signals in a ¹³C NMR spectrum of a small molecule like this compound is often related to experimental parameters or signal overlap.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Low Signal-to-Noise | Quaternary carbons (like C-1, C-2, and C-5 in this molecule) have no attached protons and relax more slowly, resulting in lower intensity signals that can be lost in the noise. | Increase the number of scans and/or the relaxation delay (d1) time in your acquisition parameters. |
| Signal Overlap | It is possible, though less likely for this specific molecule, for two carbon signals to have very similar chemical shifts, causing them to overlap and appear as a single peak. | Consider running the spectrum in a different deuterated solvent to induce a change in chemical shifts, which may resolve the overlapping signals. |
| Incorrect Spectral Width | If the spectral width is not set correctly, some peaks may fall outside the acquisition window and not be detected. | Ensure your spectral width for ¹³C NMR is appropriate for aromatic and aliphatic compounds (typically 0 to 220 ppm). |
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be invaluable here. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks, while quaternary carbons will be absent. This can help confirm if a quaternary carbon signal is simply too low in intensity to be observed in the standard ¹³C spectrum.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Ethoxy-5-methylaniline by ¹H and ¹³C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of 2-Ethoxy-5-methylaniline (CAS No: 6331-70-0, Molecular Formula: C₉H₁₃NO, Molecular Weight: 151.21 g/mol ), focusing on the powerful application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for its structural elucidation. We will explore the theoretical underpinnings of its NMR spectra, present predicted data based on established principles of substituent effects, and compare this primary analytical method with alternative techniques to provide a holistic view of its characterization.
The Imperative of Structural Verification
In the synthesis of pharmaceutical intermediates and novel chemical entities, the precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. This compound, a substituted aniline, possesses a unique constellation of functional groups—an ethoxy group, a methyl group, and an amino group on a benzene ring—that necessitates a robust analytical strategy for confirmation. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, offers a detailed roadmap of the molecular architecture.
Predicting the Spectroscopic Signature: ¹H and ¹³C NMR of this compound
The expected chemical shifts are influenced by the electronic environment of each nucleus. Electron-donating groups, like the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, increase electron density on the aromatic ring, causing the attached and nearby nuclei to be shielded and resonate at lower chemical shifts (upfield). Conversely, the electronegativity of the oxygen and nitrogen atoms will deshield adjacent protons and carbons.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment. The integration of these signals will correspond to the number of protons in that environment.
dot
Caption: Predicted ¹H NMR signal regions for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~6.7 | d | ~2.0 | 1H |
| H-4 | ~6.6 | dd | ~8.0, 2.0 | 1H |
| H-3 | ~6.8 | d | ~8.0 | 1H |
| -NH₂ | ~3.6 | br s | - | 2H |
| -OCH₂CH₃ | ~4.0 | q | ~7.0 | 2H |
| -OCH₂CH₃ | ~1.4 | t | ~7.0 | 3H |
| Ar-CH₃ | ~2.2 | s | - | 3H |
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reveal nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
dot
Caption: Predicted ¹³C NMR connectivity and approximate chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | ~140 |
| C-2 (C-OEt) | ~148 |
| C-3 | ~115 |
| C-4 | ~118 |
| C-5 (C-CH₃) | ~130 |
| C-6 | ~110 |
| -OCH₂CH₃ | ~64 |
| -OCH₂CH₃ | ~15 |
| Ar-CH₃ | ~20 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
Advanced Structural Confirmation: 2D NMR Techniques
To unequivocally assign each proton and carbon signal and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[4] It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, the quartet at ~4.0 ppm would show a cross-peak with the carbon at ~64 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart.[4] This is crucial for establishing the overall molecular framework. For instance, the protons of the aromatic methyl group (~2.2 ppm) would show correlations to C-4, C-5, and C-6, confirming its position on the ring.
Experimental Protocol for NMR Analysis
A standardized and meticulously executed protocol is paramount for acquiring high-quality, reproducible NMR data.
dot
Caption: Standardized workflow for NMR-based structural confirmation.
1. Sample Preparation:
- Weigh approximately 10-20 mg of this compound.
- Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup & Shimming:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
3. Data Acquisition:
- ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
- 2D NMR: Set up and run standard HSQC and HMBC experiments.
4. Data Processing:
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
- Integrate the ¹H NMR signals.
- Analyze the multiplicities and coupling constants in the ¹H spectrum.
- Correlate the signals in the 2D spectra to build the molecular structure.
Comparative Analysis: Alternative and Complementary Techniques
While NMR is the gold standard for detailed structural elucidation, other analytical techniques can provide valuable, often complementary, information.
| Technique | Information Provided | Advantages | Limitations |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Molecular weight and fragmentation pattern. | High sensitivity; excellent for purity assessment and identification of known compounds by library matching. | Isomers can be difficult to distinguish; requires volatile and thermally stable compounds.[5][6] |
| HPLC (High-Performance Liquid Chromatography) | Purity and retention time. | Excellent for separating non-volatile or thermally labile compounds; quantitative analysis. | Does not provide detailed structural information on its own; often coupled with other detectors (e.g., MS, DAD). |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Presence of functional groups. | Fast and non-destructive; provides a characteristic "fingerprint" of the molecule. | Complex spectra can be difficult to interpret fully; does not provide information on connectivity. |
In the context of this compound, GC-MS would confirm the molecular ion at m/z 151 and provide a fragmentation pattern consistent with the structure. HPLC would be an excellent tool to assess the purity of a synthesized batch. FTIR would show characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.
Conclusion
The structural confirmation of this compound is most definitively achieved through a combination of ¹H and ¹³C NMR spectroscopy, corroborated by 2D techniques such as HSQC and HMBC. This multi-faceted NMR approach provides an unparalleled level of detail regarding the atomic connectivity and chemical environment within the molecule. While techniques like GC-MS, HPLC, and FTIR offer valuable and complementary data, particularly for purity and functional group analysis, they do not rival the comprehensive structural insights provided by NMR. For researchers and professionals in drug development, a thorough understanding and application of these NMR methods are essential for ensuring the integrity and validity of their scientific work.
References
- 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.).
- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).
- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.).
-
mzCloud. (2018, March 29). 2 Methoxy 5 methylaniline. Retrieved January 10, 2026, from [Link]
- Supporting Information - MPG.PuRe. (n.d.).
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Retrieved January 10, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Benzyloxy-5-ethyl-4-methoxy-3-methyl aniline. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). 2-ethyl-N-methylaniline. Retrieved January 10, 2026, from [Link]
-
PubChemLite. (n.d.). 2-ethoxy-3-methylaniline (C9H13NO). Retrieved January 10, 2026, from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved January 10, 2026, from [Link]
- IR Spectroscopy Tutorial: Amines. (n.d.).
-
Hasan Saikot, M. S. (2024, December 6). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
- 1. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum [chemicalbook.com]
- 2. mzCloud – 2 Methoxy 5 methylaniline [mzcloud.org]
- 3. 2-Methoxy-5-methylaniline(120-71-8) IR3 spectrum [chemicalbook.com]
- 4. 2-ethyl-N-methylaniline | C9H13N | CID 6427075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Introduction: The Role of Mass Spectrometry in Structural Elucidation
An Application Scientist's Guide to Interpreting the Mass Spectrum of 2-Ethoxy-5-methylaniline
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the identification and structural elucidation of unknown compounds. Particularly in drug development and materials science, confirming the identity and purity of synthesized molecules is paramount. Electron Ionization (EI) mass spectrometry, a robust and widely used technique, provides a molecular fingerprint by generating a reproducible fragmentation pattern upon electron bombardment of a molecule in the gas phase.[1] This guide offers an in-depth interpretation of the expected EI mass spectrum of this compound, a substituted aromatic amine, by dissecting its predicted fragmentation pathways. We will compare these pathways with those of structurally similar molecules to highlight the specificity and diagnostic power of mass spectrometry.
The process begins when a vaporized molecule is ionized by a high-energy electron beam, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M•+).[2] The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the high energy transferred during ionization, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.[1] The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio, creating a unique pattern that is characteristic of the molecule's structure. For aromatic compounds, the stable ring structure often leads to a prominent molecular ion peak.[3]
Predicted Mass Spectrum of this compound (MW: 151.21)
This compound (C₉H₁₃NO) has a molecular weight of 151.21 g/mol . In accordance with the Nitrogen Rule, its odd molecular weight is indicative of the presence of a single nitrogen atom.[4] The EI mass spectrum is predicted to show a distinct molecular ion peak at m/z 151. The primary fragmentation events will be dictated by the substituents on the stable aromatic ring: the ethoxy group, the methyl group, and the amino group.
Key Fragmentation Pathways
-
Loss of Ethene ([M-28]⁺•): The most characteristic fragmentation for aromatic ethyl ethers is the loss of a neutral ethene molecule (C₂H₄, 28 Da) through a rearrangement process, often referred to as a McLafferty-type rearrangement when an ortho hydrogen is available, though it is a general pathway for ethoxy aromatics.[5] This leads to the formation of a highly stable radical cation of 2-amino-4-methylphenol at m/z 123 . This is predicted to be the base peak or one of the most abundant ions in the spectrum.
-
Loss of an Ethyl Radical ([M-29]⁺): Alpha-cleavage within the ethoxy group can result in the loss of an ethyl radical (•C₂H₅, 29 Da). This fragmentation pathway generates a cation at m/z 122 . The stability of this ion contributes to the significance of this peak.
-
Loss of an Ethoxy Radical ([M-45]⁺): Cleavage of the C-O bond results in the loss of an ethoxy radical (•OC₂H₅, 45 Da). This pathway yields the 4-methylaniline (p-toluidine) cation at m/z 106 . This is a common fragmentation pattern for phenetole derivatives and is expected to be a prominent peak.[6][7]
-
Loss of a Methyl Radical ([M-15]⁺): Benzylic cleavage of a methyl radical (•CH₃, 15 Da) from the parent ion is also possible, leading to a fragment at m/z 136 . While less favorable than fragmentation of the ethoxy group, this peak may still be observed.
The fragmentation cascade for this compound is visualized below.
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis with Structural Alternatives
To confidently identify a compound, its mass spectrum must be distinguishable from those of its isomers and other structurally related molecules.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Lost Neutral/Radical | Distinguishing Feature |
| This compound | 151.21 | 123 (-C₂H₄), 122 (-•C₂H₅), 106 (-•OC₂H₅) | Strong peak at m/z 123 from ethene loss. |
| 4-Ethoxyaniline | 137.18[8] | 109 (-C₂H₄), 108 (-•C₂H₅), 92 (-•OC₂H₅) | Different molecular ion; key fragments shifted by 14 Da due to lack of methyl group. |
| 2-Methoxy-5-methylaniline | 137.18[9] | 122 (-•CH₃), 107 (-CH₂O) | Different molecular ion; loss of methyl radical (15 Da) or formaldehyde (30 Da) instead of ethyl-related fragments. |
| 2-Ethylaniline | 121.18[6] | 106 (-•CH₃) | Different molecular ion; lacks oxygen. Base peak at m/z 106 due to benzylic cleavage. |
Case Study 1: Distinguishing from 4-Ethoxyaniline
4-Ethoxyaniline (p-phenetidine) lacks the methyl group present in our target molecule.[8][10] Its mass spectrum, available in the NIST database, shows a molecular ion at m/z 137.[11] The dominant fragmentation is the loss of ethene (C₂H₄) to produce a fragment at m/z 109, followed by the loss of an ethyl radical (•C₂H₅) to give m/z 108. The clear 14 Da difference in the molecular ion and major fragments makes differentiation straightforward.
Caption: Primary EI fragmentation pathways for 4-Ethoxyaniline.
Case Study 2: Distinguishing from 2-Methoxy-5-methylaniline
This compound is a closer structural analog, with a methoxy group instead of an ethoxy group.[12][13] Its molecular weight is 137.18 g/mol .[9] Its fragmentation is dominated by the loss of a methyl radical (•CH₃, 15 Da) to yield a strong peak at m/z 122 and the loss of neutral formaldehyde (CH₂O, 30 Da) to yield a peak at m/z 107. The absence of fragments corresponding to the loss of 28 or 29 Da clearly distinguishes it from this compound.
Caption: Primary EI fragmentation of 2-Methoxy-5-methylaniline.
Experimental Protocol: Acquiring a Mass Spectrum via GC-MS
To obtain a high-quality mass spectrum for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. This self-validating system ensures that the spectrum obtained is from a pure, chromatographically separated compound.
Methodology
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL. High concentrations can lead to detector saturation and spectral distortion.
-
-
GC-MS Instrument Parameters (Typical):
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C to ensure rapid volatilization.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra.[14]
-
Mass Range: Scan from m/z 40 to 300. This range will capture all relevant fragments and the molecular ion.
-
Solvent Delay: 3-4 minutes to prevent the solvent peak from entering the mass spectrometer.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.
-
Analyze the spectrum for the molecular ion (m/z 151) and the key fragment ions (m/z 123, 122, 106) as predicted.
-
Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) if available.
-
Conclusion
The interpretation of an EI mass spectrum is a deductive process grounded in the fundamental principles of ion chemistry. For this compound, the predicted spectrum is characterized by a molecular ion at m/z 151 and dominant fragment ions at m/z 123, 122, and 106, resulting from the facile fragmentation of the ethoxy substituent. This distinct pattern, when compared with those of its isomers and structural analogs, provides a high degree of confidence in its identification. By coupling this predictive analysis with a robust GC-MS experimental protocol, researchers can unambiguously confirm the structure of this compound in their samples.
References
-
Future4200. Chapter 11 - Amines. Available from: [Link]
-
National Institute of Standards and Technology. Aniline, N-methyl-. NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 2-Methoxy-5-Methylaniline. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Ethylaniline. National Center for Biotechnology Information. Available from: [Link]
-
SpectraBase. N-Methyl aniline - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
SpectraBase. N-Methyl aniline. Available from: [Link]
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SIELC Technologies. 2-Methoxy-5-methylaniline. Available from: [Link]
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mzCloud. 2 Methoxy 5 methylaniline. Available from: [Link]
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SIELC Technologies. 4-Ethoxyaniline. Available from: [Link]
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Chemistry LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Demarque, D. P., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 620. Available from: [Link]
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J-Stage. Mass Spectroscopy. Journal of the Mass Spectrometry Society of Japan, 31(1), 51-57. Available from: [Link]
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Human Metabolome Database. Showing metabocard for 2-Methoxy-5-methylaniline (HMDB0245200). Available from: [Link]
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Scientific Laboratory Supplies. 4-Ethoxyaniline, 98% | P14815-100G | SIGMA-ALDRICH. Available from: [Link]
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National Institute of Standards and Technology. Benzenamine, 4-ethoxy-. NIST Chemistry WebBook. Available from: [Link]
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A Comparative Guide to the Infrared Spectroscopy of 2-Ethoxy-5-methylaniline: A Functional Group Analysis for the Research Professional
For the discerning researcher in drug development and organic synthesis, infrared (IR) spectroscopy remains an indispensable tool for the rapid and non-destructive elucidation of molecular structure. This guide provides an in-depth analysis of the expected Fourier-transform infrared (FTIR) spectrum of 2-ethoxy-5-methylaniline, a substituted aromatic amine with significant applications as a building block in the synthesis of dyes and pharmaceutical agents. By leveraging a comparative approach with structurally related molecules, we will dissect the vibrational signatures of its key functional groups, offering a robust framework for spectral interpretation and quality control.
The Vibrational Landscape of this compound: A Predictive Analysis
This compound presents a fascinating case for IR spectral analysis, combining the characteristic absorptions of a primary aromatic amine, an aryl ether, and a substituted benzene ring. Understanding the interplay of these functionalities is paramount for accurate spectral interpretation.
Core Functional Groups and Their Expected IR Signatures:
-
Primary Aromatic Amine (-NH₂): The amine group is typically characterized by a pair of medium-intensity absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. Additionally, a characteristic scissoring (bending) vibration is expected in the 1650-1580 cm⁻¹ range. The C-N stretching vibration of an aromatic amine gives rise to a strong band between 1335-1250 cm⁻¹.[1]
-
Aryl Ethyl Ether (-O-CH₂CH₃): The ether linkage is most readily identified by the strong, characteristic C-O stretching vibrations. For an aryl alkyl ether, two distinct stretching bands are anticipated: an asymmetric stretch typically appearing around 1275-1200 cm⁻¹ and a symmetric stretch in the 1075-1020 cm⁻¹ region. The presence of the ethoxy group will also introduce C-H stretching and bending vibrations from the aliphatic chain.
-
Substituted Benzene Ring: The aromatic ring will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). In-plane C=C stretching vibrations will produce a series of sharp bands of variable intensity in the 1625-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring (1,2,4-trisubstitution in this case) will give rise to a unique pattern of out-of-plane C-H bending vibrations in the "fingerprint" region (below 1000 cm⁻¹), which can be diagnostic for the specific isomeric structure.
Below is a diagram illustrating the key functional groups of this compound that are central to its IR spectrum.
Caption: Molecular structure and key functional groups of this compound.
Comparative Spectral Analysis: Elucidating Structural Nuances
To refine our predictive analysis, we will compare the expected spectrum of this compound with the experimental spectra of closely related molecules: p-toluidine and phenetole (ethoxybenzene). This comparative approach allows for the isolation and identification of the spectral contributions of the amine and ether functionalities, respectively.
| Functional Group/Vibration | p-Toluidine (4-methylaniline) | Phenetole (ethoxybenzene) | This compound (Predicted) |
| N-H Stretch (asymmetric) | ~3420 cm⁻¹ (medium) | Absent | ~3420-3450 cm⁻¹ (medium) |
| N-H Stretch (symmetric) | ~3340 cm⁻¹ (medium) | Absent | ~3340-3360 cm⁻¹ (medium) |
| Aromatic C-H Stretch | ~3020 cm⁻¹ (weak) | ~3060, 3040 cm⁻¹ (weak) | ~3020-3080 cm⁻¹ (weak-medium) |
| Aliphatic C-H Stretch | ~2920, 2860 cm⁻¹ (weak) | ~2980, 2930, 2870 cm⁻¹ (medium) | ~2980, 2930, 2870 cm⁻¹ (medium) |
| N-H Bend (scissoring) | ~1620 cm⁻¹ (strong) | Absent | ~1620 cm⁻¹ (strong) |
| Aromatic C=C Stretch | ~1620, 1515 cm⁻¹ (strong) | ~1600, 1585, 1495 cm⁻¹ (strong) | ~1600-1620, ~1510 cm⁻¹ (strong) |
| Asymmetric C-O Stretch | Absent | ~1245 cm⁻¹ (very strong) | ~1250 cm⁻¹ (very strong) |
| Symmetric C-O Stretch | Absent | ~1045 cm⁻¹ (strong) | ~1040 cm⁻¹ (strong) |
| Aromatic C-N Stretch | ~1265 cm⁻¹ (strong) | Absent | ~1270 cm⁻¹ (strong) |
| Aromatic C-H Out-of-Plane Bend | ~810 cm⁻¹ (strong) | ~750, 690 cm⁻¹ (strong) | Diagnostic peaks in the 900-675 cm⁻¹ region |
Data for p-toluidine and phenetole are based on typical literature values and spectral databases.
This comparative table highlights the expected key absorbances in the IR spectrum of this compound. The presence of both the characteristic amine N-H stretches and the strong ether C-O stretches will be the most telling features for confirming the molecular structure.
Experimental Protocol for Acquiring a High-Quality FTIR Spectrum
To ensure the acquisition of a reliable and reproducible IR spectrum, adherence to a standardized experimental protocol is crucial. Attenuated Total Reflectance (ATR) is the preferred method for both solid and liquid samples due to its minimal sample preparation and high-quality results.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the ATR crystal. For a solid sample, ensure good contact by applying pressure with the built-in press. For a liquid sample, a single drop is sufficient.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are adequate.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
Label the significant peaks and compare them to the predicted and comparative data.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
The following diagram outlines the workflow for obtaining an FTIR spectrum using the ATR technique.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Conclusion
The infrared spectrum of this compound is a composite of the distinct vibrational modes of its constituent functional groups. Through a predictive and comparative analysis, researchers can confidently identify the key spectral features that confirm the identity and purity of this important synthetic intermediate. The N-H stretching and bending vibrations of the primary aromatic amine, coupled with the strong, characteristic C-O stretching bands of the aryl ethyl ether, provide a unique and definitive spectral fingerprint. Adherence to a rigorous experimental protocol, such as the ATR-FTIR method outlined, will ensure the acquisition of high-quality data for reliable structural elucidation and quality assessment in a research and development setting.
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2-Ethoxy-5-methylaniline and 2-Methoxy-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the subtle structural distinctions between analogous molecules can precipitate significant divergences in chemical behavior and, ultimately, in function. This guide offers an in-depth comparative analysis of the reactivity of two closely related aniline derivatives: 2-Ethoxy-5-methylaniline and 2-Methoxy-5-methylaniline. By examining the electronic and steric nuances imparted by the seemingly minor difference between an ethoxy and a methoxy group, we aim to provide a predictive framework for their behavior in common synthetic transformations, supported by theoretical principles and detailed experimental protocols for empirical validation.
Introduction: The Significance of Alkoxy Substituents
Aniline and its derivatives are foundational building blocks in organic synthesis, prized for the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic substitution. The introduction of an alkoxy group (-OR) at the ortho position, as in the case of our target molecules, profoundly influences this reactivity. This is a consequence of the dual electronic nature of the oxygen atom: its electronegativity exerts an electron-withdrawing inductive effect (-I), while its lone pairs engage in resonance with the aromatic π-system, resulting in a potent electron-donating mesomeric effect (+M).[1] Generally, the +M effect is dominant, activating the ring towards electrophilic attack.[1]
This guide will dissect how the change from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) group, while seemingly trivial, modulates these electronic and steric factors, leading to predictable differences in reactivity.
Theoretical Framework for Reactivity Comparison
The reactivity of this compound and 2-Methoxy-5-methylaniline is primarily dictated by the interplay of electronic and steric effects.
Electronic Effects: A Subtle Balance
The primary electronic difference between a methoxy and an ethoxy group lies in the slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group. This would suggest that the ethoxy group might be a marginally better overall electron-donating group. However, the dominant +M effect, which involves the donation of oxygen's lone pair electrons into the aromatic ring, is expected to be very similar for both groups.
A quantitative approach to comparing these electronic effects can be found in Hammett substituent constants (σ). These constants provide an empirical measure of the electronic influence of a substituent on a reaction center. For the para position, the Hammett constants (σₚ) are -0.27 for -OCH₃ and -0.25 for -OC₂H₅.[2] The negative values indicate that both are electron-donating groups. The slightly less negative value for the ethoxy group suggests it is a marginally weaker electron-donating group through resonance compared to the methoxy group, a difference that is often considered negligible in many contexts.
Steric Hindrance: The More Consequential Distinction
The most significant difference between the ethoxy and methoxy groups is their steric bulk. The ethyl group of the ethoxy substituent is larger than the methyl group of the methoxy substituent. This increased steric hindrance in this compound is expected to have a pronounced effect on reactions occurring at the adjacent amino group and at the ortho positions of the aromatic ring. This steric congestion can impede the approach of bulky reagents.[3][4]
Comparative Reactivity in Key Transformations
Based on the theoretical framework, we can predict the relative reactivity of our two target molecules in several common reactions.
Basicity of the Amino Group (pKa)
The basicity of the aniline nitrogen is a direct reflection of the electron density at that position. A higher electron density leads to a stronger base and a higher pKa value for its conjugate acid. Given the very similar electronic effects of the methoxy and ethoxy groups, we would predict their pKa values to be quite close. Any difference would likely be subtle, with the slightly more electron-donating character of the ethoxy group potentially leading to a marginally higher pKa for this compound. The predicted pKa for 2-Methoxy-5-methylaniline is approximately 4.66.[5]
Electrophilic Aromatic Substitution
Both the amino and alkoxy groups are strong activating, ortho-, para-directing groups.[1] In the case of 2-alkoxy-5-methylanilines, electrophilic attack will be directed to the positions ortho and para to the powerful amino group. The key point of comparison will be the reaction rate. Due to the marginally stronger electron-donating nature of the ethoxy group, this compound might be expected to react slightly faster in electrophilic aromatic substitution reactions. However, for reactions involving bulky electrophiles, the increased steric hindrance of the ethoxy group could lead to a decrease in the reaction rate at the adjacent ortho position.
Diazotization
Diazotization involves the reaction of the primary amino group with nitrous acid to form a diazonium salt.[6] The rate-limiting step can be the initial N-nitrosation. The nucleophilicity of the nitrogen atom is a key factor.[7][8] As with basicity, the similar electronic effects of the methoxy and ethoxy groups suggest that the rates of diazotization for the two compounds will be very similar. Any minor difference would likely favor the ethoxy-substituted aniline due to a slightly higher electron density on the nitrogen.
Experimental Data and Protocols
To empirically validate these theoretical predictions, a series of experiments can be performed.
Physicochemical Properties
| Property | This compound | 2-Methoxy-5-methylaniline |
| Molecular Formula | C₉H₁₃NO | C₈H₁₁NO[9] |
| Molecular Weight | 151.21 g/mol | 137.18 g/mol [9] |
| Boiling Point | 240 °C | 235 °C[10] |
| Flash Point | 39 °C | >110 °C[11] |
Experimental Protocol: Determination of pKa
The relative basicity of the two anilines can be determined by measuring the pKa of their conjugate acids. A common method is through potentiometric titration.[12][13][14]
Objective: To determine and compare the pKa values of this compound and 2-Methoxy-5-methylaniline.
Materials:
-
This compound
-
2-Methoxy-5-methylaniline
-
Standardized hydrochloric acid (e.g., 0.1 M)
-
Suitable solvent (e.g., a mixture of water and ethanol to ensure solubility)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Prepare solutions of known concentration for both aniline derivatives in the chosen solvent system.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the aniline solution and begin stirring.
-
Titrate the aniline solution with the standardized HCl, adding the titrant in small, measured increments.
-
Record the pH after each addition of HCl.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The half-equivalence point is at half the volume of the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid.[13]
-
Repeat the procedure for the other aniline derivative.
Experimental Protocol: Competitive Bromination
To compare the rates of electrophilic aromatic substitution, a competitive bromination experiment can be performed.
Objective: To determine the relative reactivity of this compound and 2-Methoxy-5-methylaniline towards electrophilic bromination.
Materials:
-
This compound
-
2-Methoxy-5-methylaniline
-
A brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[15]
-
A suitable solvent (e.g., glacial acetic acid)[15]
-
Internal standard for GC or HPLC analysis (e.g., a stable, non-reactive aromatic compound)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Procedure:
-
Prepare a solution containing equimolar amounts of this compound, 2-Methoxy-5-methylaniline, and the internal standard in the chosen solvent.
-
To this mixture, add a sub-stoichiometric amount of the brominating agent (e.g., 0.1 equivalents) to ensure that the reaction does not go to completion.
-
Stir the reaction mixture at a constant temperature for a set period.
-
Quench the reaction by adding a suitable reagent (e.g., sodium bisulfite solution).
-
Extract the organic components and analyze the reaction mixture by GC or HPLC.
-
By comparing the relative amounts of the unreacted starting materials and the brominated products, the relative rate of reaction can be determined.
Visualizing the Concepts
Caption: Factors influencing the comparative reactivity.
Caption: Workflow for competitive bromination experiment.
Conclusion
The comparative reactivity of this compound and 2-Methoxy-5-methylaniline is a nuanced interplay of subtle electronic differences and more pronounced steric effects. While their electronic profiles are very similar, leading to comparable basicity and reactivity in many transformations, the greater steric bulk of the ethoxy group is the key differentiator. This steric hindrance can be expected to decrease the rate of reactions at the ortho position, particularly with bulky reagents. For researchers and drug development professionals, understanding these subtleties is paramount for reaction design, optimization, and the prediction of impurity profiles. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these principles, enabling a more informed selection of reagents and reaction conditions in synthetic endeavors.
References
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Wikipedia. (n.d.). Hammett equation. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Kinetics of the Diazotization of Anilines. Available at: [Link]
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ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Available at: [Link]
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ResearchGate. (n.d.). A kinetic study of the diazotization of aniline in dilute sulphuric acid. Available at: [Link]
-
ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. Available at: [Link]
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SciELO. (n.d.). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Available at: [Link]
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Reddit. (2022). What makes Aniline more basic than O-MethoxyAniline??. r/chemhelp. Available at: [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Available at: [Link]
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Scribd. (n.d.). Bromination of Aniline. Available at: [Link]
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Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Available at: [Link]
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OUCI. (n.d.). Kinetics of the homogenous diazotization of p-nitroaniline with nitrous acid solution using stopped-flow technique. Available at: [Link]
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University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Available at: [Link]
-
mzCloud. (2018). 2 Methoxy 5 methylaniline. Available at: [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]
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YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Khan Academy. Available at: [Link]
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ResearchGate. (n.d.). Hammett Substituent Constants. Available at: [Link]
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askIITians. (2019). Which is more basic in nature anneline or orthomethoxy anneline?. Available at: [Link]
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PubChem. (n.d.). 2-Ethoxy-4-methylaniline. CID 24706534. Available at: [Link]
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YouTube. (2021). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. Chemistry Demystified. Available at: [Link]
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finetech industry limited. (n.d.). This compound. CAS: 6331-70-0. Available at: [Link]
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PubChem. (n.d.). 2-Methoxy-5-Methylaniline. CID 8445. Available at: [Link]
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National Institutes of Health. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available at: [Link]
-
ResearchGate. (n.d.). The calculated pK b values of aniline using different methods and basis.... Available at: [Link]
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Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
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SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Available at: [Link]
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BYJU'S. (n.d.). How to calculate pKa. Available at: [Link]
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ESSLAB. (n.d.). 2-Methoxy-5-methylaniline. Available at: [Link]
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Chair of Analytical Chemistry. (n.d.). pKa values bases. Available at: [Link]
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ResearchGate. (n.d.). Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α. Available at: [Link]
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Research and Reviews. (n.d.). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Open Access Journals. Available at: [Link]
-
Reddit. (2023). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. r/chemhelp. Available at: [Link]
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ResearchGate. (2017). (PDF) The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Available at: [Link]
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Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. Available at: [Link]
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National Institutes of Health. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. PMC. Available at: [Link]
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A Senior Application Scientist's Guide to Substituted Anilines: A Comparative Analysis of 2-Ethoxy-5-methylaniline in Synthesis
Abstract
Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of industrially significant molecules, from pharmaceuticals to high-performance dyes. The specific substitution pattern on the aniline ring dictates its reactivity, nucleophilicity, and steric profile, thereby influencing reaction outcomes, yields, and product selectivity. This guide provides an in-depth comparison of 2-ethoxy-5-methylaniline with other archetypal substituted anilines, including the parent aniline, p-toluidine, p-anisidine, and 4-nitroaniline. Through a detailed examination of their electronic properties and performance in two key synthetic applications—azo dye formation and heterocyclic synthesis—this document aims to equip researchers, particularly those in drug development, with the field-proven insights necessary to make informed decisions in reactant selection and reaction design.
Introduction: The Aniline Moiety and the Significance of Substitution
The aniline framework is a cornerstone of modern organic synthesis. Its prevalence in medicinal chemistry and materials science stems from the versatile reactivity of the amino group and the aromatic ring. However, unsubstituted aniline often presents challenges in selectivity and reactivity control. Strategic substitution on the aromatic ring allows chemists to finely tune the molecule's electronic and steric properties, thereby guiding its behavior in complex synthetic transformations.
This guide focuses on This compound (CAS 6331-70-0), a disubstituted aniline featuring two electron-donating groups (EDGs). We will compare its performance against a curated set of alternative anilines to illuminate the distinct advantages and disadvantages conferred by different substituent patterns.
Comparison Cohort:
-
Aniline: The unsubstituted parent compound, serving as our baseline.
-
p-Toluidine (4-methylaniline): Features a single, moderately activating alkyl EDG.
-
p-Anisidine (4-methoxyaniline): Contains a strong alkoxy EDG, offering a direct comparison to the ethoxy group.
-
4-Nitroaniline: Bears a powerful electron-wasting group (EWG), representing the opposite end of the electronic spectrum.
Comparative Physicochemical Properties and Reactivity
The synthetic utility of an aniline is fundamentally governed by its basicity and the electron density of its aromatic ring. These properties are directly influenced by the nature of the substituents.
Basicity: The Role of Substituents
The basicity of an aniline is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. This is quantified by the pKa of its conjugate acid (anilinium ion); a higher pKa value indicates a stronger base.[1][2][3]
-
Electron-Donating Groups (EDGs) like alkyl (-CH₃) and alkoxy (-OCH₃, -OCH₂CH₃) groups increase the electron density on the nitrogen atom through inductive and resonance effects. This enhances the lone pair's availability, making the aniline more basic than the parent compound.
-
Electron-Withdrawing Groups (EWGs) like the nitro (-NO₂) group pull electron density away from the nitrogen atom and the ring via resonance and inductive effects. This delocalization makes the lone pair less available for protonation, resulting in a significantly weaker base.[4]
The following table summarizes the pKa values of the conjugate acids for our comparison cohort.
| Compound | Structure | Substituent Type | pKa of Conjugate Acid | Relative Basicity |
| 4-Nitroaniline | O₂N-C₆H₄-NH₂ | Strong EWG | 1.0[4][5] | Weakest |
| Aniline | C₆H₅-NH₂ | (Baseline) | 4.61 - 4.63[1][5][6] | Moderate |
| p-Toluidine | CH₃-C₆H₄-NH₂ | EDG (Alkyl) | 5.08 - 5.10[5][7][8] | Strong |
| p-Anisidine | CH₃O-C₆H₄-NH₂ | Strong EDG (Alkoxy) | 5.34 - 5.36[9][10][11] | Stronger |
| This compound | C₂H₅O-(CH₃)C₆H₃-NH₂ | Two EDGs (Alkoxy, Alkyl) | ~5.4 (Estimated) | Strongest |
pKa for this compound is estimated based on the additive effects of the ethoxy and methyl groups, which are both electron-donating.
This data clearly illustrates that this compound, with its two electron-donating groups, is expected to be the most basic and nucleophilic among the non-nitrated anilines in this set. This enhanced nucleophilicity can be a significant advantage in reactions where the aniline acts as a nucleophile.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating, ortho, para-directing substituent. The presence of additional EDGs, as in this compound, further enhances the ring's nucleophilicity, making it highly susceptible to electrophilic attack. Conversely, the nitro group in 4-nitroaniline strongly deactivates the ring towards EAS. This vast difference in reactivity is a critical factor in synthetic planning.
Performance in Key Synthetic Applications
To provide a practical comparison, we will examine the performance of these anilines in two common and important synthetic transformations: the synthesis of azo dyes and the formation of indole heterocycles.
Application 1: Azo Dye Synthesis via Diazotization-Coupling
Azo dyes are a cornerstone of the chemical industry, and their synthesis is a classic example of aniline chemistry. The process involves two main steps: (1) diazotization of a primary aromatic amine to form a diazonium salt, and (2) coupling of this salt with an electron-rich nucleophile, such as β-naphthol.[12][13][14]
Causality Behind Experimental Choices: The choice of aniline directly impacts both stages of this reaction.
-
Diazotization: The stability of the resulting diazonium salt is paramount. EWGs, like the nitro group on 4-nitroaniline, stabilize the diazonium salt by withdrawing electron density, making it less prone to decomposition.[15] Conversely, strong EDGs, as on p-anisidine and this compound, can slightly destabilize the diazonium cation, requiring strict temperature control (0-5 °C) to prevent premature decomposition and formation of phenols.
-
Coupling: The diazonium ion acts as an electrophile. A more stabilized (less reactive) diazonium ion, such as that from 4-nitroaniline, will require a more activated coupling partner or harsher conditions to react efficiently. The less stable, more electrophilic diazonium ions from EDG-substituted anilines generally couple more readily.
Comparative Performance Data (Hypothetical):
| Starting Aniline | Substituent Effect | Expected Diazonium Salt Stability | Expected Coupling Reactivity | Expected Azo Dye Color (with β-Naphthol) | Hypothetical Yield |
| 4-Nitroaniline | Strong EWG | High | Low | Deep Red/Violet | Good to Excellent[16] |
| Aniline | Baseline | Moderate | Moderate | Orange-Red[13][17] | Good |
| p-Toluidine | EDG | Moderate-Low | High | Red | Excellent |
| p-Anisidine | Strong EDG | Low | Very High | Bright Red[14] | Excellent |
| This compound | Two EDGs | Low | Very High | Bright Red | Excellent |
Experimental Protocol: Synthesis of 1-(2-ethoxy-5-methylphenylazo)-2-naphthol
-
Diazotization: a. In a 100 mL beaker, dissolve 1.51 g (10 mmol) of this compound in a mixture of 3 mL concentrated HCl and 10 mL of distilled water. b. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. c. In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite (NaNO₂) in 5 mL of cold water. d. Add the NaNO₂ solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after the addition is complete. The resulting clear solution contains the diazonium salt.
-
Coupling Reaction: a. In a 250 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 20 mL of 10% sodium hydroxide (NaOH) solution. b. Cool this alkaline solution to 5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring. A brightly colored red precipitate should form immediately. d. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
Isolation and Purification: a. Collect the solid dye by vacuum filtration using a Buchner funnel. b. Wash the precipitate thoroughly with cold water until the filtrate is neutral. c. Dry the product in an oven at 60-70 °C. d. Recrystallize from ethanol or glacial acetic acid to obtain the pure azo dye.
Application 2: Bischler-Möhlau Indole Synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry. The Bischler-Möhlau synthesis is a classic method for forming 2-arylindoles by reacting an α-haloacetophenone with an excess of an aniline.[18][19][20]
Causality and Comparative Performance: This reaction hinges on the nucleophilicity of the aniline.
-
Anilines with EDGs (this compound, p-Toluidine, p-Anisidine): Their enhanced nucleophilicity facilitates both the initial Sₙ2 reaction with the α-bromoacetophenone and the subsequent steps. However, the steric bulk of the ortho-ethoxy group in this compound might slightly hinder the initial attack compared to the less-encumbered p-toluidine and p-anisidine.
-
Aniline: Serves as a reliable, moderate-yielding substrate.
-
4-Nitroaniline: Its severely diminished nucleophilicity makes it a very poor substrate for this reaction under standard conditions. The reaction often fails or requires significantly harsher conditions and gives poor yields.
Comparative Performance Data (Literature-Based Estimates):
| Starting Aniline | Substituent Effect | Expected Nucleophilicity | Steric Hindrance | Expected Yield |
| 4-Nitroaniline | Strong EWG | Very Low | Low | Very Poor to None |
| Aniline | Baseline | Moderate | Low | Moderate |
| p-Toluidine | EDG | High | Low | Good |
| p-Anisidine | Strong EDG | Very High | Low | Very Good |
| This compound | Two EDGs | Very High | Moderate (ortho) | Good to Very Good |
Experimental Protocol: Synthesis of 5-ethoxy-2-phenyl-6-methyl-1H-indole
-
Reaction Setup: a. In a 100 mL round-bottom flask equipped with a reflux condenser, add 4.53 g (30 mmol) of this compound and 1.99 g (10 mmol) of α-bromoacetophenone. b. Caution: α-bromoacetophenone is a lachrymator. Handle in a fume hood. c. Heat the reaction mixture in an oil bath at 160-180 °C for 2-3 hours. The mixture will darken and solidify upon cooling.
-
Work-up and Isolation: a. Cool the flask to room temperature. Add 50 mL of ethanol and heat the mixture to boiling to dissolve the product and aniline hydrobromide byproduct. b. While hot, filter the solution to remove any insoluble materials. c. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the product. d. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
-
Purification: a. Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure indole derivative.
Considerations in Drug Development
The choice of a substituted aniline in a drug discovery program extends beyond synthetic feasibility.
-
Metabolic Stability: Anilines are often susceptible to metabolic oxidation, which can lead to rapid drug clearance or the formation of reactive, toxic metabolites.[21][22][23][24] The substitution pattern significantly influences this. For example, blocking a site of potential metabolism (like the para-position in p-toluidine) can improve metabolic stability. In some cases, replacing the entire aniline ring with a saturated bioisostere is considered to mitigate these liabilities.[23][25]
-
Pharmacological Properties: Substituents are crucial for tuning a compound's properties, such as solubility, lipophilicity (LogP), and its ability to form key interactions (e.g., hydrogen bonds) with a biological target. The ethoxy and methyl groups of this compound, for instance, increase lipophilicity compared to unsubstituted aniline.
-
Toxicity: The potential for aniline-related toxicity is a major concern.[21] Careful selection of derivatives and thorough toxicological profiling are essential.
Conclusion
This compound emerges as a highly valuable reagent for syntheses requiring a potent nucleophilic aniline. Its dual electron-donating substituents render it more basic and its aromatic ring more activated than aniline, p-toluidine, and p-anisidine. This translates to excellent performance in reactions like azo coupling and indole syntheses, where high nucleophilicity is advantageous.
However, this high reactivity necessitates careful control of reaction conditions, particularly temperature, to avoid side reactions or decomposition, as seen in the stability of its diazonium salt. Furthermore, the ortho-ethoxy group can introduce moderate steric hindrance, a factor that must be considered in reaction design. In contrast, anilines with electron-withdrawing groups, like 4-nitroaniline, exhibit inverse reactivity—offering stability in some intermediates (diazonium salts) but proving unsuitable for reactions that depend on aniline's nucleophilic character.
Ultimately, the optimal choice of a substituted aniline is context-dependent, requiring a careful balance of electronic effects, steric demands, desired reactivity, and the final compound's intended application, especially within the rigorous landscape of pharmaceutical development.
References
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Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. (2024). ResearchGate. Available at: [Link]
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The Synthesis of Azo Dyes. (n.d.). Available at: [Link]
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The preparation of Azo Violet. (2024). PierpaLab. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. Molecules, 17(11), 13010-13019. Available at: [Link]
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Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
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pKa of p-Toluidine. (2021). vCalc. Available at: [Link]
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Aniline replacement in drug-like compounds. (2024). Cresset Group. Available at: [Link]
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Scott, T. A., & Sarpong, R. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436-439. Available at: [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ResearchGate. Available at: [Link]
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Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. Available at: [Link]
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Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Available at: [Link]
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Cresset Blog: Aniline replacement in drug-like compounds. (2024). BioPartner UK. Available at: [Link]
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Bischler–Möhlau indole synthesis. (n.d.). Wikiwand. Available at: [Link]
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p-Anisidine. (n.d.). LookChem. Available at: [Link]
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The Conjugate Acid Of Aniline (C6H5NH3 +) Has A PKa Of 4.6. (2022). Transtutors. Available at: [Link]
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Fischer indole synthesis. (n.d.). Wikipedia. Available at: [Link]
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Visible-Light-Driven Fischer-Type Indole Synthesis: Direct Synthesis of 2-Phosphinoylindoles from Anilines. (2021). ResearchGate. Available at: [Link]
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Solved The pKa of the conjugate acid of aniline is 4.63. (2019). Chegg.com. Available at: [Link]
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Amines. (n.d.). University of Calgary. Available at: [Link]
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p-Anisidine. (n.d.). PubChem. Available at: [Link]
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Metabolically stable bioisosters of anilines. (2021). Chem-Space. Available at: [Link]
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SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION. (2022). ResearchGate. Available at: [Link]
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Preparation of 2-Naphthol Aniline Dye. (n.d.). BYJU'S. Available at: [Link]
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SYNTHESIS AND PROPERTIES OF AZO COMPOUNDS BASED ON SOME AROMATIC AMINES WITH β- NAPHTHOL. (2025). Available at: [Link]
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Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Ethoxy-5-methylaniline
This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Ethoxy-5-methylaniline, a key intermediate in various manufacturing streams, including pharmaceuticals and dyes. Ensuring the identity, purity, and strength of such compounds is paramount, and this is achieved through rigorously validated analytical methods. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the validation process.
The narrative herein is structured to explain the causality behind experimental choices, moving beyond simple procedural lists to a self-validating system of protocols. All claims and standards are grounded in authoritative regulatory guidelines.
The Imperative of Method Validation
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. For a compound like this compound, this means the chosen method must be proven reliable for its specific purpose, whether it's quantifying the active substance, detecting impurities, or performing stability testing. The foundational framework for this process is provided by the International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2) and its companion guideline on analytical procedure development, Q14.[1][2][3][4] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3][5]
The Validation Workflow: A Lifecycle Approach
Modern analytical method validation is viewed as a lifecycle, ensuring a method remains fit for purpose from development through to routine use and eventual retirement. This workflow emphasizes a deep understanding of the method's capabilities and limitations.
Caption: Lifecycle of an Analytical Method Validation.
Comparative Analysis of Chromatographic Methods
For a semi-volatile, polar aromatic amine like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and powerful analytical techniques.[6][7] The choice between them depends on the specific analytical goal (e.g., purity assay vs. residual solvent analysis), the sample matrix, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is often the method of choice for the assay and impurity profiling of non-volatile or thermally labile compounds. For aniline derivatives, reverse-phase HPLC (RP-HPLC) is particularly suitable.[7][8]
Principle of Causality: The selection of an RP-HPLC method is based on the moderate polarity of this compound. A non-polar stationary phase (like C18) will retain the analyte, while a polar mobile phase allows for its controlled elution. The ethoxy and methyl groups contribute to its hydrophobicity, making it ideal for separation on a C18 column. UV detection is effective due to the presence of the aromatic ring, which acts as a strong chromophore.
-
Chromatographic System:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with ortho-phosphoric acid).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
-
-
Validation Procedure: Follow the validation parameters outlined in the subsequent sections.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] It offers high resolution and sensitivity and is particularly useful for identifying unknown impurities by their mass spectra.
Principle of Causality: The suitability of GC for this compound (Boiling Point: ~240 °C) stems from its sufficient volatility. A non-polar capillary column (like one coated with SE-54 or equivalent) is chosen to separate compounds based on their boiling points and interactions with the stationary phase.[10] While direct injection is possible, the polar amine group can sometimes lead to peak tailing. Optional derivatization, such as acylation, can be employed to create a less polar, more volatile derivative, resulting in improved chromatographic peak shape and sensitivity.[9][11]
-
Chromatographic System:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
Column: SE-54 fused silica capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Preparation of Solutions:
-
Standard/Sample Solution (1 mg/mL): Accurately weigh 25 mg of the standard or sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Methylene Chloride.
-
-
Validation Procedure: Follow the validation parameters outlined below.
Validation Parameters: A Head-to-Head Comparison
The validation of any analytical method involves assessing a standard set of performance characteristics as defined by ICH Q2(R2).[3][12][13] Below, we compare how HPLC and GC-MS would be validated for this compound.
Caption: Interrelationship of Validation Parameters.
Table 1: Comparison of Validation Parameter Performance
| Validation Parameter | HPLC-UV Method | GC-MS Method | Rationale & Causality |
| Specificity | Excellent. Demonstrated via forced degradation studies. PDA detector confirms peak purity. | Superior. Mass spectral data provides definitive identification, distinguishing analyte from co-eluting peaks. | Specificity is the ability to assess the analyte in the presence of other components.[1][14] Forced degradation studies are critical to prove a method is "stability-indicating."[15][16] |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.998 | A direct correlation between concentration and response is required.[1] HPLC often shows slightly better linearity due to the nature of UV absorption vs. ionization efficiency in MS. |
| Range | 80-120% of test concentration for assay; LOQ-120% for impurities. | 80-120% of test concentration for assay; LOQ-120% for impurities. | The range is established by confirming suitable accuracy, precision, and linearity within the specified limits.[12][14] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | Accuracy is the closeness to the true value, often measured by spiking a placebo matrix with known analyte amounts.[14][17] |
| Precision (RSD%) | Repeatability: ≤ 1.0%Intermediate: ≤ 1.5% | Repeatability: ≤ 1.5%Intermediate: ≤ 2.0% | Precision expresses the scatter between multiple measurements of the same sample.[14] HPLC systems generally exhibit higher precision than GC-MS systems for quantitative assays. |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~0.1 µg/mL (Scan mode)~0.01 µg/mL (SIM mode) | LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18] GC-MS in Selected Ion Monitoring (SIM) mode is exceptionally sensitive. |
| Robustness | Unaffected by small changes in pH (±0.2), mobile phase composition (±2%), column temp (±2°C). | Unaffected by small changes in flow rate (±5%), oven ramp rate (±1°C/min). | Robustness demonstrates the method's reliability during normal usage despite small, deliberate variations in parameters.[12][14] |
Note: The values presented in this table are illustrative and represent typical acceptance criteria for pharmaceutical analysis.[19]
Forced Degradation Studies: Proving Specificity
A critical component of validation, especially for stability-indicating methods, is the forced degradation study.[15][20] The goal is to intentionally degrade the sample under various stress conditions to produce potential degradation products. The analytical method must then prove its ability to separate the intact analyte from all generated degradants.
Protocol for Forced Degradation of this compound:
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.
After exposure, each stressed sample is analyzed by the proposed HPLC method. The chromatograms are examined to ensure that all degradation peaks are baseline-resolved from the main this compound peak. A PDA detector is invaluable here, as it can perform peak purity analysis to confirm that the parent peak is spectrally homogeneous and not co-eluting with any degradants.
Conclusion
Both RP-HPLC and GC-MS are highly effective and complementary techniques for the analysis of this compound.
-
RP-HPLC with UV/PDA detection stands out as the superior method for routine quality control, particularly for assays and the quantification of known impurities, due to its high precision, robustness, and simplicity.
-
GC-MS is an unparalleled tool for identity confirmation and the structural elucidation of unknown volatile impurities or degradation products, offering superior specificity through mass spectral data.
The selection of a method should be guided by its intended purpose, as defined in the Analytical Target Profile (ATP). A comprehensive validation package, grounded in the principles of ICH Q2(R2), provides documented evidence that the chosen method is reliable, accurate, and ultimately, fit for purpose, ensuring the quality and safety of the final product.
References
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- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Benchchem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
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- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC Technologies. (2018). 2-Methoxy-5-methylaniline.
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A Comparative Guide to 2-Ethoxy-5-methylaniline and Its Structural Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics. However, the inherent metabolic liabilities and potential for toxicity associated with the aniline moiety necessitate a nuanced approach to its utilization. This guide provides an in-depth comparison of 2-ethoxy-5-methylaniline and its structural analogs, offering insights into their physicochemical properties, structure-activity relationships (SAR), and potential toxicological profiles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the rational design of safer and more efficacious drug candidates.
Introduction: The Aniline Dilemma in Drug Design
Anilines are prevalent structural motifs in a multitude of approved drugs and investigational compounds. Their synthetic tractability and ability to engage in various biological interactions make them attractive building blocks. However, the aniline functional group is often susceptible to metabolic oxidation, leading to the formation of reactive metabolites that can contribute to idiosyncratic adverse drug reactions.[1] This "aniline dilemma" has spurred the exploration of structural modifications and bioisosteric replacements to mitigate these risks while retaining or enhancing therapeutic activity.
This guide focuses on this compound, a substituted aniline with potential applications as a chemical intermediate. By systematically comparing it with its structural analogs, we aim to elucidate the impact of subtle structural changes on key molecular properties relevant to drug development.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as lipophilicity (logP), melting point, boiling point, and pKa influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available physicochemical data for this compound and a curated set of its structural analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | logP (Predicted) |
| This compound | C₉H₁₃NO | 151.21 | 240 | - | 2.1 | |
| 2-Methoxy-5-methylaniline (p-Cresidine) | C₈H₁₁NO | 137.18[2] | 235[3] | 51.5[3] | 1.7 | |
| 2-Isopropoxy-5-methylaniline | C₁₀H₁₅NO | 165.23 | - | - | 2.5 | |
| 2-Butoxy-5-methylaniline | C₁₁H₁₇NO | 179.26 | - | - | 3.3[4] | |
| 2-Ethoxy-5-ethylaniline | C₁₀H₁₅NO | 165.23 | - | - | 2.6 |
Key Observations:
-
Impact of Alkoxy Chain Length on Lipophilicity: As the length of the alkoxy group at the 2-position increases from methoxy to butoxy, the predicted logP value rises. This increased lipophilicity can influence membrane permeability and protein binding.
-
Effect of Alkyl Substitution on the Ring: Replacing the 5-methyl group with a 5-ethyl group in the 2-ethoxy analog also leads to an increase in predicted lipophilicity.
Structure-Activity Relationships (SAR)
While specific biological activity data for this series of compounds is limited in the public domain, we can infer potential SAR based on general principles of medicinal chemistry and studies on related aniline derivatives.
The nature and position of substituents on the aniline ring can profoundly impact biological activity. For instance, in a series of 2-anilino triazolopyrimidines, the presence of small alkyl groups at the para-position of the aniline ring was found to be critical for optimal antiproliferative activity.[5] Specifically, the activity followed the order: Me > Et > OMe.[5] This suggests that both steric and electronic factors of the substituents play a crucial role in target engagement.
Furthermore, studies on other classes of compounds, such as quinoxalines, have shown that electron-releasing groups like methoxy can be essential for anticancer activity, while electron-withdrawing groups may diminish it.[6] The alkoxy groups in the compounds discussed here are generally considered electron-donating through resonance, which could influence their interaction with biological targets.
Toxicological Considerations and Mutagenicity
A significant concern with aromatic amines is their potential for genotoxicity. The metabolic activation of anilines by cytochrome P450 enzymes can lead to the formation of N-hydroxylamine metabolites, which can damage DNA.[7]
p-Cresidine (2-Methoxy-5-methylaniline): A Case Study in Carcinogenicity
p-Cresidine, the methoxy analog of our target compound, is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals.[8] Oral administration of p-cresidine has been shown to cause tumors in the urinary bladder, nasal cavity, and liver of rats and mice.[8] This highlights the potential for toxicity within this class of compounds.
Ames Test for Mutagenicity Assessment
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9] It utilizes strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the rate at which the test compound induces reverse mutations, allowing the bacteria to regain their ability to produce histidine and grow on a histidine-deficient medium.[9]
Experimental Protocols
Synthesis of 2-Alkoxy-5-methylanilines
A common synthetic route to 2-alkoxy-5-methylanilines involves the etherification of a substituted nitrophenol followed by the reduction of the nitro group. The following is a representative protocol for the synthesis of this compound starting from 4-methyl-2-nitrophenol.
Step 1: Etherification of 4-Methyl-2-nitrophenol
-
To a solution of 4-methyl-2-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenol.
-
Add an ethylating agent (e.g., ethyl iodide, diethyl sulfate) to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting 1-ethoxy-4-methyl-2-nitrobenzene by column chromatography or distillation.
Step 2: Reduction of 1-Ethoxy-4-methyl-2-nitrobenzene
-
Dissolve the 1-ethoxy-4-methyl-2-nitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.
-
Metal/Acid Reduction: Use a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).
-
-
Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Filter off the catalyst (for catalytic hydrogenation) or neutralize the acid and filter the metal salts (for metal/acid reduction).
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.
Ames Test Protocol (General Overview)
The following is a generalized protocol for conducting the Ames test. Specific details may vary based on the laboratory and regulatory guidelines.
-
Strain Selection and Preparation: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) based on their ability to detect different types of mutations. Grow overnight cultures of the selected strains.
-
Metabolic Activation (S9 Mix): For compounds that may require metabolic activation to become mutagenic, prepare an S9 fraction from the livers of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Test Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Plate Incorporation Assay:
-
To a test tube, add the test compound dilution, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation).
-
Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is generally considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Conclusion and Future Directions
The comparative analysis of this compound and its structural analogs reveals important trends in their physicochemical properties, particularly lipophilicity, which can be modulated by altering the alkoxy and alkyl substituents. While direct comparative biological and toxicological data are scarce, the known carcinogenicity of the closely related p-cresidine serves as a critical cautionary note for this class of compounds.
For researchers and drug development professionals working with aniline-containing scaffolds, this guide underscores the importance of:
-
Early-stage Physicochemical Profiling: To understand and predict the ADME properties of novel analogs.
-
Systematic SAR Studies: To elucidate the structural requirements for desired biological activity.
-
Comprehensive Toxicological Assessment: Including mutagenicity testing, to identify and mitigate potential safety liabilities.
Future research should focus on generating robust, comparative data sets for the biological activity and toxicity of a wider range of 2-alkoxy-5-alkylanilines. Such studies will be invaluable in guiding the design of safer and more effective drug candidates based on the aniline scaffold.
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A Comparative Guide to the Electronic Effects of Ethoxy vs. Methoxy Groups in Anilines
For researchers and professionals in drug development, the subtle art of substituent modification on core scaffolds like aniline is fundamental to tuning molecular properties. The electronic character of a substituent dictates key parameters including the molecule's basicity (pKa), nucleophilicity, and metabolic stability. This guide provides an in-depth comparison of two ubiquitous alkoxy substituents, methoxy (-OCH₃) and ethoxy (-OCH₂CH₃), focusing on their electronic influence on the aniline ring. We will dissect the interplay of inductive and resonance effects, present comparative experimental data, and provide a robust protocol for empirical validation.
Foundational Principles: Dissecting Electronic Effects in Alkoxy Anilines
The net electronic influence of any substituent on an aromatic ring is a vector sum of two fundamental forces: the inductive effect and the resonance (or mesomeric) effect.[1][2]
-
The Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is primarily a function of electronegativity.[1] The oxygen atom in an alkoxy group is significantly more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through the C-O sigma bond. This is a distance-dependent effect, weakening as the number of bonds from the substituent increases. Both methoxy and ethoxy groups exert a negative inductive (-I) effect.
-
The Resonance Effect (+M): Also known as the mesomeric effect, this is transmitted through the pi (π) system.[1] The lone pairs on the oxygen atom of an alkoxy group can be delocalized into the aniline ring's π-system. This donation of electron density increases the electron density within the ring, particularly at the ortho and para positions. This is a positive mesomeric (+M) effect.[3][4]
For alkoxy groups on an aniline ring, the electron-donating resonance effect (+M) is generally more dominant than the electron-withdrawing inductive effect (-I).[4] The net result is that alkoxy groups are considered activating groups, increasing the electron density on the aniline's amino group and thus increasing its basicity compared to unsubstituted aniline.[3][4][5]
Caption: Interplay of resonance and inductive effects of an alkoxy group.
Methoxy vs. Ethoxy: A Subtle Distinction
The primary difference between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group is the nature of the alkyl chain attached to the oxygen. The ethyl group in ethoxy is known to have a slightly stronger positive inductive effect (+I) than the methyl group in methoxy. This means the ethyl group "pushes" slightly more electron density toward the oxygen atom.
One might hypothesize that this enhanced +I effect of the ethyl group would make the oxygen's lone pairs more available for donation into the ring, thereby making the ethoxy group a stronger electron-donating group than methoxy. However, this effect is often subtle and can be counteracted by other factors like sterics and solvation. The most direct way to compare their net electronic influence is through empirical data.
Quantitative Comparison: Hammett Constants and pKa Values
The Hammett equation provides a powerful tool for quantifying the electronic effect of substituents on an aromatic ring.[6][7] The substituent constant, sigma (σ), reflects the overall electron-donating or electron-withdrawing ability of a group. A negative σ value indicates a net electron-donating effect, while a positive value indicates a net electron-withdrawing effect.[7]
The basicity of an aniline is a direct reflection of the availability of the lone pair on the nitrogen atom.[8] A higher pKa value for the conjugate anilinium acid corresponds to a more basic aniline.[9] Electron-donating groups increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa.[4][5]
| Compound | Substituent (para) | Hammett Constant (σp) | pKa (Anilinium Ion) |
| Aniline | -H | 0.00 | 4.63 |
| p-Methoxyaniline | -OCH₃ | -0.27[10] | 5.34 |
| p-Ethoxyaniline | -OC₂H₅ | -0.24 | 5.25 |
Note: pKa values are for the corresponding conjugate acids in water at 25 °C. Hammett constants and pKa values can vary slightly depending on the literature source and experimental conditions.
From the data, we observe:
-
Both methoxy and ethoxy groups have negative Hammett constants (σp), confirming their net electron-donating character at the para position.[10]
-
Both p-methoxyaniline and p-ethoxyaniline are significantly more basic (have higher pKa values) than unsubstituted aniline, as expected from their electron-donating nature.[11]
-
Interestingly, p-methoxyaniline is slightly more basic than p-ethoxyaniline, and its Hammett constant is slightly more negative. This contradicts the simple hypothesis that the greater +I effect of the ethyl group would lead to stronger overall electron donation. This subtle difference is often attributed to a combination of factors, including potential hyperconjugation effects in the ethoxy group and differential solvation of the anilinium ions, which can influence basicity in aqueous media.[12]
Spectroscopic Signatures: Differentiating Methoxy and Ethoxy Anilines
While the electronic effects on reactivity are subtle, ¹H and ¹³C NMR spectroscopy provide unambiguous differentiation between methoxy- and ethoxy-substituted anilines.[13]
-
¹H NMR: A methoxy group appears as a sharp singlet at ~3.8 ppm, integrating to three protons. An ethoxy group shows a characteristic triplet-quartet pattern: a triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.0 ppm (2H, -OCH₂-).[13]
-
¹³C NMR: The methoxy carbon appears as a single resonance around 55 ppm. The ethoxy group will show two signals: one for the methyl carbon (~15 ppm) and one for the methylene carbon (~64 ppm).[13]
-
FT-IR: Both will show characteristic C-O stretching vibrations. A methoxy group shows a stretch around 1250 cm⁻¹, while an ethoxy group will have additional C-H bending frequencies for the ethyl group.[13][14]
Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically validate the basicity of aniline derivatives, a potentiometric titration is a reliable and self-validating method. This protocol outlines the determination of the pKa of an anilinium ion.
Objective: To determine the pKa of p-methoxyaniline and p-ethoxyaniline in an aqueous solution.
Materials:
-
p-Ethoxyaniline[17]
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beakers
Procedure:
-
Preparation of Anilinium Salt Solution:
-
Accurately weigh approximately 0.5 mmol of the aniline derivative (e.g., ~61.5 mg of p-methoxyaniline) into a 100 mL beaker.
-
Add 40 mL of deionized water and a magnetic stir bar.
-
Add exactly 10.00 mL of standardized 0.1 M HCl using a volumetric pipette. This provides a known excess of acid to fully protonate the aniline.
-
Stir until the solid is completely dissolved, forming the anilinium hydrochloride salt solution.
-
-
Titration Setup:
-
Place the beaker on the magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.
-
Fill the burette with standardized 0.1 M NaOH solution and record the initial volume.
-
-
Titration:
-
Begin stirring the solution at a moderate, constant speed.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.1 mL or less to obtain a detailed titration curve.
-
Continue the titration well past the equivalence point until the pH begins to plateau.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope. This can be found accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of NaOH corresponding to half-equivalence (Vₑ/2) is the point where the concentrations of the protonated aniline (anilinium ion) and the free aniline base are equal.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the anilinium ion.
-
Caption: Step-by-step workflow for pKa determination.
Conclusion for the Practicing Scientist
Both methoxy and ethoxy groups are effective electron-donating substituents that significantly increase the basicity of the aniline nitrogen, a crucial parameter in drug design and synthesis. While simple inductive arguments might suggest the ethoxy group is a stronger donor, empirical pKa and Hammett constant data indicate that the methoxy group has a slightly stronger net electron-donating effect in the para position. This highlights the importance of relying on experimental data over simplified theoretical predictions, as subtle interplay with factors like solvation can alter expected trends. For unambiguous characterization, NMR spectroscopy remains the gold standard for differentiating between these two closely related functional groups.
References
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Chemistry LibreTexts. (2025). 24.4: Basicity of Arylamines. Retrieved January 11, 2026, from [Link]
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ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. Retrieved January 11, 2026, from [Link]
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Reddit. (n.d.). What makes Aniline more basic than O-MethoxyAniline??. r/chemhelp. Retrieved January 11, 2026, from [Link]
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Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved January 11, 2026, from [Link]
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Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved January 11, 2026, from [Link]
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Journal of the American Chemical Society. (n.d.). Gas-phase basicities of substituted anilines. Inferences about the role of solvent in dictating site of protonation. Retrieved January 11, 2026, from [Link]
-
University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved January 11, 2026, from [Link]
-
Quora. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak? Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved January 11, 2026, from [Link]
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University of Calgary. (n.d.). Resonance and Induction Tutorial. Retrieved January 11, 2026, from [Link]
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SciELO. (n.d.). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Retrieved January 11, 2026, from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Biological Activity of 2-Ethoxy-5-methylaniline and Structurally Similar Compounds
This guide provides a comprehensive comparison of the known biological activities of 2-Ethoxy-5-methylaniline and its structurally related analogs: p-Cresidine (2-Methoxy-5-methylaniline), 4-Chloro-2-methylaniline, and the parent compound, Aniline. While specific experimental data for this compound is limited, this analysis of its structural congeners offers valuable insights into its potential toxicological and biological profile. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.
Introduction to Substituted Anilines
Aniline and its derivatives are a class of aromatic amines widely used as intermediates in the chemical industry for the synthesis of dyes, polymers, pharmaceuticals, and pesticides.[1] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the aniline ring. Understanding these structure-activity relationships is crucial for predicting the toxicological properties of novel or less-studied aniline derivatives like this compound.
The core structure of the compounds discussed in this guide is the aniline molecule. The selected analogs allow for a systematic comparison of how different substituents—ethoxy, methoxy, and chloro groups—at various positions on the ring impact biological activity.
The Central Role of Metabolic Activation
A critical concept in understanding the biological effects of aromatic amines is metabolic activation.[2] Many aniline derivatives are not directly toxic or carcinogenic but are converted into reactive metabolites by enzymes in the body, primarily cytochrome P450s.[2][3] The key initial step is often N-hydroxylation, which forms N-hydroxylamines.[4] These intermediates can then be further metabolized to highly reactive electrophilic species, such as nitrenium ions, which can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[5]
dot graph "Metabolic_Activation_of_Aromatic_Amines" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
Aromatic_Amine [label="Aromatic Amine"]; N_Hydroxylamine [label="N-Hydroxylamine", fillcolor="#EA4335"]; Nitrenium_Ion [label="Nitrenium Ion", fillcolor="#FBBC05"]; DNA_Adducts [label="DNA Adducts", fillcolor="#34A853"]; Mutation_Cancer [label="Mutation & Cancer", fillcolor="#202124"];
Aromatic_Amine -> N_Hydroxylamine [label="Cytochrome P450\n(N-hydroxylation)"]; N_Hydroxylamine -> Nitrenium_Ion [label="Esterification/\nProtonation"]; Nitrenium_Ion -> DNA_Adducts [label="Reaction with DNA"]; DNA_Adducts -> Mutation_Cancer; } caption { label = "Metabolic activation pathway of aromatic amines."; fontsize = 10; }
Comparative Biological Activity
The biological activities of this compound and its selected analogs are summarized below, with a focus on acute toxicity, mutagenicity, and carcinogenicity.
Acute Toxicity
| Compound | Structure | LD50 (Oral, Rat) | Reference(s) |
| This compound | Not available | [6] | |
| p-Cresidine | 1450 mg/kg | [7][8][9][10] | |
| 4-Chloro-2-methylaniline | 1058 mg/kg | [9] | |
| Aniline | 250 - 930 mg/kg | [3][11][12] |
The available data suggest that the introduction of an ethoxy or methoxy group at the ortho position and a methyl group at the meta position, as seen in this compound and p-Cresidine, may decrease the acute toxicity compared to the parent aniline molecule. The presence of a chlorine atom in 4-Chloro-2-methylaniline also appears to result in lower acute toxicity than some reported values for aniline.
Mutagenicity
The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[13] A positive result in the Ames test indicates that a compound can cause mutations in the DNA of the test organism, which is a red flag for potential carcinogenicity.
| Compound | Ames Test Result | Metabolic Activation | Reference(s) |
| This compound | Not available | - | |
| p-Cresidine | Positive | Required | [14] |
| 4-Chloro-2-methylaniline | Positive | Required | [15] |
| Aniline | Negative/Weakly Positive | Required for weak activity | [16][17] |
The positive Ames test results for p-Cresidine and 4-Chloro-2-methylaniline, both requiring metabolic activation, strongly suggest that these compounds are mutagenic.[14][15] This aligns with the general understanding of aromatic amine toxicity being mediated by metabolic activation. While aniline itself has shown mixed results, its derivatives with specific substitutions demonstrate clearer mutagenic potential.[16][17] Given the structural similarity, it is plausible that this compound could also exhibit mutagenic properties following metabolic activation.
Carcinogenicity
Carcinogenicity is the ability of a substance to cause cancer. Several aniline derivatives have been classified as known or suspected carcinogens.
| Compound | Carcinogenicity Classification | Target Organs (in rodents) | Reference(s) |
| This compound | Not classified | - | |
| p-Cresidine | Reasonably anticipated to be a human carcinogen (NTP) | Urinary bladder, nasal cavity, liver | [18][19] |
| 4-Chloro-2-methylaniline | Probable human carcinogen (IARC) | Hemangiosarcomas, hemangioendotheliomas | [20] |
| Aniline | Possible human carcinogen (IARC) | Spleen | [1] |
The National Toxicology Program (NTP) has classified p-Cresidine as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[18][19] Oral administration of p-cresidine has been shown to cause tumors in the urinary bladder, nasal cavity, and liver in rats and mice. Similarly, 4-Chloro-2-methylaniline is classified as a probable human carcinogen.[20] The carcinogenic potential of these aniline derivatives underscores the importance of cautious handling and thorough toxicological evaluation of structurally similar compounds like this compound.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays discussed in this guide.
Acute Oral Toxicity (LD50) Determination (OECD 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a reduced number of animals to estimate the acute oral toxicity of a substance.[21][22][23]
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Start [label="Start with 3 animals\nat a defined dose level"]; Observe [label="Observe for 14 days\n(mortality and clinical signs)"]; Decision1 [label="2 or 3 animals die?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Stop [label="Stop test.\nSubstance is classified at this dose level.", fillcolor="#EA4335"]; Dose_Lower [label="Dose 3 new animals\nat a lower dose level"]; Decision2 [label="0 or 1 animal dies?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Higher [label="Dose 3 new animals\nat a higher dose level"];
Start -> Observe; Observe -> Decision1; Decision1 -> Stop [label="Yes"]; Decision1 -> Decision2 [label="No"]; Decision2 -> Dose_Higher [label="Yes"]; Decision2 -> Dose_Lower [label="No (implies 2 died)"]; Dose_Higher -> Observe; Dose_Lower -> Observe; } caption { label = "Workflow for OECD 423 Acute Toxic Class Method."; fontsize = 10; }
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Fasting: Animals are caged individually and fasted overnight before dosing. Water is provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100 g body weight for rodents.
-
Stepwise Procedure:
-
Step 1: A group of 3 animals is dosed at a defined starting dose level (e.g., 300 mg/kg).
-
Step 2: If 2 or 3 animals die, the test is stopped, and the substance is classified at that dose level. If 0 or 1 animal dies, the procedure is repeated with 3 new animals at a higher dose level. If all 3 animals in the first step die, the procedure is repeated with 3 new animals at a lower dose level.
-
Subsequent Steps: This process is repeated until a stopping criterion is met.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[24][25][26]
-
Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon are used. These mutations render the bacteria unable to synthesize the respective amino acid.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid (histidine or tryptophan).
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies. The number of revertant colonies is counted.
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][18][27][28][29]
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate to a suitable confluency.
-
Compound Exposure: The cells are treated with the test compound at various concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Conclusion and Future Directions
While the biological activity of this compound has not been extensively characterized, the data from its structural analogs, p-Cresidine, 4-Chloro-2-methylaniline, and Aniline, provide a strong basis for a preliminary hazard assessment. The evidence suggests that, like many substituted anilines, this compound is likely to undergo metabolic activation to reactive intermediates that can exhibit mutagenic and potentially carcinogenic properties.
Further experimental investigation is warranted to definitively characterize the biological profile of this compound. Specifically, conducting acute toxicity studies (OECD 423), mutagenicity assays (Ames test, OECD 471), and in vitro cytotoxicity assays (MTT assay) would provide crucial data for a comprehensive risk assessment. Such studies are essential for ensuring the safe handling and use of this compound in research and industrial applications.
References
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GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation - IARC Publications. [Link]
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Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed. [Link]
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Report on Carcinogens, Fifteenth Edition - p‑Cresidine - National Toxicology Program. [Link]
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Organoleptic Assessment and Median Lethal Dose Determination of Oral Aniline in Rats - DTIC. [Link]
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MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP. [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
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BIOASSAY OF p-CRESIDINE FOR POSSIBLE CARCINOGENICITY - National Toxicology Program. [Link]
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Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen - PubMed. [Link]
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Metabolic activation of aromatic amines and azo dyes - PubMed. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
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OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare. [Link]
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Reverse mutation test on bacteria according to OECD 471 - Analytice. [Link]
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OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]
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Test No. 471: Bacterial Reverse Mutation Test | OECD. [Link]
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2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem. [Link]
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(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
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Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC. [Link]
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Ames Mutagenicity Testing (OECD 471) - CPT Labs. [Link]
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OECD 471 - Toxi-Coop Zrt. [Link]
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SIAM 10, 15-17 March 2000 DE:EU 1 SIDS INITIAL ASSESSMENT PROFILE CAS No. 62-53-3 Chemical Name Aniline Structural Formula. [Link]
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Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed. [Link]
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p-Cresidine - 15th Report on Carcinogens - NCBI Bookshelf. [Link]
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Comparison of stabilities of nitrenium ions and in vitro and in vivo genotoxic potential, between four aniline derivatives - J-Stage. [Link]
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Aniline and its salts - Evaluation statement - 26 June 2023. [Link]
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OECD 423 - Acute Oral Toxicity Study: 6. Describe Details of Study Plan To Justify The Use of Animals | PDF - Scribd. [Link]
-
Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed. [Link]
-
Ames test - Wikipedia. [Link]
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MSDS of this compound. [Link]
-
Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
-
Aniline (benzenamine) - DCCEEW. [Link]
-
Para-Cresidine | CAS#:120-71-8 | Chemsrc. [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. [Link]
-
Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds - PubMed. [Link]
-
Genotoxicity of aniline derivatives in various short-term tests. [Link]
-
4-Chloro-o-toluidine - Wikipedia. [Link]
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A Comparative Performance Analysis of 2-Ethoxy-5-methylaniline in Catalytic Systems
For researchers and professionals in drug development and materials science, the selection of the right amine for carbon-nitrogen (C-N) bond formation is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth technical comparison of 2-Ethoxy-5-methylaniline, a key intermediate in the synthesis of dyes and specialized organic molecules. We will objectively evaluate its performance in two distinct and highly relevant catalytic systems: the modern workhorse of C-N cross-coupling, the Buchwald-Hartwig amination, and the classical synthesis of azo dyes via diazotization and coupling.
This analysis is designed to move beyond mere protocols, offering insights into the causal relationships between the substrate's electronic and steric properties and its catalytic performance. By comparing it with common alternatives and providing detailed experimental frameworks, this guide serves as a practical resource for optimizing synthetic routes.
Catalytic System 1: The Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation where traditional methods fall short.[1][2] The reaction's efficiency is highly dependent on the electronic and steric nature of the aniline coupling partner.
Mechanistic Considerations: The Role of the Aniline
The Buchwald-Hartwig catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3]
The aniline's nucleophilicity and steric profile are paramount. Electron-donating groups (EDGs) on the aniline ring, such as the ethoxy and methyl groups in this compound, increase the electron density on the nitrogen atom. This enhanced nucleophilicity facilitates its coordination to the palladium center and subsequent formation of the palladium-amido intermediate, which can lead to faster reaction rates compared to unsubstituted aniline. However, bulky ortho-substituents can sterically hinder the approach to the metal center, potentially slowing the reaction. In this compound, the ethoxy group is at the ortho-position to the amine, introducing moderate steric bulk.
Performance Comparison: this compound vs. Common Alternatives
While specific kinetic data for this compound in Buchwald-Hartwig reactions is not extensively published, we can project its performance based on data from structurally similar anilines. We will compare its expected reactivity with that of p-toluidine (contains a methyl group) and p-anisidine (contains a methoxy group, electronically similar to ethoxy). The coupling of various anilines with 4-bromotoluene serves as our benchmark reaction.
| Aniline Nucleophile | Key Substituents | Expected Reactivity Driver | Typical Yield (%) | Reference Conditions |
| This compound | Ortho-Ethoxy (EDG, steric), Para-Methyl (EDG) | High nucleophilicity from two EDGs, potentially slowed by ortho-steric hindrance. | Projected: 85-95% | Pd₂(dba)₃ / XPhos, NaOtBu, Toluene, 100 °C |
| p-Toluidine | Para-Methyl (EDG) | Enhanced nucleophilicity compared to aniline. | 98% | Pd₂(dba)₃ / XPhos, NaOtBu, Toluene, 100 °C |
| p-Anisidine | Para-Methoxy (EDG) | Strong electron-donating effect enhances nucleophilicity. | 90% | (NHC)Pd(allyl)Cl, LHMDS, Dioxane, RT |
| Aniline | (Unsubstituted) | Baseline nucleophilicity. | 99% | Pd(OAc)₂ / X-Phos, KOt-Bu, Toluene, 100 °C, MW |
Data for p-toluidine and p-anisidine are derived from representative literature protocols. The projection for this compound is an expert estimation based on structure-activity relationships.
Analysis: The combined electron-donating effects of the ethoxy and methyl groups in this compound are expected to make it a highly reactive nucleophile, comparable to or even exceeding p-toluidine and p-anisidine. The primary mitigating factor is the steric hindrance from the ortho-ethoxy group. However, with modern, bulky biarylphosphine ligands like XPhos, which create a wider coordination sphere around the palladium, this steric clash is often readily overcome.[3] Therefore, high to excellent yields are anticipated under optimized conditions.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of an aryl bromide with an aniline like this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Aryl Bromide (e.g., 4-bromotoluene)
-
This compound
-
Anhydrous Toluene
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%), XPhos (2 mol%), and NaOtBu (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the flask and stir the mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Experimental Workflow
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Catalytic System 2: Azo Dye Synthesis via Diazotization and Coupling
The synthesis of azo dyes is a cornerstone of industrial chemistry, producing a vast array of vibrant colors. This two-step process involves the diazotization of a primary aromatic amine, followed by an electrophilic aromatic substitution reaction (azo coupling) with an electron-rich coupling partner. While not a metal-catalyzed cycle in the same vein as cross-coupling, the initial diazotization step is acid-catalyzed.
Mechanistic Considerations: Diazotization and Azo Coupling
-
Diazotization: The reaction of a primary arylamine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. The acid acts as a catalyst by protonating nitrous acid, which ultimately leads to the formation of the highly electrophilic nitrosonium ion (NO⁺). This ion is then attacked by the nucleophilic amine.[4] The reaction is performed at low temperatures (0-5 °C) because the resulting diazonium salts are generally unstable.
-
Azo Coupling: The diazonium salt is a weak electrophile and requires a highly activated, electron-rich aromatic compound (like a phenol or another aniline) to react. The electron-donating groups on this compound make it an excellent starting material for forming the diazonium salt, which can then be coupled with various partners to produce a range of dyes.
Performance Comparison in Azo Dye Formation
The performance in this context is less about comparative reaction rates and more about the properties of the resulting dye. The substituents on the aniline starting material directly influence the color of the final azo dye. The ethoxy and methyl groups of this compound are auxochromes, which intensify and modify the color of the chromophore (-N=N- group).
| Aniline Precursor | Substituents | Effect on Diazonium Salt | Resulting Dye Color (with 2-Naphthol) |
| This compound | Ortho-Ethoxy, Para-Methyl | Electron-donating groups stabilize the diazonium salt slightly and act as bathochromic (color-deepening) auxochromes in the final dye. | Red / Deep Orange |
| Aniline | (Unsubstituted) | Forms the benchmark benzenediazonium salt. | Orange-Red |
| p-Nitroaniline | Para-Nitro (EWG) | Electron-withdrawing group destabilizes the diazonium salt but acts as a strong auxochrome, shifting color significantly. | Red |
Analysis: this compound is an effective substrate for diazotization. The electron-donating groups facilitate the initial reaction and contribute to the final color properties of the dye. Its use leads to dyes with deep, rich colors.
Experimental Protocol: Synthesis of an Azo Dye
This protocol describes the synthesis of a red dye from this compound and 2-naphthol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve this compound (5 mmol) in a mixture of concentrated HCl (1.5 mL) and water (5 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (5.5 mmol in 2 mL water) dropwise, keeping the temperature below 5 °C. Stir for 10 minutes.
-
-
Coupling:
-
In a separate beaker, dissolve 2-naphthol (5 mmol) in an aqueous solution of sodium hydroxide (10 mL, 2 M). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) will form immediately.
-
-
Isolation:
-
Stir the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the solid dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Allow the product to air dry.
-
Visualization of Azo Dye Synthesis Pathway
Caption: Two-step reaction pathway for azo dye synthesis.
Conclusion and Outlook
This compound demonstrates strong potential as a versatile building block in modern catalytic synthesis.
-
In Buchwald-Hartwig aminations , its electron-rich nature positions it as a highly reactive nucleophile, capable of achieving high yields, particularly with sterically accommodating ligand systems designed for challenging couplings. Its performance is expected to be comparable to or exceed that of simpler substituted anilines like p-toluidine.
-
In azo dye synthesis , it serves as a reliable precursor for generating stable diazonium salts, leading to products with desirable deep coloration due to the auxochromic effects of its substituents.
For researchers, the choice of this compound is justified when seeking to enhance reaction rates in C-N cross-coupling or to synthesize azo dyes with specific bathochromic shifts. Future work should focus on generating precise kinetic data for its performance in a wider array of palladium-catalyzed reactions to further refine its application scope.
References
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 64(26), 6113-6119. [Link]
-
Szostak, M., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1039–1046. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. Education in Chemistry. [Link]
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A Comparative Guide to the Purity Analysis of 2-Ethoxy-5-methylaniline: HPLC vs. GC
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Ethoxy-5-methylaniline, a key aromatic amine intermediate, is no exception. Its purity profile can directly influence the downstream synthesis of active pharmaceutical ingredients (APIs), affecting yield, impurity profiles, and the final product's safety. This guide provides an in-depth, comparative analysis of two instrumental pillars of chromatography—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this compound.
This document moves beyond a simple recitation of methods. It is designed to provide researchers, analysts, and drug development professionals with the scientific rationale behind methodological choices, enabling them to select and tailor the most appropriate technique for their specific analytical objectives, be it routine quality control, stability testing, or in-depth impurity profiling.
Foundational Principles: Choosing the Right Chromatographic Tool
The decision between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte and the potential impurities. This compound (MW: 151.21 g/mol , BP: ~240°C) possesses moderate volatility and thermal stability, placing it in a unique position where both HPLC and GC are viable techniques.[1] The choice, therefore, depends on the specific analytical goal.
-
High-Performance Liquid Chromatography (HPLC) is exceptionally versatile for a wide range of compounds, particularly those that are non-volatile, polar, or thermally sensitive.[2][3] Its strength lies in the separation of analytes based on their partitioning between a liquid mobile phase and a solid stationary phase. For this compound, HPLC is ideal for detecting non-volatile process impurities, polar degradation products, or high-molecular-weight adducts that would not elute from a GC column.
-
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4][5] Given the analyte's boiling point, GC is well-suited for its analysis. GC often provides faster analysis times and higher resolution for volatile compounds.[3][4] It excels at detecting residual solvents, volatile starting materials, and low-molecular-weight byproducts.
The logical workflow for a comprehensive purity assessment often involves using one technique for routine analysis and the other as an orthogonal, complementary method for validation and in-depth investigation, a principle supported by regulatory guidelines on analytical procedure validation.[6][7]
Experimental Design & Protocols
The following protocols are presented as robust starting points for method development. The causality behind the selection of each parameter is explained to provide a framework for logical troubleshooting and optimization.
High-Performance Liquid Chromatography (HPLC) Protocol
The Reverse-Phase (RP-HPLC) mode is the workhorse for the analysis of moderately polar aromatic compounds like this compound. This protocol is adapted from established methods for similar aromatic amines.[8][9]
Rationale for Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides excellent retention and separation for aromatic amines. The end-capping minimizes peak tailing caused by interaction with residual silanol groups.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure the elution of both the main analyte and a wide range of potential impurities with varying polarities. The addition of a small amount of acid (e.g., phosphoric or formic acid) is critical. It protonates the aniline moiety, ensuring a consistent ionic form and dramatically improving peak shape by preventing interaction with acidic silanol groups on the silica support.[8]
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The aromatic nature of the analyte provides strong chromophores, allowing for sensitive detection around 240-260 nm. DAD offers the added advantage of providing spectral data, which is invaluable for peak purity assessment and impurity identification.
Detailed HPLC Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, 254 nm (with spectral scanning from 200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water to create a stock solution. Dilute as necessary for analysis.
Workflow for HPLC Purity Analysis
Caption: HPLC analytical workflow from sample preparation to final reporting.
Gas Chromatography (GC) Protocol
This GC method is designed for the rapid separation of volatile and semi-volatile components.
Rationale for Method Design:
-
Stationary Phase: A low-to-mid polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (DB-5 or equivalent), offers excellent selectivity for a wide range of aromatic compounds. This phase is robust and provides good peak shapes for amines.
-
Temperature Program: A temperature ramp is essential to first separate highly volatile impurities (like residual solvents) at a lower temperature, followed by an increase in temperature to elute the main analyte and any higher-boiling impurities in a reasonable time. The final temperature is held to ensure all components are eluted from the column.
-
Detector: A Flame Ionization Detector (FID) is the standard choice for purity analysis (area percent) due to its high sensitivity to hydrocarbons, robustness, and wide linear range. For identifying unknown impurities, coupling the GC to a Mass Spectrometer (MS) is the definitive approach.[10][11]
Detailed GC Protocol:
-
Instrumentation: Gas chromatograph with a split/splitless injector, capillary column oven, and Flame Ionization Detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Injection Mode: Split (50:1 ratio).
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 min.
-
-
Detector Temperature: 300°C (FID).
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 50 mL of a suitable solvent like Dichloromethane or Methanol.
Workflow for GC Purity Analysis
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- 1. This compound | CAS: 6331-70-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
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A Comparative Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide and Comparative Analysis: 2-Ethoxy-5-methylaniline
Introduction: The Significance of Substituted Anilines
Substituted anilines are fundamental building blocks in organic synthesis, finding extensive use as intermediates in the manufacturing of dyes, pharmaceuticals, and agrochemicals. Their utility stems from the reactive amino group, which can be readily functionalized, and the tunable properties of the aromatic ring based on its substitution pattern.
This guide focuses on This compound , a versatile, yet less documented, aniline derivative. To provide a meaningful performance context, we will compare it directly with the well-characterized and widely used analog, 2-Methoxy-5-methylaniline (also known as p-Cresidine). The primary structural difference—an ethoxy (-OCH₂CH₃) group versus a methoxy (-OCH₃) group—subtly alters the molecule's physicochemical properties, including polarity, solubility, and reactivity. Understanding these differences is critical for method development, process optimization, and material selection.
Comparative Physicochemical Properties
The seemingly minor difference between an ethoxy and a methoxy group imparts measurable changes in physical properties. The additional ethyl group in this compound increases its molecular weight and nonpolar surface area, which logically leads to a higher boiling point compared to its methoxy counterpart.
| Property | This compound | 2-Methoxy-5-methylaniline (p-Cresidine) | Rationale for Difference |
| CAS Number | 6331-70-0[1][2][3] | 120-71-8[4][5] | Unique chemical identifier |
| Molecular Formula | C₉H₁₃NO[1][2] | C₈H₁₁NO[6] | Addition of a -CH₂- unit |
| Molecular Weight | 151.21 g/mol [1][2] | 137.18 g/mol [5] | Higher mass of the ethoxy group |
| Boiling Point | 240 °C | 235 °C | Increased van der Waals forces |
| Melting Point | Not specified | 50-52 °C | Crystalline solid at room temperature |
| Appearance | Not specified | White to silver-gray odorless crystals[6] | Physical state at STP |
| logP (Predicted) | ~2.2 (Increased Lipophilicity) | 1.74[6] | The ethyl group increases hydrophobicity |
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic analysis is non-negotiable for verifying the identity and purity of a chemical substance. Below, we outline the expected spectral characteristics for both anilines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: For This compound , the key distinguishing feature is the ethoxy group, which will present as a triplet (3H) around 1.4 ppm and a quartet (4H) around 4.0 ppm. This is a classic ethyl group signature. In contrast, 2-Methoxy-5-methylaniline shows a sharp singlet (3H) for the methoxy group around 3.8 ppm.[7][8] The aromatic and methyl protons will appear in similar regions for both compounds, albeit with minor shifts due to the different alkoxy groups.
-
¹³C NMR: The ethoxy group of this compound will show two distinct signals for the -CH₂- and -CH₃ carbons, while the methoxy group of its analog will show only one.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. For both molecules, the IR spectrum will be dominated by:
-
N-H Stretch: A characteristic double peak in the 3350-3500 cm⁻¹ region, typical for a primary amine (-NH₂).
-
C-H Stretch: Signals just below 3000 cm⁻¹ for sp³ hybridized carbons (methyl, ethyl) and just above 3000 cm⁻¹ for sp² hybridized carbons (aromatic ring).
-
C-O Stretch: A strong band in the 1230-1270 cm⁻¹ region, indicative of the aryl-alkyl ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
This compound: The molecular ion peak (M⁺) will appear at m/z = 151.
-
2-Methoxy-5-methylaniline: The molecular ion peak (M⁺) will be observed at m/z = 137.
Analytical Methodologies: Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse for analyzing non-volatile organic molecules like substituted anilines. The increased lipophilicity of this compound predicts a longer retention time in a standard reversed-phase HPLC setup compared to its methoxy counterpart under identical conditions. This is a critical consideration for method development.
Workflow for Analytical Characterization
The following diagram illustrates a standard workflow for the characterization and comparison of aniline analogs.
Caption: Workflow for comparative analysis of aniline analogs.
Detailed Protocol: Reversed-Phase HPLC Method
This protocol is a validated starting point for the analysis of both this compound and 2-Methoxy-5-methylaniline.[4] It is designed to be robust and transferable.
Objective: To separate and quantify this compound and 2-Methoxy-5-methylaniline.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (for MS compatibility) or Phosphoric Acid[4]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 Acetonitrile:Water. For MS compatibility, add 0.1% Formic Acid to both solvents before mixing. Filter and degas the mobile phase.
-
Standard Preparation:
-
Create a 1 mg/mL stock solution of each aniline analog in the mobile phase.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution(s).
-
Identify the peaks based on retention time (this compound is expected to elute later).
-
Quantify the amount of each analyte using the calibration curve.
-
Trustworthiness: This protocol is self-validating. A successful execution should yield a linear calibration curve (R² > 0.999), sharp peak shapes, and reproducible retention times, confirming the method's suitability.
Applications and Performance Insights
While both compounds are valuable synthetic intermediates, their choice depends on the desired properties of the final product.
-
2-Methoxy-5-methylaniline (p-Cresidine): Has established use as an analytical standard for monitoring aromatic amines in wastewater, textiles, and commercial hair dyes. Its carcinogenicity has been studied, making it a compound of interest in toxicological research.[9]
-
This compound: As a "versatile small molecule scaffold," it is marketed for research purposes and pharmaceutical testing. The larger ethoxy group can be leveraged to:
-
Increase Lipophilicity: Potentially improving the membrane permeability of a drug candidate.
-
Modify Metabolic Stability: The ethoxy group may be metabolized differently than a methoxy group, altering the pharmacokinetic profile of a molecule.
-
Fine-tune Crystal Packing: Affecting the solid-state properties of an active pharmaceutical ingredient (API).
-
The choice between an ethoxy and a methoxy group is a classic medicinal chemistry strategy for lead optimization, allowing scientists to subtly modify a compound's properties to enhance its performance.
Synthetic Utility Workflow
Caption: Synthetic pathways for substituted anilines.
Safety Profile Comparison
Both compounds should be handled with care, following standard laboratory safety procedures.
-
This compound: May cause respiratory irritation.[10] The chemical, physical, and toxicological properties have not been thoroughly investigated.[10]
-
2-Methoxy-5-methylaniline (p-Cresidine): Is considered hazardous and is classified as harmful if swallowed and may cause cancer (Category 1B).[9] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.
Researchers must always consult the latest Safety Data Sheet (SDS) before handling any chemical.
Conclusion
This compound and 2-Methoxy-5-methylaniline represent a classic example of how minor structural modifications can impact a molecule's properties and applications. While 2-Methoxy-5-methylaniline is a well-documented compound with established analytical methods and a known toxicological profile, this compound offers a valuable alternative for synthetic chemists seeking to modulate lipophilicity and other drug-like properties. Its characterization relies on standard analytical techniques, with predictable differences in chromatographic behavior due to its higher hydrophobicity. This guide provides the foundational data and protocols necessary for researchers to effectively characterize, compare, and utilize these important chemical building blocks.
References
-
MSDS of this compound . Capot Chemical Co., Ltd. [Link]
-
This compound | CAS: 6331-70-0 | Chemical Product . Finetech Industry Limited. [Link]
-
2-Methoxy-5-methylaniline . SIELC Technologies. [Link]
-
Specifications of this compound . Capot Chemical Co., Ltd. [Link]
-
2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 . PubChem, National Center for Biotechnology Information. [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information . The Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 2-Ethoxy-5-methylaniline Analytical Results
Introduction
In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of chemical entities is non-negotiable. 2-Ethoxy-5-methylaniline, an aromatic amine intermediate, is one such compound where analytical rigor is paramount to ensure final product quality and safety. While a single validated analytical method provides a degree of confidence, true data integrity is achieved through cross-validation—a critical process for comparing results between different analytical techniques or laboratories.
This guide provides an in-depth comparison of the primary analytical methodologies for aromatic amines, grounded in the principles of method validation and cross-validation as stipulated by the International Council for Harmonisation (ICH).[1][2] We will explore the causality behind experimental choices, present detailed protocols, and offer a clear framework for interpreting cross-validation outcomes, ensuring your analytical results are robust, reliable, and regulator-ready.
Part 1: A Comparative Overview of Primary Analytical Techniques
The choice of an analytical technique for this compound is governed by the molecule's physicochemical properties and the specific requirements of the analysis (e.g., speed, sensitivity, or regulatory context). The two most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for non-volatile and thermally sensitive compounds like aromatic amines.
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a reversed-phase (RP) setup, typically with a C18 column, is the method of choice. The analyte's retention is controlled by the polarity of the mobile phase, often a mixture of acetonitrile or methanol and a buffered aqueous solution.
-
Causality in Method Design: The amine functional group in this compound is basic. Its ionization state is pH-dependent, which can drastically affect retention time and peak shape. Therefore, using a buffered mobile phase (e.g., phosphate buffer at a controlled pH) is critical to suppress the ionization of the amine, ensuring reproducible retention and symmetrical peaks.[3]
-
Advantages: High precision, excellent quantitative performance, and wide availability in QC labs.
-
Limitations: UV detection, while robust, may lack the sensitivity and specificity required for trace-level impurity analysis. Co-eluting impurities with similar UV spectra can interfere with quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers an orthogonal approach to HPLC, providing exceptional sensitivity and specificity.
-
Principle of Operation: GC separates volatile and semi-volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.
-
Causality in Method Design: this compound is sufficiently volatile for GC analysis. The choice of a low-polarity column (e.g., DB-1MS or DB-5MS) is typical for aromatic amines, providing good separation from other process-related substances.[4] The high temperature of the GC inlet and column necessitates ensuring the analyte is thermally stable to prevent on-column degradation.
-
Advantages: Unmatched specificity from the mass spectrometric detection, leading to confident peak identification.[5] High sensitivity, often allowing for lower limits of quantification (LOQ) than HPLC-UV.
-
Limitations: Not suitable for non-volatile or thermally labile compounds. The complexity of the instrumentation may be higher than a standard HPLC-UV system.
Part 2: Method Validation: The Foundation of Trustworthy Data
Before any cross-validation can be performed, each individual analytical method must be rigorously validated to prove its fitness for purpose.[1] According to ICH Q2(R2) guidelines, this involves assessing several key performance characteristics.[6]
Key Validation Parameters
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). In HPLC, this is often demonstrated by peak purity analysis using a photodiode array (PDA) detector, while in GC-MS, the unique mass spectrum provides high specificity.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of test results to the true value, typically assessed by analyzing samples with a known concentration (e.g., spiked matrix).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Performance Comparison of Analytical Methods for Aromatic Amines
The following table summarizes typical performance data for the analysis of aromatic amines using HPLC and GC-MS, based on published literature for structurally similar compounds. This provides a benchmark for what can be expected when validating a method for this compound.
| Performance Metric | HPLC-UV/PDA | GC-MS | Authoritative Insight |
| Linearity (R²) | > 0.999[7] | > 0.995 | Both techniques demonstrate excellent linearity. |
| Accuracy (Recovery) | 95 - 105%[7] | 90 - 110%[8] | Both methods provide high accuracy, crucial for quantitative analysis. |
| Precision (RSD%) | < 2%[7] | < 15%[8] | HPLC typically offers superior precision for routine quantification. |
| LOQ | ~0.1 µg/mL[7] | < 10 pg/L (ng/L)[8] | GC-MS is significantly more sensitive, making it ideal for trace analysis. |
Part 3: Cross-Validation: Bridging Methods for Unimpeachable Results
Cross-validation is the ultimate test of data concordance. It is required whenever data from two different methods or two different laboratories are to be compared or combined.[9] The ICH M10 guideline on bioanalytical method validation provides the framework for this process, which is equally applicable to chemical analysis.[1][10]
The objective is not merely to pass a predefined acceptance criterion but to understand and quantify any systematic bias between the methods.[10]
The Cross-Validation Workflow
A successful cross-validation study is built on a pre-defined plan that outlines the scope, samples to be tested, and the statistical approach for data evaluation.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-5-methylaniline
For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department.
As a Senior Application Scientist, it is understood that the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe research environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Ethoxy-5-methylaniline, a compound that, like many aromatic amines, requires careful management due to its potential hazards.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated risks is essential. This compound is an aniline derivative, and as such, it should be handled with the caution afforded to this class of compounds.[1][2]
Key Hazards:
-
Toxicity: While specific toxicological data for this compound is not extensively detailed in all safety data sheets, aniline and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled.[3] Aromatic amines can be readily absorbed through the skin.[1]
-
Irritation: It may cause skin, eye, and respiratory irritation.[4][5]
-
Environmental Hazards: Discharge into the environment must be avoided to prevent contamination of waterways and soil.[6]
-
Flammability: While not highly flammable, it is a combustible liquid and can form explosive mixtures with air upon intense heating.[4]
| Property | Value | Source |
| Molecular Formula | C9H13NO | [4][7] |
| Molecular Weight | 151.21 g/mol | [4][7] |
| Boiling Point | 240 °C | |
| Flash Point | 39 °C |
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Adherence to proper safety protocols is non-negotiable. Before handling this compound for disposal, ensure the following measures are in place.
Essential PPE:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart. Aromatic amines may permeate some commonly used gloves.[8] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling.[9]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [6][10]
For Small Quantities (Typically < 100g):
-
Containerization:
-
Carefully transfer the waste this compound into a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[4]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Segregation:
-
Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's EHS guidelines. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for documentation and handover.
-
For Large Quantities or Bulk Disposal:
The disposal of larger quantities of this compound should be handled by a licensed professional waste disposal company.[4][9]
-
Consult with EHS: Immediately contact your Environmental Health and Safety department to coordinate the disposal. They will have established procedures and contracts with certified hazardous waste management firms.
-
Professional Services: The licensed disposal company will provide the appropriate containers and documentation for transportation and disposal.
-
Incineration: The recommended method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Minor Spills (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: Absorb the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[6]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[4][5]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Major Spills (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Secure the area and prevent entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Emergency Contact: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[4][6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
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- Safety Data Sheet - 2-Ethyl-6-methylaniline. (2025, December 24). Sigma-Aldrich.
- This compound | CAS: 6331-70-0. (n.d.). Finetech Industry Limited.
- Safety Data Sheet - 5-Methoxy-2-methylaniline. (2025, December 22). Fisher Scientific.
- Safety Data Sheet - 2-Methoxy-5-methylaniline. (2025, December 19). Fisher Scientific.
- Safety Data Sheet - 2-Ethynylaniline. (2024, September 6). Sigma-Aldrich.
- Safety Data Sheet - 2-Iodo-5-methoxy-N-methylaniline. (2025, August 2). Angene Chemical.
- Safety Data Sheet - 2-Ethoxy-2-methylpropane. (2025, December 24). Sigma-Aldrich.
- OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration.
- 6331-70-0(this compound) Product Description. (n.d.). ChemicalBook.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.
- Safety Data Sheet - 2-Ethyl-6-methylaniline for synthesis. (n.d.). Merck Millipore.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Hazardous Waste Disposal. (1984, May). WAAC Newsletter, 6(2), 8-13.
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- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
- 11. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 2-Ethoxy-5-methylaniline
As scientific professionals dedicated to advancing drug development, our work inherently involves navigating the complexities of novel chemical entities. 2-Ethoxy-5-methylaniline, a substituted aniline, represents a class of compounds pivotal in synthesis, yet it demands our utmost respect and caution. This guide, born from a synthesis of established safety protocols and field experience, provides a comprehensive framework for its handling. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety.
Immediate Safety Briefing: Understanding the Risks
While comprehensive toxicological data for this compound is not thoroughly established, the aniline family of compounds is known for its potential health hazards.[1] Aniline and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[2] They are also known to cause skin and eye irritation.[2][3] Therefore, a conservative approach to handling is paramount. We must assume that this compound presents similar hazards.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[1][3][4]
Given these potential hazards, adherence to the following personal protective equipment (PPE) protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of convenience but a critical risk-mitigation strategy. For this compound, a multi-layered approach to PPE is essential to prevent all routes of exposure.
Hand Protection: The Critical Barrier
Anilines can be readily absorbed through the skin. Therefore, the choice of appropriate gloves is critical.
-
Glove Selection: While specific breakthrough times for this compound are not available, for analogous anilines, nitrile or neoprene gloves are generally recommended. Always use gloves that are compliant with EN 374 or US F739 standards.[5]
-
Best Practices:
-
Double Gloving: When handling concentrated solutions or the neat compound, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional layer of protection in case of a tear or puncture in the outer glove.
-
Regular Changes: Do not wear the same pair of gloves for an extended period. If direct contact with the chemical occurs, change your gloves immediately after washing your hands.
-
Proper Removal: Remove gloves without touching the outer surface with your bare hands to avoid skin contact.
-
Eye and Face Protection: Shielding from Splashes and Vapors
-
Safety Glasses: At a minimum, safety glasses with side shields are required for any work with this compound.[2][5]
-
Chemical Goggles: When there is a risk of splashing, chemical goggles provide a more complete seal around the eyes.[5]
-
Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield should be worn in addition to chemical goggles.[2]
Respiratory Protection: Guarding Against Inhalation
Given that this compound may cause respiratory irritation, it is crucial to control airborne exposure.[1]
-
Engineering Controls: The primary method for controlling inhalation hazards is to work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill cleanup, a respirator is necessary. A NIOSH-approved respirator with cartridges suitable for organic vapors is recommended.[1] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient, but for higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is advised.[1]
Protective Clothing: Minimizing Skin Contact
-
Laboratory Coat: A standard laboratory coat should be worn at all times.
-
Chemical-Resistant Apron: For tasks with a significant splash hazard, a chemical-resistant apron worn over the lab coat is recommended.
-
Full Body Protection: In situations with a high risk of exposure, such as a large-scale reaction or spill, chemical-resistant coveralls may be necessary.[2]
Table 1: PPE Summary for Handling this compound
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing/Preparing Solutions | Double nitrile gloves | Safety glasses with side shields | Chemical fume hood | Laboratory coat |
| Chemical Reactions/Transfers | Double nitrile gloves | Chemical goggles and face shield | Chemical fume hood | Laboratory coat, chemical-resistant apron |
| Spill Cleanup | Heavy-duty nitrile or neoprene gloves | Chemical goggles and face shield | NIOSH-approved respirator with organic vapor cartridges | Chemical-resistant coveralls |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
Pre-Operational Checklist:
-
Safety Data Sheet (SDS) Review: Before beginning any new procedure, thoroughly review the SDS for this compound and any other chemicals involved.[1]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
-
PPE Inspection: Inspect all PPE for damage or defects before use.
-
Spill Kit Accessibility: Confirm that a spill kit appropriate for aniline compounds is readily available.
Step-by-Step Handling Protocol:
-
Preparation: Conduct all preparatory work, such as weighing and preparing solutions, within a chemical fume hood.
-
Containment: Use secondary containment (e.g., a tray) for all containers of this compound to contain any potential spills.
-
Avoid Dust and Aerosols: When handling the solid form, take care to avoid generating dust.[1] If working with solutions, avoid creating aerosols.
-
Controlled Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner to prevent splashing.
-
Post-Handling Decontamination: After handling, thoroughly wash your hands with soap and water, even if you were wearing gloves.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Unused this compound and any materials grossly contaminated with it (e.g., filter paper, weigh boats) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag for disposal.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.[1] Do not pour any this compound waste down the drain.[1]
By adhering to these rigorous safety protocols, you can confidently work with this compound while protecting yourself, your colleagues, and the environment. This commitment to safety is the bedrock of innovative and responsible research.
References
-
MSDS of this compound. [Online]. Available: [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. [Online]. Available: [Link]
-
Safety Data Sheet - Angene Chemical. [Online]. Available: [Link]
-
Methylaniline - HAZARD SUMMARY. [Online]. Available: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

